molecular formula C5H12O2 B1595762 2-Methyl-1,4-butanediol CAS No. 2938-98-9

2-Methyl-1,4-butanediol

Cat. No.: B1595762
CAS No.: 2938-98-9
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-UHFFFAOYSA-N
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Description

2-Methyl-1,4-butanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane-1,4-diol
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InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWCBGWLCXSUTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201031185
Record name 2-Methyl-1,4-butanediol
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Molecular Weight

104.15 g/mol
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CAS No.

2938-98-9
Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-methylbutane-1,4-diol
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Foundational & Exploratory

A Technical Guide to the Catalytic Synthesis of 2-Methyl-1,4-butanediol from Bio-derived Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition towards a bio-based economy necessitates the development of sustainable routes to valuable chemical intermediates traditionally derived from petrochemicals. Itaconic acid (IA), a top-12 platform chemical identified by the US Department of Energy, stands out as a versatile and renewable building block.[1] This guide provides an in-depth technical examination of the catalytic hydrogenation of itaconic acid to 2-Methyl-1,4-butanediol (MBDO), a C5 diol with significant applications in the polymer industry for producing high-performance polyesters and polyurethanes.[2] We will explore the underlying reaction mechanisms, the critical role of catalyst selection and reaction conditions in controlling product selectivity, and provide detailed experimental protocols for researchers and process development scientists.

Introduction: The Promise of Itaconic Acid

Itaconic acid (methylenesuccinic acid) is an unsaturated dicarboxylic acid produced via the fermentation of carbohydrates by fungi such as Aspergillus terreus.[3][4] Its bio-based origin and trifunctional structure—two carboxyl groups and a reactive methylene group—make it an exceptionally promising substitute for petroleum-derived monomers like acrylic acid.[1][5] The conversion of itaconic acid into derivatives like MBDO expands its value chain, offering a green pathway to specialty chemicals.[6] MBDO's branched structure, featuring a methyl group, imparts unique properties to polymers, making it a valuable monomer for advanced material synthesis.[2]

The Core Reaction: Catalytic Hydrogenation Mechanism

The synthesis of this compound from itaconic acid is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen (H₂) across the double bond and to the carbonyls of the carboxyl groups. This transformation is not a single-step event but a complex reaction network influenced heavily by the catalyst and process parameters.

The overall reaction can be summarized as: C₅H₆O₄ (Itaconic Acid) + 4H₂ → C₅H₁₂O₂ (this compound) + 2H₂O

However, the mechanism proceeds through several key intermediates. Understanding this pathway is crucial for optimizing the reaction to maximize the yield of the desired diol.

Mechanistic Pathway

The hydrogenation process can be dissected into two primary stages:

  • Saturation of the Carbon-Carbon Double Bond: The first step is the rapid hydrogenation of the exocyclic methylene group of itaconic acid to form methylsuccinic acid (MSA). This step is relatively facile and occurs under mild conditions over many common hydrogenation catalysts (e.g., Pd, Pt, Ru).

  • Reduction of the Carboxylic Acid Groups: The subsequent reduction of the two carboxyl groups in MSA to primary alcohols is the more challenging and rate-determining part of the synthesis. This step requires more forcing conditions (higher temperature and pressure) and highly active catalysts, typically based on Ruthenium (Ru) or Rhenium (Re).[6]

During the reduction of the carboxyl groups, several key intermediates can form, leading to a complex product mixture if not properly controlled. The primary intermediate is methyl-γ-butyrolactone (MGBL), formed via the reduction of one carboxyl group and subsequent intramolecular esterification (cyclization).[2][6] This lactone can then be further hydrogenated to yield the target MBDO. A potential side-reaction is the over-reduction and dehydration of MBDO to form 3-methyltetrahydrofuran (MTHF), a valuable green solvent but an undesired byproduct in this context.[6]

The diagram below illustrates the principal reaction pathways.

G IA Itaconic Acid (C₅H₆O₄) MSA Methylsuccinic Acid (MSA) IA->MSA +H₂ (Fast) MGBL Methyl-γ-butyrolactone (MGBL Intermediate) MSA->MGBL +2H₂, -H₂O (Cyclization) MBDO This compound (MBDO - Target Product) MSA->MBDO +4H₂, -2H₂O (Direct Reduction) MGBL->MBDO +2H₂ (Ring Opening) MTHF 3-Methyltetrahydrofuran (MTHF - Byproduct) MBDO->MTHF

Caption: Reaction mechanism for the hydrogenation of Itaconic Acid to this compound.

Catalyst Selection and Process Optimization: The Key to Selectivity

The choice of catalyst and reaction conditions are the most critical factors determining the efficiency and selectivity of the conversion of itaconic acid to MBDO. The goal is to promote the hydrogenation of the carboxyl groups while minimizing the formation of the MTHF byproduct.

Catalytic Systems

Various heterogeneous catalysts have been explored for this transformation. Bimetallic systems often exhibit superior performance due to synergistic effects.

  • Ruthenium-based Catalysts (e.g., Ru/C): Ruthenium is highly effective for the hydrogenation of carboxylic acids and lactones.[2] However, its activity must be carefully controlled. At lower temperatures (e.g., 100°C), Ru/C can favor the formation of MBDO, but at higher temperatures (e.g., 200°C), it can promote the dehydration reaction, leading to increased formation of MTHF and the intermediate MGBL.[2]

  • Palladium-Rhenium Catalysts (e.g., Pd-ReOₓ/C): The addition of Rhenium as a promoter to Palladium significantly enhances the catalyst's ability to reduce carboxylic acids.[6] Rhenium is believed to facilitate the ring-opening of the MGBL intermediate, which is often a rate-limiting step, thereby increasing the overall rate of MBDO formation.[6]

  • Copper-based Catalysts (e.g., Cu/C): While copper catalysts are widely used for ester hydrogenation, their activity for direct carboxylic acid reduction is generally lower than noble metals. They are often employed in multi-step processes where an ester derivative of itaconic acid is used as the starting material.[2]

Influence of Reaction Parameters
  • Temperature: Temperature has a profound effect on selectivity. While higher temperatures increase the reaction rate, they often favor the formation of the thermodynamically stable cyclic ether, MTHF. Optimal temperatures typically range from 150 to 250°C, representing a compromise between reaction rate and selectivity towards the desired diol.[2]

  • Pressure: High hydrogen pressure (typically 50 to 300 bar) is essential to favor the hydrogenation reactions over competing pathways and to maintain the catalyst in its active state.[2]

  • Solvent: The reaction is often performed in an aqueous solution, as itaconic acid is produced via fermentation in water. The presence of water can influence reaction pathways and catalyst stability.

Comparative Performance Data

The following table summarizes representative data for different catalytic systems, highlighting the impact of conditions on product distribution.

Catalyst SystemTemperature (°C)Pressure (H₂) (bar)IA Conversion (%)MBDO Selectivity (%)Major Byproducts/IntermediatesReference
Ru/C100Not SpecifiedHigh~98% (of Diol+MGBL)Methyl-γ-butyrolactone (MGBL)[2]
Ru/C200Not SpecifiedHigh~10% (of Diol+MGBL)Methyl-γ-butyrolactone (MGBL)[2]
Pd-5FeOx/C20050>99% (Succinic Acid)>70% (BDO from SA)γ-butyrolactone[6]
Pd-ReOx/CNot SpecifiedNot SpecifiedHigh>90%Methylsuccinic acid (MSA), MGBL[6]

Note: Data for Pd-5FeOx/C is for the analogous hydrogenation of succinic acid to 1,4-butanediol, demonstrating the catalyst's efficacy for carboxyl group reduction.

Experimental Protocol: Lab-Scale Synthesis of MBDO

This section provides a generalized, self-validating protocol for the hydrogenation of itaconic acid. Researchers should adapt conditions based on their specific catalyst and equipment.

Materials and Equipment
  • Reactants: Itaconic Acid (99%), Deionized Water, Hydrogen (UHP Grade)

  • Catalyst: 5% Ru-Re/C (or other selected catalyst)

  • Equipment: High-pressure batch reactor (e.g., Parr or Autoclave Engineers) equipped with magnetic stirring, gas inlet/outlet, temperature controller, and pressure gauge.

  • Analysis: Gas Chromatograph with a Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Purification: Rotary evaporator, filtration apparatus, short-path distillation unit.

Experimental Workflow

The overall workflow from catalyst preparation to final product analysis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Prepare Aqueous Itaconic Acid Solution B 2. Weigh and Add Catalyst to Reactor A->B C 3. Seal Reactor & Purge with N₂ then H₂ B->C D 4. Pressurize with H₂ and Heat to Setpoint C->D E 5. Run Reaction with Stirring for 4-8h D->E F 6. Cool Reactor & Vent Pressure Safely E->F G 7. Filter to Recover Catalyst F->G H 8. Remove Water via Rotary Evaporation G->H I 9. Purify Product by Vacuum Distillation H->I J 10. Analyze Purity (GC-MS, NMR) I->J

Caption: General experimental workflow for the synthesis and analysis of MBDO.

Step-by-Step Procedure
  • Reactor Charging: Prepare a 20 wt% aqueous solution of itaconic acid in deionized water. Add the solution (e.g., 100 mL) and the catalyst (e.g., 1-5 wt% relative to itaconic acid) to the high-pressure reactor vessel.

  • System Purge: Seal the reactor. Purge the system three times with nitrogen gas followed by three times with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to an initial pressure of 20 bar (at room temperature). Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 160°C). Once the temperature is stable, increase the hydrogen pressure to the final setpoint (e.g., 100 bar). Monitor the pressure drop over time to track hydrogen consumption.

  • Reaction Completion & Cooldown: After the desired reaction time (e.g., 6 hours) or when hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature (< 40°C).

  • Product Recovery: Carefully vent the excess hydrogen pressure. Open the reactor and recover the liquid product mixture.

  • Catalyst Separation: Separate the heterogeneous catalyst from the liquid product by vacuum filtration. The catalyst can be washed, dried, and stored for recycling studies.

  • Solvent Removal: Remove the water from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product (a viscous liquid) via vacuum distillation to isolate this compound from unreacted intermediates and non-volatile impurities.

  • Analysis: Characterize the final product and intermediate samples using GC-MS to determine conversion and selectivity, and confirm the structure using ¹H and ¹³C NMR.

Conclusion and Future Outlook

The catalytic hydrogenation of itaconic acid presents a viable and sustainable pathway for the production of this compound. The core challenge lies in steering the reaction selectivity towards the desired diol and away from cyclic intermediates and byproducts. This is primarily achieved through the rational design of multifunctional catalysts, such as bimetallic systems containing Ru or Re, and the precise control of reaction temperature and pressure. As catalyst technology advances and the bio-based economy matures, this process will become increasingly important for producing green polymers and specialty chemicals, reducing our reliance on fossil fuels and creating a more sustainable chemical industry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-1,4-butanediol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers – pairs of molecules that are identical in constitution but opposite in their spatial orientation. While enantiomers share many physical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, a thorough understanding and characterization of individual enantiomers are paramount in the development of safe and effective drugs. This guide provides an in-depth technical overview of the physicochemical properties of the enantiomers of 2-Methyl-1,4-butanediol, a valuable chiral building block in asymmetric synthesis.[1]

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2-Methyl-1,4-butanediol and (S)-2-Methyl-1,4-butanediol.[1] This guide will delve into their synthesis and resolution, comparative physicochemical properties, and the analytical techniques employed for their characterization.

Molecular Structure and Stereochemistry

The fundamental difference between the (R) and (S) enantiomers of this compound lies in the spatial arrangement of the four groups attached to the chiral carbon (C2): a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and a 2-hydroxyethyl group (-CH2CH2OH).

G cluster_R (R)-2-Methyl-1,4-butanediol cluster_S (S)-2-Methyl-1,4-butanediol C2_R C* H_R H C2_R->H_R CH3_R CH3 C2_R->CH3_R CH2OH_R CH2OH C2_R->CH2OH_R CH2CH2OH_R CH2CH2OH C2_R->CH2CH2OH_R C2_S C* H_S H C2_S->H_S CH3_S CH3 C2_S->CH3_S CH2OH_S CH2OH C2_S->CH2OH_S CH2CH2OH_S CH2CH2OH C2_S->CH2CH2OH_S

Caption: 3D representation of (R) and (S)-2-Methyl-1,4-butanediol.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several strategies can be employed, broadly categorized into enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. One notable method involves the asymmetric Michael addition to γ-menthyloxybutenolides. In this approach, a chiral auxiliary, such as d- or l-menthol, is used to direct the stereochemical outcome of the reaction. For instance, the enantioselective reduction of (S)-3-methyl-5-(d-menthyloxy)-butyrolactone with a reducing agent like lithium aluminum hydride (LiAlH4), followed by deprotection, can yield enantiomerically pure (S)-2-Methyl-1,4-butanediol with a high enantiomeric excess.[1]

Resolution of Racemic Mixtures

Alternatively, a racemic mixture of this compound can be synthesized, followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Comparative Physicochemical Properties

Enantiomers exhibit identical physicochemical properties in an achiral environment. Any differences in these properties arise only when they interact with another chiral entity or with plane-polarized light.

PropertyRacemic this compound(R)-2-Methyl-1,4-butanediol(S)-2-Methyl-1,4-butanediol
CAS Number 2938-98-922644-28-670423-38-0
Molecular Formula C5H12O2C5H12O2C5H12O2
Molecular Weight 104.15 g/mol 104.15 g/mol 104.15 g/mol
Boiling Point 126-127 °C127 °C / 14mmHgNot explicitly found
Density 1.4497 g/cm³ (20 °C)0.992 g/mL at 20 °C0.992 g/mL at 20 °C
Refractive Index (n20/D) 1.4431.4491.449
Melting Point 50.86 °C (estimate)Not explicitly foundNot explicitly found
Solubility Soluble in waterSoluble in waterNot explicitly found
Optical Rotation 0° (racemic mixture)(+) (dextrorotatory)(-) (levorotatory)

Note: Some data points for individual enantiomers were not explicitly found in the initial search and are expected to be identical to the other enantiomer or the racemic mixture in an achiral environment.

The Impact of the Methyl Group

The presence of the methyl group in this compound introduces a branch in the carbon chain compared to its parent compound, 1,4-butanediol. This structural modification significantly influences the physical and chemical properties of polymers derived from it. The branching in this compound tends to reduce the crystallinity of polymers when compared to those synthesized from the linear 1,4-butanediol.[1]

Experimental Protocols

Protocol 1: Determination of Boiling Point (Microscale)

This protocol outlines a microscale method for determining the boiling point of a liquid, suitable for small sample volumes.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side-arm.

  • Add a small amount of the this compound enantiomer to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and test tube assembly into the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

G cluster_setup Boiling Point Determination Setup cluster_procedure Procedure Thiele_tube Thiele Tube with Mineral Oil Thermometer Thermometer Thiele_tube->Thermometer contains Sample_tube Sample Tube with this compound Thermometer->Sample_tube attached to Capillary_tube Inverted Capillary Tube Sample_tube->Capillary_tube contains Heat_source Heat Source Heat_source->Thiele_tube heats Start Start Heat Apply Heat Start->Heat Bubbles Observe Bubbles Heat->Bubbles Cool Remove Heat & Cool Bubbles->Cool Record Record Boiling Point Cool->Record End End Record->End

Caption: Workflow for boiling point determination.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a general framework for the separation of this compound enantiomers using chiral HPLC. The specific column and mobile phase may require optimization.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

  • Mobile phase (e.g., a mixture of hexane and a polar modifier like ethanol or isopropanol)

  • Sample of racemic this compound dissolved in the mobile phase

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Inject a small volume of the prepared sample solution onto the column.

  • Run the chromatogram and monitor the elution of the enantiomers using the UV detector.

  • The two enantiomers will elute at different retention times, resulting in two separate peaks.

  • The ratio of the areas of the two peaks can be used to determine the enantiomeric excess of a non-racemic mixture.

G cluster_workflow Chiral HPLC Workflow Prepare_Sample Prepare Racemic Sample Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_Column Equilibrate Chiral Column Equilibrate_Column->Inject_Sample Chromatographic_Separation Separation on CSP Inject_Sample->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Data_Analysis Analyze Chromatogram Detection->Data_Analysis

Caption: Chiral HPLC separation workflow.

Conclusion

The enantiomers of this compound serve as a clear example of the importance of stereochemistry in the chemical and pharmaceutical sciences. While sharing identical fundamental physicochemical properties in an achiral context, their distinct spatial arrangements lead to differential interactions with other chiral molecules and with plane-polarized light. A comprehensive understanding of their synthesis, resolution, and characterization, as detailed in this guide, is essential for their effective utilization as chiral building blocks in the development of new and improved therapeutic agents. The provided protocols offer a practical foundation for researchers and scientists working with these and other chiral molecules.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1,4-butanediol (CAS No. 2938-98-9), a key chemical intermediate.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established experimental protocols.

Introduction to this compound

This compound is a chiral diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][3] Its structure, featuring two primary hydroxyl groups and a methyl-substituted chiral center, makes it a valuable building block in various chemical syntheses. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure in any application. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive analytical portrait of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis of this compound

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The analysis of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for the unambiguous assignment of each proton.

Data Summary:

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a0.91Doublet3H-CH₃
b1.47 - 1.61Multiplet2H-CH₂- (at C3)
c1.76Multiplet1H-CH- (at C2)
d3.38 - 3.47Multiplet2H-CH₂OH (at C1)
e3.60 - 3.70Multiplet2H-CH₂OH (at C4)
f4.77Singlet (broad)2H-OH

Interpretation:

The ¹H NMR spectrum of this compound displays six distinct signals, consistent with its molecular structure.

  • The Upfield Region (0.91 ppm): The doublet integrating to three protons is characteristic of a methyl group adjacent to a single proton, corresponding to the -CH₃ group at position C2.

  • The Methylene Protons (1.47 - 1.76 ppm): The complex multiplets in this region arise from the diastereotopic protons of the methylene group at C3 and the methine proton at C2. The proximity to the chiral center results in distinct magnetic environments for these protons.

  • The Hydroxymethyl Protons (3.38 - 3.70 ppm): The two multiplets in this downfield region correspond to the methylene protons adjacent to the hydroxyl groups at C1 and C4. The electronegativity of the oxygen atoms deshields these protons, shifting their signals downfield.

  • The Hydroxyl Protons (4.77 ppm): The broad singlet is characteristic of the exchangeable hydroxyl protons. Its chemical shift can vary with concentration, temperature, and solvent.

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Data Summary:

Chemical Shift (ppm)Assignment
16.5-CH₃
34.0-CH₂- (at C3)
36.5-CH- (at C2)
61.0-CH₂OH (at C4)
68.0-CH₂OH (at C1)

Interpretation:

The spectrum shows five distinct signals, confirming the five unique carbon environments in the molecule.

  • The most upfield signal at 16.5 ppm is assigned to the methyl carbon (-CH₃).

  • The signals at 34.0 ppm and 36.5 ppm correspond to the methylene (-CH₂-) and methine (-CH-) carbons of the butane backbone, respectively.

  • The two downfield signals at 61.0 ppm and 68.0 ppm are assigned to the carbons bearing the hydroxyl groups (-CH₂OH). The electronegative oxygen atoms cause a significant downfield shift for these carbons.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-resolution NMR spectra of liquid samples like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

    • For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired Free Induction Decay (FID) data using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis of this compound

The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Data Summary:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 (broad)StrongO-H stretchAlcohol
2950 - 2850StrongC-H stretchAlkane
1460MediumC-H bendAlkane
1050StrongC-O stretchPrimary Alcohol

Interpretation:

  • O-H Stretching: The most prominent feature is the very broad and strong absorption band centered around 3350 cm⁻¹ . This is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a classic signature of intermolecular hydrogen bonding in alcohols.

  • C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.

  • C-H Bending: The absorption at approximately 1460 cm⁻¹ corresponds to the C-H bending (scissoring) vibrations of the methylene groups.

  • C-O Stretching: A strong band observed around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol functional groups.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • After the measurement is complete, carefully clean the ATR crystal with a solvent-moistened cloth to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure.

Mass Spectrum Analysis of this compound

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for a primary alcohol.

Data Summary:

m/zRelative IntensityPossible Fragment
86Low[M - H₂O]⁺
73Moderate[M - CH₂OH]⁺
55High[C₄H₇]⁺
43Base Peak[C₃H₇]⁺ or [CH₃CHOH]⁺
31High[CH₂OH]⁺

Interpretation:

The molecular ion peak (M⁺) at m/z 104 is expected to be weak or absent in the EI spectrum of an alcohol due to facile fragmentation.

  • Loss of Water (m/z 86): A peak corresponding to the loss of a water molecule from the molecular ion is commonly observed for alcohols.

  • Alpha-Cleavage: The fragmentation of the bond adjacent to the oxygen atom is a characteristic pathway for alcohols.

    • Loss of a hydroxymethyl radical (-CH₂OH) from the C1 position would result in a fragment at m/z 73 .

    • Cleavage between C1 and C2 would yield the [CH₂OH]⁺ ion at m/z 31 , which is a very common and often intense peak for primary alcohols.

  • Further Fragmentation: The base peak at m/z 43 likely arises from further fragmentation of the carbon chain, potentially forming a stable secondary carbocation. The peak at m/z 55 can be attributed to the loss of water and a methyl group.

Experimental Protocol for EI-MS Data Acquisition

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize the sample, leading to extensive fragmentation.

  • Sample Introduction:

    • For volatile liquids like this compound, a direct insertion probe or, more commonly, a gas chromatograph (GC) is used for sample introduction into the mass spectrometer.

    • When using a GC, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.

    • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation and Mass Analysis:

    • The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

    • The positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Integrated Spectroscopic Analysis and Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for a confident and complete characterization of the molecule.

The workflow for the spectroscopic characterization of this compound can be visualized as follows:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal identification of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atomic environments. The IR spectrum clearly identifies the presence of hydroxyl and alkyl functional groups. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable reference for the quality control and structural verification of this compound in research and industrial applications.

References

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,4-butanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Abstract

2-Methyl-1,4-butanediol, a chiral building block, presents an intriguing scaffold for the development of novel psychoactive compounds. This guide delineates the scientific rationale, synthetic strategies, and a comprehensive suite of biological evaluation protocols for investigating the therapeutic potential of its derivatives. The central hypothesis posits that these derivatives function as prodrugs, undergoing metabolic conversion to analogs of gamma-hydroxybutyrate (GHB), a potent neuromodulator with known sedative, anxiolytic, and abuse potential. We provide a detailed roadmap for researchers to explore the structure-activity relationships, pharmacological mechanisms, and neurotoxicological profiles of this promising, yet underexplored, class of compounds. This document is intended not as a review of existing data, but as a forward-looking guide to enable new research in this area.

Introduction: The Rationale for Investigating this compound Derivatives

This compound is a structurally simple, chiral diol. Its parent compound, 1,4-butanediol, is well-documented to be a metabolic precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[1] This metabolic conversion is primarily mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[2] GHB exerts its effects through interaction with the GABAergic system, primarily as a weak agonist at GABAB receptors and as an agonist at the specific GHB receptor.[1]

The introduction of a methyl group at the 2-position of the butanediol backbone introduces a chiral center, offering the potential for stereospecific interactions with biological targets. Furthermore, derivatization of the primary and secondary hydroxyl groups allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and formulation characteristics. These modifications could lead to compounds with altered pharmacokinetic and pharmacodynamic profiles compared to GHB, potentially offering therapeutic advantages.

This guide will focus on the hypothesis that simple derivatives of this compound, such as esters and ethers, are likely to be prodrugs of 3-methyl-GHB, a known but less-studied analog of GHB. We will provide the necessary theoretical background and practical methodologies to test this hypothesis and characterize the biological activity of this novel chemical space.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound itself can be achieved through various routes, including the catalytic hydrogenation of itaconic acid or its esters.[3] For the purposes of exploring biological activity, both racemic and enantiomerically pure forms of the diol are valuable starting materials. Enantiomerically pure (R)- and (S)-2-Methyl-1,4-butanediol can be obtained through asymmetric synthesis or resolution of the racemate.[4]

Synthesis of Ester Derivatives

Esterification of the hydroxyl groups of this compound can be achieved through standard methods. The following protocol describes a general procedure for the synthesis of a di-ester derivative.

Protocol 2.1: Synthesis of this compound diacetate

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Acetyl chloride (2.2 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Synthesis of Ether Derivatives

Ether derivatives can be prepared using methods such as the Williamson ether synthesis. The following is a general protocol for the synthesis of a di-ether derivative.

Protocol 2.2: Synthesis of 1,4-Dimethoxy-2-methylbutane

  • To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Methyl iodide (2.5 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Biological Evaluation: A Step-by-Step Approach

The biological evaluation of this compound derivatives should be conducted in a stepwise manner, starting with an assessment of their metabolic fate and culminating in the characterization of their pharmacological effects and neurotoxicity.

In Vitro Metabolism Studies

The primary hypothesis is that these derivatives are prodrugs. Therefore, the first step is to determine if they are metabolized to the corresponding GHB analog. This can be achieved using in vitro metabolism assays with liver microsomes.[5][6]

Protocol 3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and the appearance of the predicted metabolite (3-methyl-GHB).

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound.

dot

SAR_Hypothesis cluster_ester Ester Derivatives cluster_ether Ether Derivatives Ester_Small Small Esters (e.g., Acetate) Metabolic_Stability Metabolic Stability Ester_Small->Metabolic_Stability Decreases Ester_Bulky Bulky Esters (e.g., Pivalate) Ester_Bulky->Metabolic_Stability Increases Ether_Small Small Ethers (e.g., Methyl) Ether_Small->Metabolic_Stability Increases Ether_Bulky Bulky Ethers (e.g., t-Butyl) Ether_Bulky->Metabolic_Stability Increases Potency Biological Potency Metabolic_Stability->Potency Inversely Correlates (for prodrugs)

References

CAS number and IUPAC name for 2-Methyl-1,4-butanediol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of 2-Methyl-1,4-butanediol: Nomenclature, Synthesis, and Applications

Introduction

This compound (2-M-1,4-BDO) is a branched-chain diol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its structure, featuring two hydroxyl groups and a chiral center, imparts unique properties that distinguish it from its linear counterpart, 1,4-butanediol (1,4-BDO). The presence of a methyl group at the second carbon position introduces chirality, resulting in two distinct stereoisomers, or enantiomers.[1] This chirality is of paramount importance in drug development and asymmetric synthesis, where the specific three-dimensional arrangement of a molecule can dictate its biological activity and efficacy. This guide provides a comprehensive overview of the isomers of this compound, detailing their nomenclature, physicochemical properties, synthesis methodologies, and applications for researchers and drug development professionals.

Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2-methylbutane-1,4-diol .[1][2][3] The molecule possesses a chiral center at the C-2 carbon, giving rise to two enantiomers: (R)-2-Methyl-1,4-butanediol and (S)-2-Methyl-1,4-butanediol.[1][2][4] These isomers are mirror images of each other and exhibit opposite optical rotations.

Data Summary of Isomers

The following table summarizes the key identifiers for the racemic mixture and the individual enantiomers of this compound.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound (Racemic) 2-methylbutane-1,4-diol2938-98-9[1][2][3][4]C₅H₁₂O₂[2][3][4]104.15[3]
(R)-2-Methyl-1,4-butanediol (R)-(+)-2-Methyl-1,4-butanediol22644-28-6[1][5][6][7]C₅H₁₂O₂[5]104.15[7]
(S)-2-Methyl-1,4-butanediol (S)-(-)-2-Methyl-1,4-butanediol70423-38-0[1][8]C₅H₁₂O₂[8]104.15[8][9]

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its bifunctional nature, containing two primary hydroxyl groups. These properties are crucial for its application in synthesis and polymer chemistry.

Property Value Source
Appearance Colorless liquid[5]
Density ~0.992 g/mL at 20 °C
Refractive Index n20/D ~1.449
Topological Polar Surface Area 40.5 Ų[3][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the desired stereochemistry and scale of production.

Racemic Synthesis via Hydrogenation

A prominent industrial method for producing racemic this compound involves the catalytic hydrogenation of itaconic acid or its derivatives.[1] Itaconic acid is a bio-based platform chemical, making this a potentially sustainable route. The reaction typically utilizes catalysts such as copper-based systems, palladium (Pd), or rhenium (Re). The choice of catalyst, temperature, and pressure are critical parameters that influence reaction rates and the selectivity towards this compound over potential byproducts like 3-methyltetrahydrofuran.[1]

G Itaconic_Acid Itaconic Acid Hydrogenation Catalytic Hydrogenation (e.g., Pd, Re, Cu catalyst) + H₂ Itaconic_Acid->Hydrogenation MBDO This compound (Racemic) Hydrogenation->MBDO Major Product Byproduct 3-Methyltetrahydrofuran (Byproduct) Hydrogenation->Byproduct Minor Product (Selectivity Dependent)

Caption: General synthesis pathway for racemic this compound.

Enantioselective Synthesis

For applications in pharmaceuticals and other stereospecific fields, the synthesis of enantiomerically pure (R)- or (S)-2-Methyl-1,4-butanediol is essential.[1] These methods employ chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction.

One documented strategy involves the use of γ-menthyloxybutenolides, which are prepared from readily available d- or l-menthol. The bulky menthyl group provides steric hindrance that directs subsequent reactions in a stereoselective manner. For instance, a 1,4-addition reaction to the γ-menthyloxybutenolide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), can yield optically pure (R)-2-methyl-butane-1,4-diol.[1]

Experimental Protocol: Conceptual Synthesis via Hydrogenation

The following protocol outlines the general steps for the synthesis of this compound from an appropriate precursor.

  • Reactor Setup: A high-pressure autoclave reactor is charged with the starting material (e.g., itaconic acid), a suitable solvent (e.g., water or an alcohol), and the chosen hydrogenation catalyst (e.g., a supported Palladium or Rhenium catalyst).

  • Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove all oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired operating pressure.

  • Reaction: The mixture is heated to the target temperature while being stirred vigorously to ensure efficient mixing of reactants and catalyst. The reaction is monitored by tracking hydrogen consumption.

  • Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

  • Purification: The crude product is purified, typically through vacuum distillation, to isolate this compound from the solvent and any byproducts.

Applications in Research and Drug Development

The bifunctional nature and chirality of this compound isomers make them valuable intermediates in organic synthesis.[1]

  • Chiral Building Blocks: The enantiomerically pure forms, (R)- and (S)-2-Methyl-1,4-butanediol, are crucial in asymmetric synthesis.[1] They allow for the introduction of a specific stereocenter into a target molecule, which is a fundamental requirement in the synthesis of many active pharmaceutical ingredients (APIs) where only one enantiomer exhibits the desired therapeutic effect.

  • Polymer Chemistry: As a diol, this compound is used in the production of polyesters and polyurethanes. The methyl branch disrupts the polymer chain regularity compared to polymers made from linear 1,4-BDO, which can reduce crystallinity and modify physical properties like flexibility and melting point.[1]

  • Fragrance Industry: The (S)-enantiomer has been noted for its use in the synthesis of methyl 3-methyloctanoate, a component found in perfumes.[1]

Comparative Analysis with Related Diols

Understanding the structural differences between this compound and related diols highlights its unique utility.

  • vs. 1,4-Butanediol (1,4-BDO): 1,4-BDO is a linear C4 diol, while 2-M-1,4-BDO is a branched C5 diol.[1] The key difference is the methyl group on the C-2 position in 2-M-1,4-BDO, which creates a chiral center and introduces branching. This branching reduces the crystallinity in polymers derived from it.[1] 1,4-BDO is a major commodity chemical used to produce tetrahydrofuran (THF), polybutylene terephthalate (PBT), and polyurethanes.[10][11][12][13]

  • vs. 2-Methyl-1,3-butanediol: This is a structural isomer of 2-M-1,4-BDO where the hydroxyl groups are at positions 1 and 3. This 1,3-diol arrangement alters the molecule's reactivity and leads to different polymerization pathways and resulting polymer properties compared to the 1,4-diol structure.[1]

Conclusion

The isomers of this compound represent a versatile class of chiral synthons with significant applications in both academic research and industrial manufacturing. The ability to synthesize enantiomerically pure forms of this diol is critical for the development of stereospecific pharmaceuticals and fine chemicals. As the demand for complex, chiral molecules continues to grow, the importance of well-characterized building blocks like (R)- and (S)-2-Methyl-1,4-butanediol will undoubtedly increase, driving further innovation in synthetic methodologies and applications.

References

An In-Depth Technical Guide to 2-Methyl-1,4-butanediol: From Discovery and Natural Occurrence to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,4-butanediol, a chiral diol, is an emerging platform chemical with significant potential in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive overview of its discovery, natural occurrence, and diverse synthetic routes, including both traditional chemical methods and recent advancements in biosynthesis. Detailed protocols for its synthesis and characterization are presented, alongside an exploration of its current and future applications, particularly in drug development and polymer science. This document serves as a technical resource for researchers and professionals engaged in the study and utilization of this versatile molecule.

Introduction: Unveiling a Versatile Chiral Building Block

This compound (IUPAC name: 2-methylbutane-1,4-diol) is a branched-chain diol with the chemical formula C₅H₁₂O₂.[1][2] Its structure features a four-carbon chain with hydroxyl groups at positions 1 and 4, and a methyl group at position 2, which introduces a chiral center. This chirality gives rise to two enantiomers: (R)-2-methyl-1,4-butanediol and (S)-2-methyl-1,4-butanediol, each with unique properties and applications in stereospecific synthesis.

The presence of two primary hydroxyl groups and a chiral center makes this compound a valuable and versatile building block in organic synthesis. It serves as a monomer for the creation of specialty polymers with tailored properties and as a chiral precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide delves into the nascent history of this compound, its recent discovery in biological systems, established and novel synthetic methodologies, and its burgeoning applications.

Discovery and Natural Occurrence: A Recent Revelation

Unlike many fundamental platform chemicals with a long history of isolation from natural sources, the story of this compound is one of modern synthetic chemistry and biotechnology.

A Synthetic Genesis: The Dawn of this compound
A Breakthrough in Biosynthesis: The First Microbial Production

A landmark development in the story of this compound came in 2022 with the first reported microbial synthesis of this compound. Researchers successfully engineered Escherichia coli to produce this compound, along with other structurally diverse diols, by expanding the amino acid metabolism of the bacterium. This pioneering work established a biosynthetic pathway, demonstrating the potential for producing this valuable chemical from renewable feedstocks.

It is important to note that this discovery was in a metabolically engineered organism. To date, there is a lack of substantial evidence for the widespread natural occurrence of this compound in plants, fungi, or other non-engineered microorganisms. The biosynthesis of other branched-chain diols, such as 2,3-butanediol, is well-documented in various bacteria.[5] However, the specific isomer, this compound, appears to be a novel product of synthetic biology rather than a commonly isolated natural product.

Synthetic Methodologies: Chemical and Biological Routes

The synthesis of this compound can be achieved through various chemical and, more recently, biological pathways. The choice of method often depends on the desired scale, purity, and enantiomeric form.

Chemical Synthesis: Established and Scalable Processes

A prominent and sustainable route to this compound involves the catalytic hydrogenation of itaconic acid, a bio-based dicarboxylic acid. This process typically involves a two-step reduction, first to methyl-γ-butyrolactones and subsequently to this compound.[4]

  • Reaction Pathway: The hydrogenation of the carbon-carbon double bond of itaconic acid, followed by the reduction of both a carboxylic acid and an ester group, leads to the formation of this compound.

  • Catalysts and Conditions: A variety of catalysts can be employed, with ruthenium-based catalysts (e.g., Ru/C) showing high efficacy for the second reduction step at moderate temperatures (e.g., 100 °C).[4] The initial reduction of the acid can be achieved with catalysts like palladium on carbon (Pd/C) at higher temperatures.

  • Yield and Selectivity: This two-stage approach can achieve high yields of this compound, with reported yields of around 80% for the conversion of methyl-γ-butyrolactone.[4]

Experimental Protocol: Two-Stage Hydrogenation of Itaconic Acid

Objective: To synthesize this compound from itaconic acid via a two-stage hydrogenation process.

Stage 1: Hydrogenation of Itaconic Acid to Methyl-γ-butyrolactones

  • Reactor Setup: A high-pressure batch reactor is charged with itaconic acid and a suitable solvent (e.g., methanol).

  • Catalyst Addition: A Pd/C catalyst (e.g., 5 wt%) is added to the reactor under an inert atmosphere.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 50-100 bar) and heated to a temperature of 150-200 °C.

  • Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake and analyzing aliquots by gas chromatography (GC).

  • Work-up: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude methyl-γ-butyrolactone intermediate.

Stage 2: Hydrogenation of Methyl-γ-butyrolactones to this compound

  • Reactor Setup: The crude methyl-γ-butyrolactone from Stage 1 is dissolved in a suitable solvent (e.g., water or an alcohol) and charged into a high-pressure reactor.

  • Catalyst Addition: A Ru/C catalyst (e.g., 5 wt%) is added under an inert atmosphere.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 100-150 bar) and heated to a lower temperature than Stage 1 (e.g., 100-120 °C) to favor the diol formation.

  • Reaction Monitoring: The reaction is monitored by GC until the disappearance of the lactone peak.

  • Purification: After catalyst filtration and solvent removal, the resulting this compound is purified by vacuum distillation.

Another industrially relevant route is the hydroformylation (oxo-reaction) of 2-butene-1,4-diol, followed by hydrogenation of the resulting aldehyde.[3][6]

  • Reaction Pathway: 2-Butene-1,4-diol reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form 2-formyl-1,4-butanediol. This intermediate is then hydrogenated to yield this compound.

  • Catalysts and Conditions: Rhodium-based catalysts are often used for the hydroformylation step due to their high activity and selectivity. The subsequent hydrogenation can be carried out using catalysts such as Raney nickel.[3]

  • Process Considerations: This method allows for the synthesis of the target molecule from readily available C4 feedstocks.

Experimental Protocol: Hydroformylation and Hydrogenation of 2-Butene-1,4-diol

Step 1: Hydroformylation

  • Reactor Setup: A high-pressure autoclave is charged with 2-butene-1,4-diol, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable ligand (e.g., a phosphine) in an appropriate solvent.

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 to 1:2 ratio) to a pressure of 50-100 atm and heated to 80-120 °C.

  • Reaction Monitoring: The reaction is monitored by analyzing samples for the formation of the aldehyde intermediate using techniques like GC or NMR.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is separated. The solvent is removed to yield crude 2-formyl-1,4-butanediol.

Step 2: Hydrogenation

  • Reactor Setup: The crude 2-formyl-1,4-butanediol is dissolved in a suitable solvent (e.g., ethanol) and placed in a hydrogenation reactor.

  • Catalyst Addition: A Raney nickel catalyst is added to the solution.

  • Reaction Conditions: The reactor is pressurized with hydrogen to 50-100 atm and heated to 80-120 °C.

  • Reaction Monitoring: The reaction is monitored by the disappearance of the aldehyde peak in GC or IR analysis.

  • Purification: After the reaction, the catalyst is filtered off, the solvent is evaporated, and the final product, this compound, is purified by vacuum distillation.

Biosynthesis: The Future of Sustainable Production

The recent development of a microbial route for this compound production opens up new avenues for its sustainable synthesis from renewable resources.

  • Engineered Metabolic Pathway: The biosynthetic pathway in E. coli involves a four-step enzymatic cascade that starts from branched-chain amino acids. This engineered pathway demonstrates the feasibility of producing this diol through fermentation.

  • Potential Feedstocks: This approach allows for the use of renewable feedstocks like glucose, which are converted by the engineered microorganisms into the target molecule.

  • Future Outlook: While still in the early stages of development, microbial fermentation offers the potential for a more environmentally friendly and economically competitive production process compared to traditional chemical synthesis. Further optimization of the microbial strains and fermentation conditions is necessary to achieve industrial-scale production.

Analytical and Characterization Techniques

Accurate identification and quantification of this compound are crucial for quality control in both synthesis and application. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane). For quantitative analysis, an internal standard is added.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column).

    • Injector: Set to a temperature of 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping up to 240 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The retention time of the this compound peak is used for identification by comparison with a standard. The mass spectrum, showing characteristic fragmentation patterns, confirms the identity of the compound. Quantification is performed by integrating the peak area relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, confirming the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of this compound.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[7][8][9][10] The solution must be homogeneous and free of any solid particles.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns that can be used to confirm the structure.

  • ¹³C NMR Analysis: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, confirming the carbon skeleton.

  • Data Interpretation: The chemical shifts, integration of signals (for ¹H NMR), and coupling constants are analyzed to confirm the structure of this compound.

Applications in Research and Industry

The unique structural features of this compound make it a valuable molecule in several industrial and research applications.

Polymer Synthesis: A Monomer for Tailored Polyesters

This compound is used as a diol monomer in the synthesis of polyesters. The methyl branch in its structure disrupts the regularity of the polymer chain, which can lead to materials with lower crystallinity and modified thermal properties compared to polyesters made from linear diols like 1,4-butanediol. This allows for the fine-tuning of polymer properties such as flexibility, melting point, and glass transition temperature.

Chiral Synthesis in Drug Development

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of pharmaceuticals. The presence of two reactive hydroxyl groups allows for the stepwise introduction of other functional groups, making it a versatile starting material for the construction of complex chiral molecules. Its use in the synthesis of biologically active compounds is an area of active research.

Conclusion and Future Perspectives

This compound is a molecule of growing importance, bridging the gap between bio-based feedstocks and high-value chemical products. While its discovery is recent, primarily driven by advances in synthetic chemistry and biotechnology, its potential applications are vast. The development of a microbial production route marks a significant step towards the sustainable manufacturing of this chiral diol.

Future research will likely focus on optimizing the biosynthetic pathway to improve titers and yields, making it a commercially viable alternative to chemical synthesis. Further exploration of its use as a monomer will undoubtedly lead to the development of novel polymers with unique properties. For drug development professionals, the availability of enantiomerically pure this compound provides a valuable new tool for the asymmetric synthesis of complex pharmaceutical agents. As research and development in these areas continue, this compound is poised to become a key player in the landscape of specialty chemicals.

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Synthetic Routes to this compound

G cluster_chem Chemical Synthesis cluster_bio Biosynthesis Itaconic Acid Itaconic Acid Hydrogenation Hydrogenation Itaconic Acid->Hydrogenation 2-Butene-1,4-diol 2-Butene-1,4-diol Hydroformylation & Hydrogenation Hydroformylation & Hydrogenation 2-Butene-1,4-diol->Hydroformylation & Hydrogenation This compound This compound Hydrogenation->this compound Hydroformylation & Hydrogenation->this compound Renewable Feedstocks (e.g., Glucose) Renewable Feedstocks (e.g., Glucose) Engineered E. coli Engineered E. coli Renewable Feedstocks (e.g., Glucose)->Engineered E. coli Engineered E. coli->this compound

Caption: Overview of chemical and biological synthetic routes.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₂O₂[1][2]
Molar Mass104.15 g/mol [1]
IUPAC Name2-methylbutane-1,4-diol[2]
CAS Number2938-98-9[2]
AppearanceColorless liquid
Boiling Point126-127 °C[11]
Density~0.992 g/mL at 20 °C[12]

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Methyl-1,4-butanediol. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from safety data sheets, studies on analogous branched diols and polyesters, and fundamental principles of organic chemistry to project its thermal behavior. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in applications where thermal stability is a critical parameter. We will explore its anticipated stability, potential degradation pathways, and the analytical methodologies crucial for its empirical characterization.

Introduction to this compound

This compound (C₅H₁₂O₂) is a branched-chain diol featuring primary and secondary hydroxyl groups.[1] Its structure, characterized by a methyl group on the second carbon of a butane-1,4-diol backbone, imparts unique properties compared to its linear isomer, 1,4-butanediol.[1] This branching can influence the physical and chemical characteristics of polymers derived from it, often reducing crystallinity.[1] It is used in the synthesis of various polymers, including polyesters and polyurethanes, and as an intermediate in the production of other specialty chemicals.[1] Understanding its thermal stability is paramount for defining safe handling temperatures, predicting shelf-life under various storage conditions, and controlling polymerization reactions.

Assessed Thermal Stability

Safety Data Sheets (SDS) for this compound indicate that the compound is chemically stable under standard ambient conditions. However, it is noted that upon intense heating, it can form explosive mixtures with air. This suggests that while kinetically stable at room temperature, it is susceptible to thermal decomposition at elevated temperatures. The specific onset temperature for decomposition is not publicly documented, necessitating empirical analysis for precise determination.

Projected Thermal Degradation Profile

In the absence of direct experimental data on the thermal degradation of this compound, we can infer its likely degradation pathways based on the chemistry of alcohols and related diols. The primary degradation mechanisms for polyols at elevated temperatures typically involve dehydration and oxidation.

Primary Degradation Pathways

The thermal decomposition of diols can be complex, often proceeding through a series of reactions including dehydration, oxidation (if oxygen is present), and C-C bond cleavage. For this compound, the following pathways are plausible:

  • Dehydration: The elimination of water is a common thermal degradation route for alcohols. In this compound, this could occur intramolecularly to form unsaturated alcohols or cyclic ethers. Given the 1,4-substitution, the formation of a substituted tetrahydrofuran ring is a likely outcome.

  • Oxidation: In the presence of air, oxidation of the primary and secondary alcohol groups can occur, leading to the formation of aldehydes, ketones, and carboxylic acids. Further oxidation can lead to complete combustion, producing carbon dioxide and water.

  • C-C Bond Cleavage: At higher temperatures, the carbon-carbon bonds can rupture, leading to the formation of smaller, volatile organic compounds.

The methyl branch in this compound is expected to influence the degradation profile compared to linear 1,4-butanediol. Studies on polyesters derived from branched diols suggest that methyl branching can impact thermal stability, although the direction of this impact (increase or decrease) can depend on the overall polymer structure.[2] For the diol itself, the tertiary carbon atom adjacent to the methyl group could be a point of initial fragmentation.

Anticipated Degradation Products

Based on the proposed pathways, the thermal decomposition of this compound is anticipated to yield a mixture of products, including but not limited to:

  • Water

  • Substituted tetrahydrofurans (e.g., 3-methyltetrahydrofuran)

  • Unsaturated alcohols (e.g., 2-methylbut-3-en-1-ol)

  • Aldehydes and ketones (from oxidation)

  • Smaller hydrocarbons (from C-C cleavage)

The exact composition of the degradation products would be highly dependent on the temperature, heating rate, and atmospheric conditions (inert or oxidative).

Analytical Methodologies for Characterization

To empirically determine the thermal stability and degradation profile of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

Experimental Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge the furnace with a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions.

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residue.

Expected TGA Profile of this compound

TGA_Profile cluster_workflow TGA Experimental Workflow cluster_output Expected TGA Output Sample This compound Sample TGA_Instrument TGA Instrument Sample->TGA_Instrument Heating Controlled Heating (e.g., 10 °C/min) TGA_Instrument->Heating Atmosphere Controlled Atmosphere (N2 or Air) TGA_Instrument->Atmosphere Data_Acquisition Mass Loss vs. Temperature Data Heating->Data_Acquisition Atmosphere->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis TGA_Curve TGA Curve (% Weight vs. Temp) Analysis->TGA_Curve DTG_Curve DTG Curve (d(Weight)/dt vs. Temp) TGA_Curve->DTG_Curve Onset_Temp Onset of Decomposition (Td) TGA_Curve->Onset_Temp Residue Residual Mass (%) TGA_Curve->Residue Max_Rate_Temp Temperature of Max Decomposition Rate (Tmax) DTG_Curve->Max_Rate_Temp

Caption: Workflow for TGA analysis of this compound and its expected outputs.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and glass transitions, as well as to quantify the enthalpy of these transitions.

Experimental Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the heat flow as a function of temperature.

  • Endothermic and exothermic events will appear as peaks on the DSC thermogram.

DSC Analysis for Thermal Events

DSC_Analysis cluster_input Input cluster_process DSC Measurement cluster_output Output Data cluster_interpretation Interpreted Thermal Events Sample This compound Sample DSC DSC Instrument Controlled Heating/Cooling Sample->DSC Thermogram DSC Thermogram Heat Flow vs. Temperature DSC->Thermogram Tg Glass Transition (Tg) Thermogram->Tg Tm Melting Point (Tm) Thermogram->Tm Tb Boiling Point (Tb) Thermogram->Tb Td Decomposition Temperature Thermogram->Td

Caption: Logical flow of DSC analysis to identify key thermal transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Place a very small amount of this compound into a pyrolysis sample holder.

  • Insert the holder into the pyrolysis unit, which is interfaced with a GC/MS system.

  • Rapidly heat the sample to a set pyrolysis temperature (e.g., 400 °C, 600 °C, 800 °C) for a short period.

  • The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

  • The GC separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Summary of Key Thermal Properties (Anticipated)

PropertyAnticipated Value/BehaviorAnalytical Technique
Decomposition Onset (Td) To be determined empirically, likely > 200 °C in an inert atmosphere.TGA
Boiling Point Approximately 230-240 °C (literature estimates vary).DSC/TGA
Primary Degradation Products Water, substituted tetrahydrofurans, unsaturated alcohols, aldehydes, ketones.Py-GC/MS
Degradation Mechanism Primarily dehydration and C-C bond cleavage in inert atmospheres; oxidation in the presence of air.Inferred from Py-GC/MS data

Conclusion and Future Work

This technical guide provides a projected framework for understanding the thermal stability and degradation of this compound based on its chemical structure and the behavior of similar compounds. While this provides a strong theoretical foundation, empirical testing is essential for definitive characterization. Future work should focus on conducting detailed TGA, DSC, and Py-GC/MS analyses to generate a complete and validated thermal profile for this compound. Such data will be invaluable for its safe and effective application in research, development, and manufacturing.

References

solubility of 2-Methyl-1,4-butanediol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-1,4-butanediol in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This compound (CAS: 2938-98-9) is a branched-chain diol increasingly utilized as a versatile building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.[1] Its unique structure, featuring two primary hydroxyl groups and a methyl-branched aliphatic backbone, imparts a distinct solubility profile that is critical for its application in reaction chemistry, purification, and formulation development.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a projected solubility profile in a wide range of common organic solvents, and provide a robust experimental protocol for empirical determination. This document is intended to serve as a practical resource, enabling scientists to make informed decisions for solvent selection and process optimization.

Part 1: The Molecular Basis of Solubility

To understand the solubility of this compound, we must first examine its molecular architecture. The compound, with the chemical formula C₅H₁₂O₂, possesses two key structural features that govern its interaction with various solvents:

  • Two Terminal Hydroxyl (-OH) Groups: These functional groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[3] This capacity for hydrogen bonding is the primary driver of its solubility in polar, protic solvents like water and alcohols.[4]

  • A Five-Carbon Aliphatic Chain with a Methyl Branch: The C₅ hydrocarbon backbone is non-polar. The methyl group at the C-2 position introduces branching, which can disrupt the packing efficiency in a solid state and slightly increases the molecule's overall non-polar character compared to its linear isomer, 1,4-pentanediol, or its unbranched four-carbon analogue, 1,4-butanediol.[1]

The interplay between the polar hydroxyl ends and the non-polar hydrocarbon body means that the solubility of this compound is dictated by the well-established principle of "like dissolves like." Its amphiphilic nature suggests it will exhibit favorable solubility in a range of solvents, with a strong preference for polar media.

Comparison with 1,4-Butanediol

A useful predictive model for the solubility of this compound is its structurally similar analogue, 1,4-butanediol (BDO). BDO is well-documented as being miscible with water and soluble in polar organic solvents such as ethanol, acetone, and esters, while having poor solubility in non-polar hydrocarbon solvents.[5][6][7] The addition of a methyl group in this compound is expected to slightly decrease its hydrophilicity and increase its lipophilicity. Consequently, we can predict a slight reduction in solubility in highly polar solvents (like water) and a slight enhancement in solubility in solvents of intermediate or lower polarity (e.g., ethers, chlorinated solvents) compared to BDO.

Part 2: Projected Solubility Profile

While exhaustive quantitative solubility data for this compound is not widely published, we can project a reliable qualitative and semi-quantitative profile based on its structure and the known behavior of analogous diols.[8] The following table summarizes the expected solubility in various classes of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale & Expert Insights
Water Highly Polar ProticMiscibleThe two hydroxyl groups allow for extensive hydrogen bonding with water. While the methyl group adds some hydrophobicity, the short carbon chain ensures complete miscibility, similar to 1,4-butanediol.[5][6]
Methanol / Ethanol Polar ProticMiscibleAs short-chain alcohols, these solvents are both polar and capable of hydrogen bonding, leading to excellent solvation of the diol.[7][9]
Isopropanol Polar ProticMiscibleSimilar to methanol and ethanol, though the slightly larger alkyl group may negligibly reduce solvation efficiency compared to methanol.
Acetone Polar AproticSoluble / MiscibleThe strong dipole of acetone's carbonyl group can act as a hydrogen bond acceptor for the diol's -OH groups, resulting in high solubility.[6][9]
Tetrahydrofuran (THF) Polar AproticSoluble / MiscibleAs a cyclic ether, THF is a moderately polar solvent. The ether oxygen can accept hydrogen bonds, and its hydrocarbon character is compatible with the diol's backbone.
Ethyl Acetate Polar AproticSolubleThe ester functionality provides polarity and hydrogen bond accepting sites, leading to good solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble / MiscibleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, ensuring high solubility.[6]
Dichloromethane (DCM) HalogenatedSolubleDCM has a moderate dipole moment. While it cannot hydrogen bond, it can effectively solvate moderately polar molecules. The methyl group on the diol enhances compatibility.[10]
Toluene Aromatic HydrocarbonSparingly SolubleToluene is largely non-polar. Limited solubility will be driven by weak van der Waals forces. The diol's polar nature prevents high miscibility.[5]
Hexane / Heptane Aliphatic HydrocarbonInsoluble / Poorly SolubleThese are non-polar solvents with no capacity for hydrogen bonding or significant dipole interactions. The "like dissolves like" principle predicts very poor solubility.[9]

Part 3: Experimental Protocol for Solubility Determination

Trustworthy data is paramount. The following protocol describes a self-validating isothermal equilibrium method for accurately determining the solubility of this compound.

Objective: To determine the solubility (in g/100 mL or mg/mL) of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials & Equipment:
  • This compound (≥97% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • To several glass vials, add a precisely measured volume of the solvent (e.g., 10.0 mL).

    • Add an excess amount of this compound to each vial. The goal is to create a slurry where solid solute is clearly visible, ensuring saturation is reached.

    • Causality Note: Adding a clear excess guarantees that the solution reaches its thermodynamic equilibrium saturation point, rather than just dissolving completely.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

    • Causality Note: Continuous agitation is crucial to maximize the surface area of the solute and accelerate the dissolution process. Maintaining a constant temperature is critical as solubility is highly temperature-dependent.[9]

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to sit undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial.

    • Causality Note: Filtering is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed sample represents only the dissolved solute. Performing this step quickly and at temperature prevents precipitation due to cooling.

  • Gravimetric Analysis (for non-volatile solvents):

    • Record the exact mass of the filtered solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass of the this compound residue is achieved.

    • Calculate solubility: Solubility (g/100 mL) = (Mass of Residue / Volume of Sample) * 100.

  • Chromatographic Analysis (Preferred Method):

    • Accurately dilute a known mass of the filtered saturated solution with fresh solvent to fall within the linear range of a pre-established calibration curve.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the standards and the diluted sample by GC-FID.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration in the original saturated solution.

    • Trustworthiness Note: This method is more robust than gravimetry as it is less susceptible to errors from volatile solutes or solvent residues and provides higher precision.

Part 4: Application Workflow for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following workflow provides a logical pathway for selecting an appropriate solvent system for applications involving this compound.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Reaction, Purification, Formulation) B Consult Solubility Profile Table A->B Initial Screening C Create Shortlist of Candidate Solvents B->C D Consider Secondary Constraints (Boiling Point, Toxicity, Cost, Polarity) C->D Filter J Refine Shortlist D->J E Perform Small-Scale Solubility Test (e.g., using 1 mL solvent) F Is Solubility Adequate? E->F F->D No, Re-evaluate G Determine Quantitative Solubility (Follow Experimental Protocol) F->G Yes H Optimize Solvent System (e.g., Co-solvent mixtures) G->H I Final Solvent Selection H->I J->E Empirical Check

Caption: Logical workflow for selecting an optimal solvent for this compound.

Conclusion

This compound is a highly polar molecule that demonstrates excellent solubility in polar protic and aprotic organic solvents, and is expected to be miscible with water and short-chain alcohols. Its solubility is significantly limited in non-polar hydrocarbon solvents. This profile is a direct consequence of its dual hydroxyl groups, which facilitate strong hydrogen bonding, and its compact, branched hydrocarbon structure. For applications requiring high precision, the provided experimental protocol offers a reliable method for quantitative solubility determination. By combining the theoretical understanding, projected data, and empirical testing outlined in this guide, researchers can confidently and efficiently integrate this compound into their development workflows.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Methyl-1,4-butanediol: A Critical Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-Methyl-1,4-butanediol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of its stereochemistry, explore methodologies for its stereoselective synthesis, and detail the analytical techniques crucial for its enantiomeric resolution and quality control. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower informed decision-making in the laboratory.

The Significance of Chirality: The Case of this compound

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have stringent guidelines that often necessitate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-Methyl-1,4-butanediol and (S)-2-Methyl-1,4-butanediol.[1] These enantiomers serve as valuable chiral synthons, or building blocks, in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Their bifunctional nature, with two hydroxyl groups, allows for versatile chemical modifications, making them highly sought after in the construction of novel therapeutics.[1]

Unraveling the Stereochemistry of this compound

The core of this compound's utility in asymmetric synthesis lies in its defined stereochemistry.

Molecular Structure and Stereoisomers

The IUPAC name for this compound is 2-methylbutane-1,4-diol.[2] The presence of a chiral center at the second carbon atom results in two distinct enantiomeric forms.

  • (R)-2-Methyl-1,4-butanediol: CAS Number: 22644-28-6[1]

  • (S)-2-Methyl-1,4-butanediol: CAS Number: 70423-38-0[1]

The racemic mixture, containing equal amounts of both enantiomers, is identified by the CAS Number: 2938-98-9.[2]

Caption: Enantiomers of this compound.

Physicochemical Properties

The enantiomers of this compound share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. This property is fundamental to their analysis via polarimetry.

Property(R)-2-Methyl-1,4-butanediol(S)-2-Methyl-1,4-butanediolRacemic this compound
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂
Molecular Weight 104.15 g/mol [2]104.15 g/mol 104.15 g/mol [2]
CAS Number 22644-28-6[1]70423-38-0[1]2938-98-9[2]

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure this compound is a critical step for its use in pharmaceutical synthesis. Several strategies have been developed to achieve high enantiomeric excess (ee).

Synthesis from Chiral Precursors: Asymmetric Hydrogenation

A prominent and sustainable route to this compound involves the catalytic hydrogenation of itaconic acid, a bio-based platform chemical.[1] To achieve an enantiomerically enriched product, asymmetric hydrogenation of prochiral precursors is a powerful strategy. For instance, the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate can yield methyl (S)-(+)-3-hydroxy-2-methylpropanoate, a precursor that can be further reduced to (S)-2-Methyl-1,4-butanediol.

Protocol: Asymmetric Catalytic Hydrogenation

  • Catalyst Preparation: A chiral rhodium catalyst, such as [Rh(COD)L]BF₄ where L is a chiral phosphine ligand, is prepared in situ.

  • Reaction Setup: The substrate (e.g., methyl 2-(hydroxymethyl)acrylate) and the chiral catalyst (1 mol%) are dissolved in a dry solvent (e.g., dichloromethane) in a stainless steel autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen and then pressurized. The reaction mixture is stirred at a specific temperature (e.g., room temperature or below) for a set period (e.g., 16 hours).

  • Work-up and Purification: After the reaction, the hydrogen pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Caption: Workflow for Asymmetric Synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and effective method for controlling stereochemistry.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary like d- or l-menthol can be employed to control the stereoselective 1,4-addition to a γ-menthyloxybutenolide. The bulky menthyloxy group provides excellent stereocontrol, and subsequent reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the optically pure diol.[1]

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, a lipase can selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer. This chemoenzymatic approach can provide access to both enantiomers with high optical purity.

Analytical Techniques for Chiral Purity Assessment

Accurate determination of the enantiomeric excess (ee) is crucial for quality control and regulatory compliance. Several analytical techniques are employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a widely used technique for the separation of volatile enantiomers. The separation is achieved on a chiral stationary phase (CSP), typically based on derivatized cyclodextrins.[5][6] The enantiomers of this compound can be baseline resolved on a suitable cyclodextrin-based column.

Illustrative Chiral GC-FID Protocol:

  • Column: Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[6]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[6]

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) and injected directly.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for the separation of a wide range of enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are particularly effective for separating enantiomers of diols.

Illustrative Chiral HPLC-UV Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific compound. For example, a mobile phase of n-Hexane/Isopropanol (90:10, v/v) can be a good starting point.[7]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[7]

  • Detection: UV detector at a low wavelength (e.g., 210-220 nm) as diols have weak chromophores.[7]

Caption: Analytical Workflow for Chiral Purity.

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess.[8] Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. Chiral boric acids are effective CDAs for diols as they readily form stable cyclic esters.[8]

Applications in Drug Development

The enantiomers of this compound are valuable intermediates in the synthesis of a variety of chiral drugs. Their incorporation can establish key stereocenters that are crucial for the biological activity of the final API. While specific examples directly citing this compound in the synthesis of marketed antiviral or anticancer agents are proprietary and less frequently published in open literature, the utility of chiral diols as building blocks in these therapeutic areas is well-established. They are often used to construct complex chiral side chains or core structures of these molecules.

Conclusion

The stereochemistry of this compound is a critical aspect that underpins its value as a chiral building block in the pharmaceutical industry. A thorough understanding of its enantiomers, coupled with robust methods for their stereoselective synthesis and analysis, is essential for the development of safe and effective single-enantiomer drugs. The methodologies outlined in this guide, from asymmetric synthesis to chiral chromatography, provide a solid foundation for researchers and drug development professionals to confidently work with this important chiral intermediate. The continued development of more efficient and sustainable synthetic and analytical methods will further enhance the utility of this compound in the creation of next-generation therapeutics.

References

Whitepaper: A Technical Guide to the Quantum Mechanical Conformational Analysis of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The three-dimensional structure (conformation) of a molecule is paramount in determining its biological activity, a cornerstone of modern drug discovery.[1][2] For flexible molecules such as 2-Methyl-1,4-butanediol, a chiral diol with significant industrial and pharmaceutical potential, identifying the ensemble of low-energy conformers is critical for understanding its interactions with biological targets.[3] This guide provides a comprehensive, technically-grounded protocol for performing a quantum mechanical (QM) conformational analysis of this compound. We detail a multi-stage computational workflow that balances computational efficiency with high accuracy, starting from a broad conformational search using cost-effective methods and culminating in high-level QM energy refinement. The central theme is the analysis of intramolecular hydrogen bonding, a key stabilizing interaction in this molecule. This protocol is designed for researchers and scientists in computational chemistry and drug development, offering a validated, step-by-step approach to elucidating the conformational landscape of flexible molecules.

Introduction: The Role of Molecular Shape in Biological Function

In drug development, the interaction between a small molecule and a biological target like an enzyme or receptor is exquisitely dependent on the molecule's three-dimensional shape.[1][4] The specific arrangement of atoms that results in optimal binding is known as the bioactive conformation.[1] For structurally flexible molecules, which can adopt numerous shapes, identifying this bioactive conformation from a vast conformational space is a significant challenge.[5][6] Computational conformational analysis provides an indispensable tool to predict the most stable, low-energy structures a molecule is likely to adopt, thereby guiding the design of more potent and selective therapeutics.[2][7]

This compound (C₅H₁₂O₂) is a chiral molecule featuring a flexible four-carbon backbone, a methyl group at the C2 position, and two hydroxyl (-OH) groups at the C1 and C4 positions.[3][8] These structural features, particularly the two hydroxyl groups, allow for the formation of intramolecular hydrogen bonds. The stability of the resulting seven-membered ring-like structures is a dominant factor in its conformational landscape.[9] A study on various diols using Density Functional Theory (DFT) calculations showed that the relative stability of intramolecular hydrogen bonds is significantly greater in 1,4-diols compared to 1,2- or 1,3-diols, as the longer chain allows for more favorable bond angles and distances.[9] Understanding which conformers are energetically accessible is the primary goal of this guide.

Theoretical Foundations and Method Selection

The accuracy of a computational analysis hinges on the chosen theoretical methods. The workflow described herein employs a multi-tiered approach, a best practice in computational chemistry to manage resources effectively.[5][10]

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For this analysis, the B3LYP hybrid functional is selected. While B3LYP on its own can be insufficient for systems where non-covalent interactions are critical, its performance is significantly improved with the addition of empirical dispersion corrections.[11][12] Therefore, we will employ the B3LYP-D3(BJ) method, which incorporates Grimme's D3 dispersion correction with Becke-Johnson damping. This combination provides a robust description of the intramolecular hydrogen bonds and van der Waals forces that govern the conformational preferences of our target molecule.[13][14]

Møller-Plesset Perturbation Theory (MP2)

To refine the final energy rankings of the most stable conformers, we will use Møller-Plesset perturbation theory to the second order (MP2). MP2 is a post-Hartree-Fock method that explicitly includes electron correlation, which is crucial for accurately describing dispersion interactions.[15] While computationally more demanding than DFT, single-point energy calculations using MP2 on DFT-optimized geometries provide a higher level of accuracy, often referred to as the "gold standard" for non-covalent interactions.[12][14] Comparing B3LYP-D3 and MP2 results provides a valuable cross-check on the reliability of the predicted conformational hierarchy.[16]

Basis Sets

A basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set is a trade-off between accuracy and computational cost.

  • Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of bonding, particularly in hydrogen bonds.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit.[17] The "aug-" prefix indicates the addition of diffuse functions, which are crucial for accurately describing long-range interactions and hydrogen bonding.

For our protocol, we will use a Pople-style basis set for the initial QM optimization and a larger, correlation-consistent basis set for the final high-accuracy energy calculations.

The Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for identifying the low-energy conformers of this compound. Each step includes checks and balances to ensure the quality and reliability of the results.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Analysis Start 1. Initial 3D Structure (SMILES or 2D sketch) MM_Search 2. Conformational Search (Molecular Mechanics - MMFF94 or Semi-Empirical - GFN2-xTB) Start->MM_Search Input Structure Clustering 3. Energy Minimization & Clustering (Remove duplicates via RMSD) MM_Search->Clustering Generate ~100s of conformers DFT_Opt 4. QM Geometry Optimization (e.g., B3LYP-D3(BJ) / 6-31G(d,p)) Clustering->DFT_Opt Select unique low-energy candidates (e.g., within 10 kcal/mol) Freq_Calc 5. Frequency Analysis (Confirm true minima - no imaginary frequencies) DFT_Opt->Freq_Calc Optimized geometries SP_Energy 6. High-Level Energy Calculation (e.g., MP2 / aug-cc-pVTZ) Freq_Calc->SP_Energy Validated minima (ZPE & Thermal Corrections) Boltzmann 7. Boltzmann Averaging (Determine conformer populations) SP_Energy->Boltzmann Accurate relative energies Analysis 8. Structural Analysis (H-bond distances, dihedral angles) Boltzmann->Analysis Thermodynamic properties

Figure 1: A multi-stage workflow for accurate conformational analysis.
Protocol Steps:

  • Initial 3D Structure Generation :

    • Action : Generate an initial 3D structure of (S)-2-Methyl-1,4-butanediol. This can be done from its SMILES string (C--INVALID-LINK--CCO) using software like Open Babel or directly within a graphical interface like GaussView.

    • Causality : This provides the starting point for the conformational search. The initial geometry is not critical as the search algorithm will explore rotations around the single bonds.

  • Broad Conformational Search :

    • Action : Perform a conformational search using a computationally inexpensive method. A molecular mechanics force field like MMFF94 or a semi-empirical quantum method like GFN2-xTB is suitable.[18][19] Tools like the GMMX plugin in Gaussian, CREST, or the conformer generator in RDKit can be used.[18][20][21] The goal is to generate hundreds of potential conformers by systematically rotating all rotatable bonds.

    • Causality : This step efficiently explores a wide range of the potential energy surface to ensure no significant low-energy regions are missed.[5] A high-level QM search from the start would be computationally prohibitive.

  • Clustering and Selection :

    • Action : The generated conformers are minimized and then clustered based on structural similarity (e.g., heavy-atom RMSD). From each cluster, the lowest-energy conformer is selected. All conformers within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum are retained for the next step.[10]

    • Causality : This eliminates redundant structures and focuses computational resources on a smaller, diverse set of promising, low-energy candidates.

  • Quantum Mechanical Geometry Optimization :

    • Action : Each selected conformer is subjected to a full geometry optimization using a reliable DFT method.

    • Protocol : Level of Theory: B3LYP-D3(BJ), Basis Set: 6-31G(d,p).

    • Causality : This step refines the approximate geometries from the initial search to find precise stationary points on the QM potential energy surface. The chosen level of theory is a good compromise between accuracy and cost for geometry optimizations.[22]

  • Frequency Analysis (Self-Validation) :

    • Action : Perform a frequency calculation for each optimized structure at the same level of theory (B3LYP-D3(BJ)/6-31G(d,p)).

    • Trustworthiness Check : A true minimum energy conformer must have zero imaginary frequencies. Structures with one or more imaginary frequencies are transition states and should be discarded or re-optimized.

    • Causality : This is a critical validation step. It confirms that the optimized geometry is a stable conformer and not a saddle point. The calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • High-Accuracy Single-Point Energy Refinement :

    • Action : For each validated minimum, perform a single-point energy calculation using a more accurate method and a larger basis set.

    • Protocol : Level of Theory: MP2, Basis Set: aug-cc-pVTZ.

    • Causality : This provides a more accurate relative energy ordering of the conformers by incorporating a better description of electron correlation and using a more flexible basis set.[23] Calculating only the energy (a "single-point") on the previously optimized geometry is far more efficient than performing a full re-optimization at this high level.

  • Boltzmann Averaging :

    • Action : Using the final refined energies (including ZPVE corrections), calculate the relative Gibbs free energies (ΔG) and use the Boltzmann distribution equation to determine the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).

    • Causality : This translates the calculated relative energies into a physically meaningful prediction of the percentage of time the molecule will spend in each conformation, providing a complete picture of the conformational ensemble.

Analysis and Interpretation of Results

The primary output of this workflow is a list of stable conformers and their relative energies. This data should be summarized for clarity and further analyzed to understand the underlying chemical principles.

Quantitative Data Summary

The results are best presented in a table that allows for easy comparison of the conformers.

Conformer IDH-Bond TypeΔE (kcal/mol) (B3LYP-D3)ΔG (kcal/mol) (MP2//B3LYP-D3)Population (%)H-bond (O···H) distance (Å)
Conf-01 O4-H···O10.000.0075.31.95
Conf-02 O1-H···O40.250.2118.11.98
Conf-03 O4-H···O11.101.054.52.15
Conf-04 None2.502.621.5N/A
Conf-05 O1-H···O42.802.750.62.30

Note: Data is hypothetical and for illustrative purposes only.

Structural Analysis: The Dominance of Hydrogen Bonding

The conformational landscape of this compound is expected to be dominated by structures that maximize intramolecular hydrogen bonding. The two primary modes involve the formation of a seven-membered ring, where one hydroxyl group acts as the hydrogen bond donor and the other acts as the acceptor.

Figure 2: Key intramolecular hydrogen bonding modes in this compound.

The lowest energy conformers (e.g., Conf-01, Conf-02) will likely exhibit strong hydrogen bonds, characterized by short O···H distances (typically < 2.2 Å) and a favorable O-H···O angle (closer to 180°). The orientation of the methyl group (axial vs. equatorial in the pseudo-ring structure) will also create distinct conformers with small but significant energy differences. Higher energy conformers will likely feature weaker or no intramolecular hydrogen bonds, resulting in more extended, linear shapes.

Conclusion

This technical guide has detailed a robust, multi-tiered computational workflow for the comprehensive conformational analysis of this compound. By strategically combining cost-effective search methods with high-accuracy quantum mechanical calculations, researchers can confidently identify and rank the stable conformers of flexible molecules. The protocol emphasizes self-validation through frequency analysis and the importance of accounting for dispersion forces, particularly when studying systems governed by intramolecular hydrogen bonding. The insights gained from this type of analysis are fundamental to structure-based drug design, enabling a deeper understanding of molecular recognition and paving the way for the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,4-butanediol in the Synthesis of Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Molecular Architecture in Biodegradable Polymer Design

The pursuit of sustainable materials has led to significant research into biodegradable polymers, particularly aliphatic polyesters, which offer a promising alternative to their non-degradable counterparts.[1] The properties of these polyesters, including their biodegradability, thermal stability, and mechanical performance, are intricately linked to their molecular structure.[2] The choice of monomeric building blocks is therefore a critical determinant of the final polymer's characteristics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-1,4-butanediol (2M14BDO) as a diol monomer in the synthesis of biodegradable polyesters. The introduction of a methyl branch on the polymer backbone, a key feature of 2M14BDO, offers a strategic approach to tuning polymer properties.[3][4] This guide will delve into the synthesis, characterization, and biodegradability assessment of polyesters derived from 2M14BDO, providing both theoretical insights and practical, step-by-step protocols.

The presence of the methyl group in 2M14BDO disrupts the regular packing of polymer chains, leading to a reduction in crystallinity and a lower melting point compared to polyesters synthesized from its linear analogue, 1,4-butanediol (1,4-BDO).[3][4] This often results in amorphous or semi-crystalline materials with altered mechanical and degradation profiles.[3] The steric hindrance introduced by the methyl group can also influence the rate of enzymatic hydrolysis, a key mechanism in the biodegradation of polyesters.[3]

Furthermore, the potential for producing 2M14BDO from bio-based feedstocks, such as itaconic acid, positions it as a valuable component in the development of fully sustainable and biodegradable materials.

Diagram: Synthesis of Polyester via Polycondensation

Polycondensation cluster_reactants Reactants cluster_process Process cluster_products Products Diol This compound (2M14BDO) Esterification Esterification (Step 1) Diol->Esterification Diacid Dicarboxylic Acid (e.g., Succinic Acid) Diacid->Esterification Polycondensation Polycondensation (Step 2) Esterification->Polycondensation + Catalyst + Heat Polyester Biodegradable Polyester Polycondensation->Polyester Water Water (Byproduct) Polycondensation->Water

Caption: A two-step process for polyester synthesis.

Experimental Protocols

Protocol 1: Synthesis of Poly(2-methyl-1,4-butylene succinate)

This protocol details the synthesis of a biodegradable polyester from this compound and succinic acid via a two-step melt polycondensation method.

Materials:

  • This compound (2M14BDO)

  • Succinic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line (optional, for inert atmosphere)

Procedure:

Step 1: Esterification

  • To a clean, dry three-neck round-bottom flask, add succinic acid and this compound in a 1:1.1 molar ratio. The slight excess of the diol compensates for any loss during the reaction.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Begin stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Continue this step for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

Step 2: Polycondensation

  • Cool the reaction mixture to approximately 150°C.

  • Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of 200-300 ppm relative to the mass of the diacid.

  • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and at 220-240°C for an additional 3-5 hours. The viscosity of the mixture will noticeably increase as the polymer chain length grows.

  • To stop the reaction, turn off the heating and allow the flask to cool to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be dissolved in chloroform and precipitated in cold methanol to purify it.

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyester

This protocol outlines the standard techniques used to characterize the chemical structure, thermal properties, and molecular weight of the synthesized polyester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polyester and determine the monomer incorporation ratio in copolymers.

  • Procedure:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Analyze the spectra to identify the characteristic peaks corresponding to the protons and carbons of the 2M14BDO and succinic acid moieties in the polymer backbone.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polymer.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle would be:

      • Heat from room temperature to 200°C at a rate of 10°C/min.

      • Hold at 200°C for 5 minutes to erase the thermal history.

      • Cool to -50°C at a rate of 10°C/min.

      • Heat from -50°C to 200°C at a rate of 10°C/min.

    • Analyze the second heating scan to determine Tg and Tm.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place 10-15 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset decomposition temperature (Td) from the resulting weight loss curve.

4. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure:

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran - THF) at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into a GPC system calibrated with polystyrene standards.

Data Presentation: Expected Properties of Polyesters from 2M14BDO

The following table summarizes the expected range of properties for polyesters synthesized with 2M14BDO compared to their linear 1,4-BDO counterparts. Actual values will depend on the specific dicarboxylic acid used and the polymerization conditions.

PropertyPolyester from 1,4-BDOPolyester from 2M14BDOReference
Glass Transition Temp. (Tg) LowerHigher[3]
Melting Temperature (Tm) Higher (often crystalline)Lower (often amorphous)[3][4]
Crystallinity (Xc) Semi-crystallineAmorphous or low crystallinity[3][4]
Thermal Stability (Td) Generally highSimilar to 1,4-BDO based polyesters[3]
Enzymatic Degradation Rate VariableCan be higher or lower[3]

Diagram: Factors Influencing Biodegradability

Biodegradability cluster_polymer Polymer Properties cluster_environment Environmental Factors Crystallinity Crystallinity Biodegradation Biodegradation Rate Crystallinity->Biodegradation Lower Xc can increase rate Hydrophobicity Hydrophobicity Hydrophobicity->Biodegradation Affects enzyme binding MW Molecular Weight MW->Biodegradation Lower MW degrades faster Enzymes Enzyme Activity Enzymes->Biodegradation Specific enzymes target ester bonds Temperature Temperature & pH Temperature->Biodegradation Optimal conditions enhance rate

Caption: Key factors influencing polyester biodegradability.

Protocol 3: Enzymatic Degradation Assessment

This protocol provides a method for evaluating the biodegradability of the synthesized polyester using enzymatic hydrolysis.

Materials:

  • Synthesized polyester film (cast from solution)

  • Phosphate buffer solution (pH 7.4)

  • Lipase from Pseudomonas cepacia or other suitable enzyme

  • Sodium azide (to prevent microbial growth)

  • Ethanol (70%)

Equipment:

  • Incubator shaker

  • Analytical balance

  • Filtration apparatus

  • Scanning Electron Microscope (SEM) (optional)

Procedure:

  • Prepare thin films of the polyester by casting a solution of the polymer in a suitable solvent (e.g., chloroform) onto a glass plate and allowing the solvent to evaporate slowly.

  • Cut the film into small, uniform pieces (e.g., 1 cm x 1 cm) and dry them in a vacuum oven to a constant weight.

  • Record the initial dry weight of each film sample (W₀).

  • Prepare a degradation medium consisting of phosphate buffer (pH 7.4) containing the selected enzyme (e.g., 1 mg/mL lipase) and sodium azide (0.02% w/v).

  • Place each polymer film sample in a separate vial containing a sufficient volume of the degradation medium.

  • Incubate the vials at 37°C in an incubator shaker.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the degradation medium.

  • Gently wash the samples with distilled water to remove any residual buffer and enzyme, followed by a rinse with 70% ethanol.

  • Dry the samples in a vacuum oven to a constant weight and record the final dry weight (Wt).

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100

  • (Optional) Analyze the surface morphology of the degraded films using SEM to observe any changes, such as pitting or erosion.

Conclusion and Future Perspectives

The use of this compound as a monomer provides a versatile tool for tailoring the properties of biodegradable polyesters. The introduction of a methyl branch significantly impacts the polymer's crystallinity, thermal behavior, and, consequently, its degradation profile. The protocols outlined in this guide offer a robust framework for the synthesis, characterization, and biodegradability assessment of these promising materials.

Future research in this area could focus on:

  • Investigating a wider range of dicarboxylic acids to create a library of polyesters with diverse properties.

  • Exploring the use of different catalysts to optimize polymerization kinetics and control polymer microstructure.

  • Conducting detailed studies on the degradation mechanisms and identifying the specific enzymes most effective for polyesters derived from 2M14BDO.

  • Evaluating the biocompatibility of these polymers for potential applications in drug delivery and tissue engineering.

By systematically exploring the structure-property relationships of polyesters based on this compound, researchers can further advance the development of sustainable and high-performance biodegradable materials for a variety of applications.

References

Application Notes and Protocols for the Polymerization of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Asymmetry in Polyester Design

In the vast landscape of polymer chemistry, the subtle introduction of molecular asymmetry can profoundly influence the macroscopic properties of a material. 2-Methyl-1,4-butanediol (2M14BDO), a branched-chain diol, serves as a prime example of this principle. Unlike its linear counterpart, 1,4-butanediol (BDO), the presence of a methyl group on the second carbon of the 2M14BDO backbone introduces a chiral center and disrupts the packing efficiency of polymer chains.[1] This structural nuance is not a mere curiosity; it is a powerful tool for researchers and material scientists to rationally design and synthesize polyesters and polyurethanes with tailored thermal and mechanical properties.

The primary consequence of this methyl branching is a reduction in crystallinity, which often leads to amorphous polymers with a lower or absent melting temperature (Tm) and an increased glass transition temperature (Tg) compared to their linear BDO-based analogues.[1][2] This shift towards amorphous characteristics can be highly desirable for applications requiring optical clarity, flexibility, and specific thermal performance.

These application notes provide a comprehensive guide to the polymerization of this compound, with a primary focus on the robust and widely applicable method of melt polycondensation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Polymerization of this compound: A Focus on Polycondensation

Polycondensation is the most prevalent method for synthesizing high molecular weight polyesters from this compound and a suitable dicarboxylic acid or its derivative (e.g., dimethyl ester or anhydride). This step-growth polymerization process involves the formation of an ester linkage with the concurrent elimination of a small molecule, typically water or methanol.

The reaction is generally carried out in two stages:

  • Esterification/Transesterification: In this initial phase, the monomers are heated, often in the presence of a catalyst, to form low molecular weight oligomers. This step is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Polycondensation: To drive the reaction toward the formation of high molecular weight polymer chains, the pressure is gradually reduced (i.e., a vacuum is applied) while maintaining a high temperature. This facilitates the removal of the condensation byproduct (e.g., water or methanol), thereby shifting the equilibrium in favor of polymer formation in accordance with Le Châtelier's principle.

Key Experimental Parameters and Their Rationale
  • Monomer Stoichiometry: A precise 1:1 molar ratio of diol to dicarboxylic acid is theoretically required for achieving the highest molecular weight. However, in practice, a slight excess of the diol (e.g., 1.05 to 1.2 molar equivalents) is often used to compensate for its potential loss due to higher volatility at elevated temperatures.[3][4]

  • Catalyst Selection: A variety of catalysts can be employed to accelerate the esterification and polycondensation reactions. Common choices include organometallic compounds such as tetrabutylorthotitanate (TBT), tin(II) octoate, and titanium(IV) butoxide (Ti(OBu)4).[3][5] The catalyst concentration is typically in the range of 250-500 ppm relative to the total monomer content.[5]

  • Reaction Temperature: The reaction temperature is a critical parameter that must be carefully controlled. It needs to be high enough to keep the monomers and the resulting polymer in a molten state and to provide sufficient energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures (e.g., >240°C) can lead to undesirable side reactions such as thermal degradation or etherification of the diol.[4][5] A typical temperature profile involves a gradual increase from an initial esterification temperature of around 150-190°C to a final polycondensation temperature of 200-240°C.[4][5][6]

  • Vacuum Application: The application of a high vacuum (e.g., <1 mbar) during the polycondensation stage is crucial for the efficient removal of the condensation byproduct, which is essential for achieving high molecular weight polymers.[5]

Visualizing the Polycondensation Workflow

PolycondensationWorkflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Reaction prep Monomer & Catalyst Preparation (2M14BDO, Dicarboxylic Acid) esterification Stage 1: Esterification - Inert Atmosphere (N2) - 150-190°C, 2-3 hours prep->esterification Charge Reactor polycondensation Stage 2: Polycondensation - Gradual Temp Increase (200-240°C) - Gradual Vacuum Application (<1 mbar) - 2-4 hours esterification->polycondensation Increase Temp & Apply Vacuum cooling Cooling to Room Temp (Under Inert Atmosphere) polycondensation->cooling Reaction Complete purification Purification (e.g., Dissolution & Precipitation) cooling->purification characterization Characterization (NMR, GPC, DSC) purification->characterization

Caption: A typical workflow for the two-stage melt polycondensation of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(2-methyl-1,4-butylene adipate)

This protocol describes the synthesis of a polyester from this compound and adipic acid, a common aliphatic dicarboxylic acid.

Materials:

  • This compound (2M14BDO)

  • Adipic acid

  • Tetrabutylorthotitanate (TBT) or another suitable catalyst

  • High-purity nitrogen gas

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • A three-necked round-bottom flask or a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the entire system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging the Reactor: Introduce adipic acid (1.0 molar equivalent) and this compound (1.1 molar equivalents) into the reactor. Add the catalyst (e.g., TBT, ~250 ppm relative to the total mass of monomers).

  • Esterification Stage:

    • Begin stirring the mixture and slowly heat the reactor to 190°C under a gentle stream of nitrogen.[4]

    • Maintain these conditions for approximately 2.5 to 3 hours. During this period, water will be evolved as a byproduct and collected in the distillation receiver.[4]

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about 1 hour. This gradual reduction prevents excessive foaming of the oligomers.

    • Continue the reaction under high vacuum and at the elevated temperature for an additional 2 to 4 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

  • Reaction Termination and Product Recovery:

    • Stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent degradation of the polymer.

    • Once cooled, the solid polymer can be removed from the reactor.

  • Purification (Optional but Recommended):

    • Dissolve the crude polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizing the Polycondensation Reaction

PolycondensationReaction reactants n HO-(CH₂)₂-CH(CH₃)-CH₂-OH + n HOOC-(CH₂)₄-COOH polymer -[O-(CH₂)₂-CH(CH₃)-CH₂-O-CO-(CH₂)₄-CO]n- reactants->polymer Polycondensation catalyst Catalyst (e.g., TBT) Heat, Vacuum byproduct + (2n-1) H₂O polymer->byproduct

Caption: Polycondensation of this compound with adipic acid to form poly(2-methyl-1,4-butylene adipate).

Characterization of Poly(this compound)-based Polyesters

Proper characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight, and evaluate its thermal properties.

Parameter Technique Typical Observations for 2M14BDO-based Polyesters
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirms the formation of ester linkages and the incorporation of the this compound monomer into the polymer backbone. End-group analysis can provide an estimate of the number-average molecular weight (Mn).[5]
Molecular Weight and Distribution Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Thermal Properties Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg) and the melting temperature (Tm), if any. Due to the methyl branching, these polymers are often amorphous, showing a distinct Tg but no Tm.[1][7]
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This determines the onset of thermal decomposition.[1]

The Influence of the Methyl Group: A Comparative Perspective

The defining characteristic of polymers derived from this compound is the effect of the pendant methyl group. When compared to analogous polyesters synthesized from the linear 1,4-butanediol, a clear trend emerges:

  • Increased Glass Transition Temperature (Tg): The methyl group restricts the rotational freedom of the polymer backbone, leading to a stiffer chain and consequently, a higher Tg.[1]

  • Decreased Crystallinity and Melting Temperature (Tm): The structural irregularity introduced by the methyl group disrupts the ability of the polymer chains to pack into a highly ordered crystalline lattice. This often results in amorphous or semi-crystalline materials with a significantly reduced or completely absent melting point.[1][7]

This trade-off between Tg and crystallinity allows for the fine-tuning of material properties. For instance, in the synthesis of thermoplastic polyurethanes, the choice of chain extender, such as 2M14BDO, is critical in determining the final properties of the elastomer.[1]

Conclusion

The polymerization of this compound, primarily through melt polycondensation, offers a versatile platform for the creation of polyesters with unique thermal and physical properties. The strategic incorporation of its branched structure provides a reliable method for increasing the glass transition temperature and reducing the crystallinity of the resulting polymers. The protocols and insights provided in these application notes serve as a robust starting point for researchers and scientists aiming to explore and harness the potential of this valuable monomer in the development of advanced materials.

References

Application Notes and Protocols: 2-Methyl-1,4-butanediol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Methyl-1,4-butanediol in Chiral Synthesis

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the successful and efficient construction of enantiomerically pure molecules. This compound, a C5-chiral diol, has emerged as a versatile and valuable synthon for the introduction of stereocenters in a variety of complex molecular architectures. Its bifunctional nature, possessing primary and secondary hydroxyl groups, coupled with a stereogenic center at the C-2 position, allows for its elaboration into a diverse array of chiral auxiliaries, ligands, and key intermediates for the synthesis of natural products and pharmaceuticals.

This comprehensive guide provides detailed application notes and protocols for the utilization of (R)- and (S)-2-methyl-1,4-butanediol in asymmetric synthesis. We will delve into the enantioselective synthesis of the diol itself and explore its subsequent application as a chiral auxiliary in diastereoselective reactions, providing a testament to its utility in modern organic chemistry.

I. Enantioselective Synthesis of (R)- and (S)-2-Methyl-1,4-butanediol

The accessibility of enantiomerically pure this compound is the gateway to its application in asymmetric synthesis. Several strategies have been developed for its preparation, with one of the most effective methods involving a chiral auxiliary-directed approach. The following protocols are based on the highly stereoselective Michael addition to γ-menthyloxybutenolides, which leverages the readily available and inexpensive chiral auxiliary, menthol.[1]

Protocol 1: Synthesis of (R)-2-Methyl-1,4-butanediol

This synthesis commences with a stereoselective Michael addition of lithiated trismethylthiomethane to (S)-(l-menthyloxy)-2[5H]-furanone, followed by reduction steps to yield the target (R)-diol.

Workflow Diagram:

G cluster_0 Synthesis of (R)-2-Methyl-1,4-butanediol A 1. Michael Addition (S)-(l-menthyloxy)-2[5H]-furanone + LiCH(SMe)3 B 2. Raney Nickel Reduction A->B Quench with NH4Cl C 3. LiAlH4 Reduction B->C Intermediate Lactone D Product: (R)-2-Methyl-1,4-butanediol C->D Recovery of l-menthol

Figure 1. Synthetic workflow for (R)-2-Methyl-1,4-butanediol.

Step-by-Step Protocol:

  • Michael Addition:

    • To a solution of trismethylthiomethane (1.2 mmol) in dry THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of (S)-(l-menthyloxy)-2[5H]-furanone (1.0 mmol) in dry THF (5 mL) dropwise to the reaction mixture.

    • Stir the reaction at -80 °C for 2 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-adduct lactone.

  • Raney Nickel Reduction:

    • Dissolve the crude lactone (1.0 mmol) in ethanol (20 mL).

    • Add Raney Nickel (approximately 1 g, washed with ethanol) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the reduced lactone.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction:

    • To a suspension of LiAlH₄ (2.0 mmol) in dry THF (15 mL) at 0 °C, add a solution of the reduced lactone (1.0 mmol) in dry THF (5 mL) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

    • Stir the resulting suspension at room temperature for 1 hour.

    • Filter the mixture and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford enantiomerically pure (R)-2-methyl-1,4-butanediol.[1]

Expected Yield: ~76% overall yield from the starting furanone.[1]

Protocol 2: Synthesis of (S)-2-Methyl-1,4-butanediol

This route employs a tandem 1,4-addition-enolate methylation strategy starting from (S)-(d-menthyloxy)-2[5H]-furanone.

Workflow Diagram:

G cluster_1 Synthesis of (S)-2-Methyl-1,4-butanediol E 1. Tandem Michael Addition/Methylation (S)-(d-menthyloxy)-2[5H]-furanone + PhCH2SLi then MeI F 2. Raney Nickel Reduction E->F Trisubstituted Lactone G 3. LiAlH4 Reduction F->G Intermediate Butyrolactone H Product: (S)-2-Methyl-1,4-butanediol G->H Recovery of d-menthol

Figure 2. Synthetic workflow for (S)-2-Methyl-1,4-butanediol.

Step-by-Step Protocol:

  • Tandem Michael Addition and Methylation:

    • To a solution of benzyl mercaptan (1.1 mmol) in dry THF (10 mL) at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Cool the reaction mixture to -90 °C and add a solution of 5(S)-(d-menthyloxy)-2[5H]-furanone (1.0 mmol) in dry THF (5 mL).

    • After stirring for 30 minutes, quench the resulting lactone enolate by the addition of methyl iodide (1.5 mmol) at -45 °C.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with a saturated aqueous solution of ammonium chloride (10 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude trisubstituted lactone.

  • Raney Nickel Reduction:

    • Dissolve the crude trisubstituted lactone (1.0 mmol) in ethanol (20 mL).

    • Add Raney Nickel (approximately 1 g, washed with ethanol).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter through Celite® and concentrate the filtrate to obtain the 3(S),5(S)-3-methyl-5-(d-menthyloxy)-butyrolactone.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction:

    • Following the procedure described in Protocol 1, Step 3, reduce the butyrolactone with LiAlH₄ to afford enantiomerically pure (S)-2-methyl-1,4-butanediol.[1]

Expected Yield: ~80% overall yield from the starting furanone, with an enantiomeric excess of ≥98%.[1]

Table 1: Summary of Enantioselective Syntheses of this compound

EnantiomerStarting MaterialKey ReactionChiral AuxiliaryOverall YieldEnantiomeric ExcessReference
(R)(S)-(l-menthyloxy)-2[5H]-furanoneMichael Additionl-Menthol~76%>98%[1]
(S)(S)-(d-menthyloxy)-2[5H]-furanoneTandem Michael Addition/Methylationd-Menthol~80%≥98%[1]

II. Application of this compound as a Chiral Auxiliary in Diastereoselective Alkylation

Once obtained in enantiopure form, this compound can be employed as a chiral auxiliary to control the stereochemistry of subsequent reactions. One common application is the formation of a chiral acetal with a prochiral carbonyl compound, which then directs the diastereoselective alkylation of an adjacent carbon.

Protocol 3: Diastereoselective Alkylation of a β-Ketoester Derivative

This protocol illustrates the general principle of using (R)-2-methyl-1,4-butanediol to form a chiral dioxolane, which then directs the alkylation of the enolate.

Workflow Diagram:

G cluster_2 Diastereoselective Alkylation Protocol I 1. Acetal Formation β-Ketoester + (R)-2-Methyl-1,4-butanediol J 2. Deprotonation LDA or NaHMDS I->J Chiral Dioxolane K 3. Alkylation Electrophile (R-X) J->K Enolate Formation L 4. Auxiliary Cleavage Acidic Hydrolysis K->L Diastereoselective C-C Bond Formation M Product: Enantioenriched α-Alkylated β-Ketoester L->M Recovery of (R)-2-Methyl-1,4-butanediol

Figure 3. General workflow for diastereoselective alkylation.

Step-by-Step Protocol:

  • Formation of the Chiral Dioxolane Acetal:

    • To a solution of the β-ketoester (1.0 mmol) and (R)-2-methyl-1,4-butanediol (1.1 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain the chiral dioxolane.

  • Diastereoselective Alkylation:

    • To a solution of the chiral dioxolane (1.0 mmol) in dry THF (10 mL) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride (10 mL) and allow it to warm to room temperature.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated dioxolane (1.0 mmol) in a mixture of THF (10 mL) and 1 M hydrochloric acid (5 mL).

    • Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete cleavage of the acetal.

    • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the enantioenriched α-alkylated β-ketoester. The aqueous layer can be extracted to recover the chiral diol.

Causality Behind Experimental Choices:

  • Choice of Auxiliary: The methyl group at the C-2 position of the butanediol creates a sterically biased environment in the dioxolane ring. This steric hindrance directs the approach of the electrophile to the less hindered face of the enolate, leading to high diastereoselectivity.

  • Deprotonation Conditions: The use of a strong, non-nucleophilic base like LDA at low temperatures ensures rapid and complete formation of the kinetic enolate, preventing side reactions and maintaining stereochemical integrity.

  • Auxiliary Cleavage: Mild acidic hydrolysis is employed to cleave the acetal without causing epimerization of the newly formed stereocenter.

III. Future Perspectives and Emerging Applications

The utility of this compound as a chiral building block is not limited to its role as a chiral auxiliary. Ongoing research is exploring its use in the synthesis of novel chiral ligands for asymmetric catalysis, particularly in the development of P-chiral phosphine ligands. The diol backbone can serve as a scaffold to create rigid and well-defined ligand architectures for transition metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling.[2][3][4][5] Furthermore, its incorporation as a chiral synthon in the total synthesis of complex natural products remains a promising area of investigation.

IV. Conclusion

(R)- and (S)-2-Methyl-1,4-butanediol are valuable and versatile chiral building blocks in asymmetric synthesis. The protocols detailed herein provide a practical guide for their enantioselective preparation and subsequent application as chiral auxiliaries in diastereoselective alkylation reactions. The high stereochemical control imparted by this chiral diol, coupled with the potential for its recovery and reuse, underscores its significance for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of organic chemistry.

References

Application Note: Quantitative Analysis of 2-Methyl-1,4-butanediol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,4-butanediol is a branched-chain diol of significant interest in the chemical and pharmaceutical industries. Its structural isomerism, featuring a methyl group on the butane backbone, imparts unique physical and chemical properties compared to its linear counterpart, 1,4-butanediol.[1] This structural nuance makes it a valuable chiral building block in asymmetric synthesis and a monomer for specialty polymers.[1] Accurate quantification of this compound in complex mixtures, such as during synthesis or in final product formulations, is critical for process optimization, quality control, and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust and widely accessible analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the methods but also adapt them to their specific needs. All protocols are designed to be self-validating, with guidance on performance qualification based on the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to analytical method development.

PropertyValueSource
Molecular Formula C₅H₁₂O₂[4]
Molecular Weight 104.15 g/mol [4][5]
Boiling Point ~230 °C (decomposes)
CAS Number 2938-98-9[1][4]
Solubility Soluble in water, methanol, and other polar organic solvents.[6]

The high boiling point and polarity of this compound present specific challenges for gas chromatography, which can be overcome through derivatization to enhance volatility and improve peak shape.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and specific method for the quantification of volatile and semi-volatile organic compounds. For diols like this compound, derivatization is often employed to improve chromatographic performance by reducing polarity and increasing volatility.[5]

Scientific Rationale for Derivatization

The hydroxyl groups in this compound can lead to peak tailing and poor sensitivity in GC analysis due to their interaction with the stationary phase and potential for thermal degradation in the injector port. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity of the analyte, making it more volatile and amenable to GC analysis.

Derivatization Analyte This compound (High Polarity, Low Volatility) Derivatized_Analyte TMS-derivatized this compound (Low Polarity, High Volatility) Analyte->Derivatized_Analyte Derivatization Reagent Silylating Reagent (e.g., BSTFA) Reagent->Derivatized_Analyte GC_Analysis GC-FID Analysis Derivatized_Analyte->GC_Analysis

Caption: Derivatization workflow for GC-FID analysis.

Protocol: GC-FID Quantification of this compound

1. Sample Preparation and Derivatization:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture and dissolve it in the chosen solvent to achieve an expected this compound concentration within the calibration range.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a GC vial, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before injection.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID provides a direct method for the analysis of this compound without the need for derivatization. This technique is particularly suitable for samples where the analyte concentration is relatively high and the matrix is not overly complex. The refractive index detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.[7]

Protocol: HPLC-RID Quantification of this compound

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 0.5, 1, 2.5, 5, 10 mg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis Sample Reaction Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Aminex HPX-87H HPLC->Column Detector RID Detector Column->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Caption: HPLC-RID analysis workflow.

2. HPLC-RID Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm)
Mobile Phase 0.005 M Sulfuric Acid in Water
Flow Rate 0.6 mL/min
Column Temperature 60°C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)
Detector Temperature 40°C

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify the this compound in the prepared samples using the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to established guidelines.[2][3][8] The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Conclusion

This application note provides two validated and reliable methods for the quantification of this compound in a mixture. The choice between the GC-FID and HPLC-RID methods will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The GC-FID method, with a derivatization step, offers higher sensitivity and is suitable for trace-level analysis. The HPLC-RID method is a direct and robust technique for higher concentration samples. Both methods, when properly validated, will provide accurate and precise results for researchers, scientists, and drug development professionals.

References

Introduction: The Role of Chain Extenders in Polyurethane Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-1,4-butanediol in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their wide range of properties, from rigid foams to flexible elastomers. Their remarkable adaptability stems from their segmented block copolymer structure, which consists of alternating "soft" and "hard" segments. The soft segments, typically derived from long-chain polyols, impart flexibility and elasticity. Conversely, the hard segments, formed by the reaction of a diisocyanate with a short-chain diol or diamine known as a chain extender, provide strength, hardness, and thermal stability through strong intermolecular hydrogen bonding.[1][2][3]

The selection of the chain extender is a critical decision in polyurethane formulation, as its structure directly dictates the morphology of the hard segments and, consequently, the final macroscopic properties of the polymer.[4] For decades, 1,4-butanediol (BDO) has been the industry-standard chain extender, particularly in systems using 4,4'-diphenylmethane diisocyanate (MDI).[5][6] Its linear, symmetrical structure allows for efficient packing and strong hydrogen bonding, leading to the formation of well-ordered, crystalline hard domains. This morphology results in tough, high-strength polyurethane elastomers.[7][8]

This guide focuses on this compound (MBO), a structural isomer of BDO, and its application as a chain extender. The introduction of a single methyl group onto the butane backbone fundamentally alters the polymer's architecture and properties, offering a unique set of tools for material scientists to fine-tune polyurethane performance.

The Structural Impact of this compound (MBO)

The defining feature of MBO is the methyl group at the C-2 position, which introduces branching and a chiral center into the molecule.[9] This seemingly minor structural modification has profound consequences for the resulting polyurethane's morphology and behavior compared to its linear BDO counterpart.

  • Disruption of Hard Segment Crystallinity : The primary effect of the methyl side group is steric hindrance. Unlike the linear BDO, which allows polyurethane chains to align neatly, the branching in MBO disrupts the close packing of the hard segments.[9] This inhibits the formation of highly ordered, crystalline domains. The resulting hard segments are more amorphous, which leads to several key changes in material properties:

    • Increased Transparency : Reduced crystallinity minimizes light scattering, often resulting in more transparent materials.

    • Lower Hardness and Modulus : The less-ordered hard segments lead to softer, more flexible polyurethanes with a lower durometer.

    • Altered Thermal Properties : The disruption of crystalline domains affects the melting temperature (Tm) and glass transition temperature (Tg) of the hard segments.

  • Enhanced Processing Characteristics : Polyester polyols synthesized using MBO are often liquid at room temperature.[10] This is a significant advantage over equivalent polyester polyols based on linear diols, which may be solids or viscous waxes requiring heating before use. The use of MBO can, therefore, simplify material handling, reduce energy costs, and streamline processing on conventional machinery.[10]

The diagram below illustrates the fundamental reaction in polyurethane synthesis.

G cluster_reactants Reactants Diisocyanate Diisocyanate (e.g., MDI) R-(N=C=O)₂ Polyurethane Segmented Polyurethane -[(-O-Polymer-O-CO-NH-R-NH-CO-)x-(-O-R'-O-CO-NH-R-NH-CO-)y]n- Diisocyanate->Polyurethane + Polyol Polyol (Soft Segment) HO-Polyether-OH or HO-Polyester-OH Polyol->Polyurethane + Chain_Extender Chain Extender (Hard Segment) (e.g., this compound) HO-R'-OH Chain_Extender->Polyurethane +

Caption: General reaction scheme for polyurethane synthesis.

Comparative Properties: MBO vs. BDO in Polyurethane Formulations

The choice between MBO and BDO allows formulators to tailor the properties of the final polyurethane elastomer. MBO is particularly well-suited for applications where softness, flexibility, and optical clarity are desired.

PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with this compound (MBO)Rationale for Difference
Hard Segment Morphology Highly Crystalline, Well-orderedAmorphous, DisorderedThe linear structure of BDO allows for efficient chain packing and hydrogen bonding. The methyl group on MBO creates steric hindrance, disrupting this order.[9]
Hardness (Durometer) HigherLowerCrystalline hard domains act as physical crosslinks, increasing hardness and stiffness.[7] The amorphous nature of MBO-based hard segments leads to softer materials.
Tensile Strength HighModerate to HighStrong, crystalline hard segments contribute to high tensile strength. MBO-based PUs can still achieve good strength but are generally less rigid.
Transparency Opaque to TranslucentGenerally TransparentCrystallinity scatters light, leading to opacity. The amorphous nature of MBO-based PUs reduces scattering.
Flexibility GoodExcellentThe disruption of rigid crystalline domains by MBO enhances the overall flexibility of the polymer matrix.
Processing of Polyols Polyester polyols can be waxy solidsPolyester polyols are often liquid at 25°CThe irregular structure introduced by MBO lowers the melting point of the resulting polyester polyols.[10]

Application Notes: Where to Use MBO-Based Polyurethanes

The unique property profile imparted by MBO makes it a valuable tool for specific applications:

  • Soft-Touch Coatings and Overmolding : For applications requiring a soft, pliable feel, such as grips, handles, and electronic casings, MBO helps to lower the durometer without sacrificing durability.

  • Flexible Films and Adhesives : The amorphous hard segments can improve adhesion and result in more flexible, transparent films compared to those made with BDO.

  • Medical Tubing and Devices : In biomedical applications, where flexibility, clarity, and biocompatibility are crucial, MBO can be a suitable alternative to traditional chain extenders.

  • Cast Elastomers : For cast polyurethane parts where lower hardness is specified, MBO provides a direct formulation route to achieve these properties.

Experimental Protocol: Synthesis of a Polyurethane Elastomer via the Two-Step Prepolymer Method

The prepolymer method is generally preferred for synthesizing high-quality polyurethane elastomers as it allows for greater control over the polymer architecture compared to the one-shot method.[11] This protocol details the synthesis of an MDI-based polyurethane using a poly(tetramethylene ether) glycol (PTMG) polyol and this compound (MBO) as the chain extender.

I. Materials and Equipment
  • Reactants:

    • 4,4'-Methylene diphenyl diisocyanate (MDI)

    • Poly(tetramethylene ether) glycol (PTMG), MW = 2000 g/mol

    • This compound (MBO), CAS: 2938-97-8

    • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Equipment:

    • Four-neck glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and condenser.

    • Heating mantle with temperature controller.

    • Vacuum pump.

    • Syringes for reactant addition.

    • Stainless steel or PTFE mold.

    • Curing oven.

    • Vacuum desiccator.

II. Pre-synthesis Preparation (Critical Step)

Isocyanate groups are highly reactive with water. The presence of moisture will lead to the formation of urea linkages and CO₂ gas, causing bubbles and undesirable variations in the final polymer.

  • Drying of Polyol and Chain Extender : Dry the PTMG and MBO under vacuum (e.g., at 80-100°C for at least 4 hours) to reduce the moisture content to <200 ppm. Store in a desiccator over molecular sieves.

III. Synthesis Workflow

The synthesis is a two-step process: (1) Formation of the NCO-terminated prepolymer, and (2) Chain extension with MBO.

G cluster_prep Step 1: Prepolymer Synthesis cluster_chain Step 2: Chain Extension & Curing A Charge Reactor with Dried PTMG Polyol B Heat to 80°C under Nitrogen Blanket & Stirring A->B C Slowly Add MDI (Molar Ratio NCO:OH > 2:1) B->C D React for 90-120 min at 80°C to form NCO-terminated Prepolymer C->D E Add Dried MBO and DBTDL Catalyst D->E Proceed to Chain Extension F Mix Vigorously for 60-90 seconds E->F G Degas Mixture under Vacuum F->G H Pour into Preheated Mold (100°C) G->H I Cure in Oven (e.g., 16 hours at 100°C) H->I J Demold and Post-Cure (7 days at ambient temp.) I->J

Caption: Workflow for the two-step prepolymer synthesis method.

IV. Detailed Step-by-Step Procedure

Step 1: Prepolymer Synthesis

  • Assemble the dry glass reactor. Purge the system with dry nitrogen gas.

  • Charge the reactor with the pre-dried PTMG (1.0 equivalent).

  • Begin mechanical stirring and heat the polyol to 80°C under a gentle nitrogen stream.

  • Once the temperature is stable, add the MDI (e.g., 2.1 equivalents to ensure NCO termination) to the reactor via a syringe over 5-10 minutes. An exotherm may be observed; maintain the reaction temperature at 80-85°C.

  • Allow the reaction to proceed for 90-120 minutes at 80°C.[11] The resulting viscous liquid is the NCO-terminated prepolymer. A sample can be taken to determine the %NCO content via titration to confirm the reaction's progress.

Step 2: Chain Extension and Curing

  • Calculate the amount of MBO needed to react with the remaining NCO groups. The stoichiometry is typically targeted to an NCO:OH index of 1.02-1.05.

  • In a separate, dry container, weigh the required amount of pre-dried MBO. Add the DBTDL catalyst to the MBO (e.g., 10-30 ppm based on total polymer weight).

  • Add the MBO/catalyst mixture to the hot prepolymer in the reactor.

  • Immediately begin high-speed mechanical stirring (e.g., >2000 rpm) for 60-90 seconds to ensure complete and homogeneous mixing. The viscosity will increase rapidly.

  • Stop stirring and apply a vacuum to the reactor to degas the mixture and remove any entrapped air bubbles.

  • Pour the degassed, viscous liquid into a preheated (100°C) mold that has been treated with a mold release agent.

  • Place the mold in a curing oven and cure at 100°C for 16-24 hours.

  • After curing, carefully remove the polyurethane sheet or part from the mold.

  • For optimal and consistent properties, allow the material to post-cure at ambient temperature for at least 7 days before performing mechanical or thermal analysis.

Conclusion

This compound is a valuable chain extender that offers a distinct alternative to the industry-standard 1,4-butanediol. By introducing a methyl branch, MBO effectively disrupts hard segment crystallinity, leading to the creation of softer, more flexible, and more transparent polyurethane elastomers.[9] Furthermore, its ability to produce liquid polyester polyols provides significant processing advantages.[10] By understanding the structure-property relationships and employing controlled synthesis protocols, researchers and developers can leverage MBO to formulate a new generation of polyurethane materials tailored for a wide array of specialized applications.

References

Application Note & Protocol: Synthesis of Advanced Polyesters Utilizing 2-Methyl-1,4-butanediol and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel polyesters derived from 2-methyl-1,4-butanediol and various dicarboxylic acids. The introduction of a methyl branch in the diol monomer offers a strategic approach to modulate the thermal and mechanical properties of the resulting polymers. This guide delves into the underlying chemistry, provides detailed experimental protocols for melt polycondensation, and outlines robust characterization techniques.

Introduction: The Strategic Advantage of this compound in Polyester Synthesis

Polyesters represent a versatile class of polymers with widespread applications, from biodegradable packaging to advanced biomedical materials.[1][2] The properties of these materials are intrinsically linked to the chemical structure of their monomeric constituents. The selection of the diol and dicarboxylic acid monomers allows for precise tuning of the final polymer's characteristics.

Traditionally, linear diols such as 1,4-butanediol have been extensively used, leading to highly crystalline polyesters.[1] However, for applications requiring amorphous or semi-crystalline materials with tailored glass transition temperatures (Tg) and modified crystallinity, the introduction of structural irregularities in the polymer backbone is a key strategy. This compound, a bio-based diol analogue, serves as an excellent monomer for this purpose.[3][4] The presence of a methyl side group disrupts the polymer chain packing, leading to a decrease in crystallinity and a modification of thermal properties compared to polyesters synthesized from its linear counterpart.[4][5][6] This guide will explore the synthesis of polyesters using this compound, providing the necessary protocols to explore this promising class of materials.

The Chemistry of Polyesterification: A Step-Growth Approach

The synthesis of polyesters from a diol and a dicarboxylic acid proceeds via a step-growth polymerization, specifically a polycondensation reaction.[7][8] In this process, the hydroxyl groups of the diol react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages, with the concomitant elimination of a small molecule, typically water.[9][10]

The overall reaction can be represented as:

(n+1) HO-R-OH + (n) HOOC-R'-COOH ⇌ HO[-R-OOC-R'-COO-]nR-OH + (2n) H2O

where R represents the alkyl backbone of the diol (in this case, -CH2CH(CH3)CH2CH2-) and R' represents the backbone of the dicarboxylic acid.

To achieve high molecular weight polymers, the equilibrium must be shifted to the right. This is typically accomplished by the efficient removal of water from the reaction mixture, often by conducting the polymerization at elevated temperatures under vacuum.[7][11]

The Role of Catalysts

While polyesterification can proceed without a catalyst, the reaction rates are often slow. To achieve high molecular weights in a reasonable timeframe, catalysts are employed.[12] Common catalysts for melt polycondensation include:

  • Titanium-based catalysts: Such as titanium(IV) isopropoxide or tetrabutylorthotitanate are highly effective.[11][13]

  • Tin-based catalysts: For example, tin(II) octoate is another widely used option.[13]

  • Acid catalysts: p-Toluene sulfonic acid can also be utilized to accelerate the esterification reaction.[14]

The choice of catalyst can influence the reaction kinetics and potentially the side reactions, such as the cyclization of 1,4-butanediol to tetrahydrofuran (THF), a common byproduct in related polymerizations.[15]

Enzymatic Synthesis: A Greener Alternative

In recent years, enzymatic catalysis has emerged as a sustainable alternative to traditional metal-based catalysts.[16] Lipases, such as Candida antarctica lipase B (CALB), can effectively catalyze polyester synthesis under milder reaction conditions, often in solution or in bulk.[17][18][19][20] This approach can offer high selectivity and reduce the risk of metal contamination in the final polymer, which is particularly important for biomedical applications.[16]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a polyester from this compound and adipic acid via melt polycondensation. This protocol can be adapted for other dicarboxylic acids.

Materials and Equipment
Reagents Grade Supplier
This compound≥98%Major chemical supplier
Adipic Acid≥99%Major chemical supplier
Titanium(IV) isopropoxide≥97%Major chemical supplier
ChloroformACS gradeMajor chemical supplier
MethanolACS gradeMajor chemical supplier
Nitrogen gasHigh purityLocal supplier
Equipment
Three-neck round-bottom flask (250 mL)
Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle
Heating mantle with a temperature controller
Condenser
Dean-Stark trap (optional, for monitoring water removal)
Vacuum pump capable of reaching <1 mbar
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Schlenk line or similar inert gas manifold

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up & Purification cluster_analysis Characterization reagents Weigh Monomers (this compound & Adipic Acid) assembly Assemble Glassware (Flask, Stirrer, Condenser) reagents->assembly Charge Reactor inert Purge with N2 assembly->inert heat1 Heat to 150-180°C (Esterification Stage) inert->heat1 catalyst Add Catalyst (e.g., Ti(O-iPr)4) heat1->catalyst heat2 Increase Temperature (e.g., 200-220°C) catalyst->heat2 vacuum Apply Vacuum Gradually (<1 mbar) heat2->vacuum polymerization Polymerize for several hours vacuum->polymerization cool Cool to Room Temp. polymerization->cool dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter Filter and Wash precipitate->filter dry Dry in Vacuum Oven filter->dry analysis FT-IR, NMR, GPC, DSC, TGA dry->analysis

Caption: Workflow for the synthesis of polyesters via melt polycondensation.

Step-by-Step Synthesis Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, a condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Charging Monomers: Weigh and add this compound and adipic acid to the flask. A slight molar excess of the diol (e.g., 1.05 to 1.2 equivalents) can be used to compensate for any loss due to volatility at high temperatures.[21]

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration of the polymer at high temperatures. Maintain a gentle nitrogen flow throughout the initial heating stage.

  • Esterification Stage: Begin stirring and heat the mixture to 150-180°C. The monomers will melt and the esterification reaction will begin, evidenced by the distillation of water. Continue this stage for 1-2 hours.

  • Catalyst Addition: Once the initial water evolution subsides, cool the reaction mixture slightly and add the catalyst (e.g., titanium(IV) isopropoxide, typically 200-500 ppm relative to the dicarboxylic acid).

  • Polycondensation Stage: Gradually increase the temperature to 200-220°C. Simultaneously, slowly apply a vacuum to the system. It is crucial to reduce the pressure gradually to prevent excessive foaming of the oligomers.

  • High Vacuum: Over the course of 1-2 hours, reduce the pressure to below 1 mbar. A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polyester increases. Continue the reaction under high vacuum for 3-5 hours, or until the desired viscosity is achieved.

  • Reaction Termination and Work-up: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester will be a viscous liquid or a solid.

  • Purification (Optional but Recommended):

    • Dissolve the crude polyester in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring.

    • Collect the purified polymer by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Synthesized Polyester

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyester.

Structural Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester linkage. Look for the characteristic C=O stretching vibration of the ester group (typically around 1730 cm-1) and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed structure of the polymer repeating unit and confirm the incorporation of both monomers.[1][14]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.[1][3][22] The presence of the methyl group in this compound is expected to influence these properties significantly compared to polyesters from 1,4-butanediol.[3][4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining the onset of thermal decomposition.[1]

Expected Results and Interpretation

The introduction of the methyl group from this compound is expected to have the following effects on the polyester properties when compared to an analogous polyester made with 1,4-butanediol:

  • Increased Glass Transition Temperature (Tg): The methyl group restricts chain rotation, leading to a higher Tg.[3][4]

  • Reduced Crystallinity and Melting Temperature (Tm): The steric hindrance from the methyl group disrupts the regular packing of the polymer chains, resulting in lower crystallinity and a suppressed or absent melting point, making the polymer more amorphous.[3][4][6]

These trends are summarized in the table below for polyesters of various diols with succinic acid:

DiolNumber of Methyl GroupsTg (°C)Tm (°C)
1,4-Butanediol0-33114-115
1,4-Pentanediol (analogue with one methyl group)1-29Not observed
2,5-Hexanediol (analogue with two methyl groups)2-14Not observed

Data adapted from reference[3]. 1,4-Pentanediol and 2,5-Hexanediol are used as analogues to illustrate the effect of methyl substitution.

Troubleshooting and Advanced Considerations

  • Low Molecular Weight: This can be due to insufficient reaction time, poor vacuum, or impurities in the monomers. Ensure monomers are of high purity and the vacuum system is efficient.

  • Polymer Discoloration: This is often caused by oxidation at high temperatures. Maintain a strict inert atmosphere during the reaction.

  • Alternative Dicarboxylic Acids: This protocol can be adapted for a range of dicarboxylic acids, including succinic acid, sebacic acid, and aromatic diacids like terephthalic acid or bio-based alternatives like furan-2,5-dicarboxylic acid.[3][22] The choice of dicarboxylic acid will significantly impact the final properties of the polyester.[2]

  • Copolymerization: this compound can be copolymerized with other diols to further tune the properties of the resulting copolyesters.[5]

Conclusion

The synthesis of polyesters using this compound offers a powerful method for creating materials with tailored thermal and mechanical properties. By following the detailed protocols and characterization techniques outlined in this guide, researchers can effectively explore this promising class of polymers for a wide range of applications, from advanced drug delivery systems to sustainable plastics. The ability to systematically modify polymer properties through the strategic incorporation of a simple methyl group underscores the elegance and versatility of polymer chemistry.

References

Application Notes & Protocols: 2-Methyl-1,4-butanediol in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications of 2-Methyl-1,4-butanediol (MBO). While primarily recognized as a versatile, bio-derived chiral building block for polymers and active pharmaceutical ingredients (APIs), its inherent physicochemical properties—namely its high boiling point, polar protic nature, and origin from renewable feedstocks—present it as a compelling candidate for exploration as a specialty green solvent. This guide details its established use as a monomer, provides a theoretical framework and a hypothetical protocol for its evaluation as a reaction solvent, and outlines its synthesis and safety profile.

Introduction: A Bio-Derived Building Block with Untapped Potential

This compound (MBO) is a five-carbon diol distinguished by a methyl group at the C-2 position, which imparts chirality to the molecule.[1] This structural feature is pivotal, creating two stereoisomers, (R)- and (S)-MBO, which are valuable in asymmetric synthesis.[1] Primarily synthesized via the catalytic hydrogenation of itaconic acid, a bio-based platform chemical, MBO is at the forefront of sustainable chemistry.[1][2]

Its principal applications leverage its bifunctional nature as a monomer in polymerization and as a chiral intermediate in the synthesis of complex molecules like APIs.[1] The methyl side group offers a unique advantage in polymer science, effectively disrupting chain packing to modulate crystallinity and tune thermal properties such as the glass transition temperature (Tg).[1][3]

However, the very characteristics that make it an excellent monomer—two reactive hydroxyl groups, high thermal stability, and polarity—also suggest its potential as a specialty solvent. This guide will therefore explore both its validated and prospective applications.

Physicochemical & Solvent Profile

The properties of MBO are key to understanding its behavior both as a reactant and a solvent. Below is a comparison with its linear analog, 1,4-Butanediol (BDO), and the common laboratory solvent Dimethyl Sulfoxide (DMSO).

PropertyThis compound (MBO)1,4-Butanediol (BDO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₅H₁₂O₂[4][5]C₄H₁₀O₂C₂H₆OS
Molar Mass ( g/mol ) 104.15[4][5]90.1278.13
Boiling Point (°C) 235-238228-230[6]189
Density (g/mL at 20°C) 0.992[4]1.015[6]1.100
CAS Number 2938-98-9 (racemic)[1][5]110-63-467-68-5
Solvent Type Polar ProticPolar ProticPolar Aprotic
Key Features Chiral, bio-derived precursor[1]Industrial monomer, solvent[7]High-polarity solvent

Prospective Application: MBO as a High-Temperature Green Solvent

While not widely documented, MBO's profile suggests its utility in reactions requiring high temperatures, polarity, and hydrogen-bond donating capability.

3.1. Theoretical Rationale

  • High Thermal Range: With a boiling point exceeding 230°C, MBO can facilitate reactions that are kinetically slow at lower temperatures, enabling higher reaction rates and potentially overcoming high activation barriers.

  • Polar Protic Nature: The two hydroxyl groups make MBO an effective solvent for dissolving polar reagents and salts, similar to glycols. It can stabilize charged intermediates and participate in hydrogen bonding, which is beneficial for mechanisms like SN1 reactions.

  • Sustainable Profile: As a derivative of itaconic acid, MBO can be sourced from biomass, positioning it as a potentially greener alternative to petroleum-derived high-boiling solvents like sulfolane or N-methyl-2-pyrrolidone (NMP).[1][2]

3.2. Challenges & Mitigations

  • High Viscosity & Boiling Point: MBO's viscosity and low volatility can complicate product isolation. Mitigation strategies include extraction with a lower-boiling organic solvent or high-vacuum distillation.

  • Reactivity: The hydroxyl groups are nucleophilic and can potentially participate in side reactions. This must be considered based on the specific reaction chemistry; in some cases, this reactivity could be leveraged (e.g., acting as both solvent and phase-transfer catalyst).

3.3. Hypothetical Protocol: Williamson Ether Synthesis

This protocol is a proposed starting point for evaluating MBO as a solvent in a classic nucleophilic substitution reaction.

Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using MBO as the reaction solvent.

Materials:

  • Phenol (99%)

  • Benzyl chloride (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • This compound (MBO), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Protocol Steps:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add phenol (1.0 equivalent) and anhydrous MBO (20 mL) to the flask.

  • Initiation: Begin stirring and heat the mixture to 120°C under a nitrogen atmosphere until the phenol is fully dissolved.

  • Reaction: Slowly add benzyl chloride (1.1 equivalents) dropwise over 15 minutes. After the addition is complete, increase the temperature to 150°C and maintain for 4-6 hours.

    • Causality Note: The high temperature is enabled by MBO's high boiling point and serves to accelerate the SN2 reaction rate. K₂CO₃ is a mild base suitable for deprotonating phenol without causing significant side reactions at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of deionized water and 50 mL of diethyl ether. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. The product will partition into the ether layer, while MBO and salts will remain in the aqueous layer.

    • Separate the layers and extract the aqueous layer twice more with 25 mL of diethyl ether.

    • Causality Note: The high water solubility of MBO is critical for this extractive work-up, allowing for its efficient removal from the nonpolar product.

  • Purification:

    • Combine the organic extracts and wash with 50 mL of 1M NaOH to remove unreacted phenol, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by flash column chromatography if necessary.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Combine Phenol, K₂CO₃, and MBO Solvent heat_dissolve Heat to 120°C (under N₂) prep_reagents->heat_dissolve add_reagent Add Benzyl Chloride heat_dissolve->add_reagent heat_reaction Heat to 150°C (4-6 hours) add_reagent->heat_reaction monitor Monitor by TLC heat_reaction->monitor cool Cool to RT monitor->cool quench Add H₂O & Diethyl Ether cool->quench extract Liquid-Liquid Extraction (Separate Layers) quench->extract wash Wash Organic Layer (NaOH, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify

Caption: Workflow for a hypothetical Williamson ether synthesis using MBO as a solvent.

Established Application: MBO as a Co-Monomer for Bio-Polyesters

The most significant industrial application of MBO is in polymerization. The methyl group on its backbone is a powerful tool for tuning the material properties of polyesters.

4.1. Scientific Principle In contrast to the linear 1,4-butanediol, the pendant methyl group in MBO introduces an irregularity in the polymer chain. This steric hindrance disrupts the efficient packing required for crystallization.[1] The result is a polymer with lower crystallinity, a lower melting point (Tm), and often a higher glass transition temperature (Tg) compared to its linear counterpart, leading to more amorphous materials with tunable flexibility and thermal characteristics.[3]

4.2. Protocol: Synthesis of Poly(2-methyl-1,4-butylene succinate)

Objective: To synthesize an amorphous, bio-based polyester via melt polycondensation.

Materials:

  • This compound (MBO) (1.05 equivalents)

  • Succinic Acid (1.00 equivalent)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) catalyst (approx. 250 ppm)

Protocol Steps:

  • Reactor Charging: Charge the MBO, succinic acid, and Ti(OiPr)₄ catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

    • Causality Note: A slight excess of the diol (MBO) is used to compensate for its potential loss through volatilization during the high-temperature reaction under vacuum.

  • Esterification Stage (Nitrogen Purge):

    • Heat the reactor to 180°C under a slow stream of nitrogen. Water will begin to evolve as a byproduct of the esterification reaction and will be removed through the distillation outlet.

    • Maintain these conditions for approximately 2-3 hours, or until at least 80% of the theoretical amount of water has been collected.

  • Polycondensation Stage (Vacuum):

    • Increase the temperature to 220-230°C.

    • Gradually reduce the pressure in the reactor to below 1 Torr over 30-60 minutes.

    • Causality Note: The combination of high temperature and high vacuum is crucial to drive the equilibrium towards the polymer by efficiently removing the MBO and water byproducts, thereby increasing the molecular weight.

  • Completion: Continue the reaction under these conditions for 3-5 hours. The reaction is considered complete when the stirrer torque increases significantly, indicating a substantial rise in melt viscosity.

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it. The resulting solid polymer can then be pelletized for analysis.

G A 1. Charge Reactor (MBO, Succinic Acid, Catalyst) B 2. Esterification Stage - Heat to 180°C - N₂ Purge - Remove H₂O A->B Initial Heating C 3. Polycondensation Stage - Heat to 230°C - Apply High Vacuum (<1 Torr) - Remove H₂O & excess MBO B->C Temp & Pressure Change D 4. Monitor Viscosity (Stirrer Torque Increases) C->D Polymerization Progresses E 5. Extrude & Quench (Recover Solid Polymer) D->E Reaction Complete

Caption: Process flow for the synthesis of a polyester from MBO via melt polycondensation.

Safety & Handling

This compound should be handled according to standard laboratory safety procedures.

  • Hazards: Causes serious eye irritation (H319).[8]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a cornerstone of modern sustainable chemistry, offering a bio-derived, chiral platform for advanced materials and pharmaceuticals. Its primary role as a monomer for tuning polyester properties is well-established and provides a clear advantage over linear diols for creating amorphous materials.[1][3] While its application as a solvent is largely unexplored, its physicochemical profile presents a compelling case for its investigation as a high-temperature, polar protic green solvent. The protocols and theoretical considerations outlined in this document are intended to empower researchers to both leverage its current applications and pioneer new ones, furthering the integration of sustainable building blocks into advanced chemical processes.

References

microbial production of 2-Methyl-1,4-butanediol via fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Microbial Production of 2-Methyl-1,4-butanediol via Fermentation Audience: Researchers, scientists, and drug development professionals.

Guide Overview: From Pathway Design to Purified Product

This document provides a comprehensive technical guide for the microbial production of this compound (2M14BDO), a valuable branched-chain diol. As a specialty chemical, 2M14BDO has applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Traditional chemical synthesis often relies on petroleum-based feedstocks and multi-step reactions.[1] This guide focuses on a sustainable and direct fermentative approach using metabolically engineered microorganisms.

We will navigate the entire bioprocess, beginning with the foundational design of a novel biosynthetic pathway in a microbial host. Subsequently, we will detail the critical steps of metabolic engineering required to optimize flux towards the target molecule. A robust, step-by-step fermentation protocol is provided, drawing upon established principles for similar diol production. Finally, we address the crucial downstream processing and analytical validation needed to isolate and quantify the final product.

The Biosynthetic Pathway: Engineering a de Novo Route to 2M14BDO

Unlike common fermentation products, 2M14BDO is not a natural metabolite. Its production requires the design and implementation of a novel biosynthetic pathway in a suitable microbial chassis, such as Escherichia coli. A successful strategy leverages the host's highly active native amino acid metabolism, redirecting metabolic intermediates towards the desired diol.[2]

A validated approach expands upon the L-leucine biosynthesis pathway.[2] The key insight is that intermediates of this pathway can be intercepted and converted to 2M14BDO through a heterologous four-enzyme cascade. This method avoids the carbon loss associated with longer, more complex pathways and capitalizes on the host's inherent metabolic flux.[3]

The engineered pathway begins with α-ketoisovalerate, a native intermediate in E. coli. The four critical enzymatic steps are:

  • Chain Elongation: A promiscuous synthase extends the carbon backbone.

  • Isomerization: An isomerase rearranges the molecule to the correct configuration.

  • Decarboxylation: A decarboxylase removes a carboxyl group.

  • Hydroxylation & Reduction: A selective hydroxylase and subsequent reductases install the terminal hydroxyl groups.

A pivotal enzyme in this cascade is a selective hydroxylase, such as GriE from Streptomyces DSM 40835, which has demonstrated the ability to hydroxylate the precursor at the C-5 position, a critical step for achieving the final 2M14BDO structure.[2] This rational selection of enzymes is fundamental to the pathway's success.[2]

2M14BDO_Biosynthesis_Pathway cluster_host Host Central Metabolism (E. coli) cluster_engineered Engineered 4-Enzyme Cascade Pyruvate Pyruvate AKIV α-Ketoisovalerate Pyruvate->AKIV Native Pathway P1 Step 1: Synthase (Chain Elongation) AKIV->P1 Pathway Entry P2 Step 2: Isomerase (Rearrangement) P1->P2 P3 Step 3: Decarboxylase (Carbon Removal) P2->P3 P4 Step 4: Hydroxylase (GriE) & Reductases P3->P4 Product This compound P4->Product

Caption: Engineered biosynthetic pathway for 2M14BDO from a central metabolite.

Metabolic Engineering: Optimizing the Microbial Chassis

With the core pathway established, the host organism must be engineered to maximize carbon flux towards 2M14BDO and enhance overall productivity. Rational metabolic engineering is essential for developing commercially viable processes.[4]

Key Engineering Targets:

  • Deletion of Competing Pathways: Knocking out genes responsible for the formation of major fermentation byproducts (e.g., lactate, acetate, ethanol) is critical. This prevents the diversion of pyruvate and acetyl-CoA away from the desired pathway.

  • Enhancing Precursor Supply: Overexpression of key enzymes in the native pathway leading to the precursor (α-ketoisovalerate) can increase its availability. Genome-scale metabolic models can help identify these upstream targets.[4][5]

  • Redox Balance: The synthesis of highly reduced chemicals like diols requires a significant supply of reducing equivalents (NADH/NADPH). Engineering the central metabolism to favor cofactor regeneration, for instance, by modulating the tricarboxylic acid (TCA) cycle, can be crucial for driving the final reductive steps of the pathway.[4][6]

  • Promoter and Plasmid Optimization: The expression levels of the heterologous pathway enzymes must be balanced. Strong, inducible promoters (e.g., T7, araBAD) allow for temporal control, separating the cell growth phase from the production phase. Using plasmids with different copy numbers can also help tune enzyme expression.[6]

Fermentation Protocol: Cultivation for Production

This section provides a detailed protocol for the fed-batch fermentation of engineered E. coli for 2M14BDO production. The parameters are based on optimized processes for the production of similar diols like 2,3-butanediol and 1,4-butanediol, as high-titer production requires careful control of environmental conditions.[7][8][9]

Media Composition

Proper media formulation is essential for robust cell growth and high productivity.

ComponentSeed Culture (g/L)Bioreactor Batch Medium (g/L)Feeding Solution
Glucose2040600 g/L Glucose
Yeast Extract510100 g/L Yeast Extract
Tryptone1020-
KH₂PO₄713.3-
(NH₄)₂HPO₄-4-
Citric Acid-1.7-
MgSO₄·7H₂O0.241.220 g/L MgSO₄·7H₂O
Trace Metals1 mL10 mL100 mL/L Trace Metals
AntibioticsAs requiredAs requiredAs required
  • Trace Metals Solution (100x): 5 g/L EDTA, 0.83 g/L FeCl₃·6H₂O, 0.084 g/L ZnCl₂, 0.013 g/L CuCl₂·2H₂O, 0.01 g/L CoCl₂·2H₂O, 0.01 g/L H₃BO₃, 0.016 g/L MnCl₂·4H₂O.

Step-by-Step Fermentation Protocol
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into a 50 mL tube containing 10 mL of seed culture medium.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this starter culture to inoculate a 500 mL flask containing 100 mL of seed medium. Incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 3-L bioreactor with 1 L of the bioreactor batch medium.

    • Sterilize the bioreactor and medium at 121°C for 20 minutes.

    • After cooling, aseptically add sterile solutions of glucose, MgSO₄, trace metals, and antibiotics.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.2.

    • Control the fermentation parameters as follows:

      • Temperature: 37°C

      • pH: 6.5 (controlled automatically with 5 M NH₄OH or 2 M H₂SO₄)

      • Dissolved Oxygen (DO): Maintain at 30% saturation by cascading agitation (400-800 rpm) and aeration (1-2 L/min).[7] Maintaining aerobic conditions is crucial for cell growth and cofactor regeneration.

  • Production Induction:

    • When the OD₆₀₀ reaches ~10-15 (typically after 8-10 hours), induce the expression of the 2M14BDO pathway genes by adding the appropriate inducer (e.g., 0.5 mM IPTG for T7 promoters).

  • Fed-Batch Phase:

    • Once the initial glucose in the batch medium is nearly depleted (concentration drops below 2 g/L), begin the fed-batch phase.

    • Feed the concentrated glucose/yeast extract solution at a rate that maintains a low glucose concentration (2-5 g/L) to avoid overflow metabolism and acetate accumulation. A pre-programmed exponential feed profile is often effective.

    • Continue the fermentation for 48-72 hours, collecting samples periodically to monitor cell growth (OD₆₀₀), glucose concentration, and 2M14BDO titer.

Overall Experimental Workflow

The entire process from strain development to final product analysis follows a systematic workflow.

Overall_Workflow cluster_dev Strain Development cluster_ferm Fermentation cluster_down Downstream & Analysis A1 Design Biosynthetic Pathway A2 Clone Pathway Genes into Expression Vector A1->A2 A3 Transform Host Strain (e.g., E. coli) A2->A3 A4 Metabolic Engineering (Gene Knockouts) A3->A4 B1 Seed Culture Preparation A4->B1 Optimized Strain B2 Bioreactor Batch Fermentation B1->B2 B3 Fed-Batch Production B2->B3 C1 Harvest Broth & Remove Biomass B3->C1 Fermentation Broth C2 Purification (e.g., Distillation) C1->C2 C3 Analytical Quantification (GC/HPLC) C2->C3 C3->B3 Process Monitoring

Caption: Workflow for microbial 2M14BDO production.

Downstream Processing and Purification

Separating 2M14BDO from the complex fermentation broth is challenging due to its high boiling point and miscibility with water.[10][11] A multi-step purification process is required.

Protocol for 2M14BDO Purification:

  • Biomass Removal:

    • Centrifuge the final fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells and precipitates. This is the cell-free broth.

  • Water and Light Component Removal:

    • Subject the cell-free broth to vacuum distillation. This step removes the bulk of the water and other volatile components with boiling points lower than 2M14BDO.[12]

  • Salt and Heavy Component Removal:

    • The concentrated product stream from the first distillation can be further purified using a second distillation column or a wiped-film evaporator.[12][13] This step separates 2M14BDO from salts, proteins, and other high-boiling point impurities.

  • Alternative: Reactive Extraction:

    • For a non-distillative approach, reactive extraction can be employed. The diol in the broth reacts with an aldehyde (e.g., n-butanal) to form a less soluble dioxolane, which can be separated from the aqueous phase.[14]

    • The dioxolane is then hydrolyzed under different conditions to release the purified 2M14BDO and recycle the aldehyde.[14]

Analytical Methods: Product Quantification

Accurate and reliable quantification of 2M14BDO is crucial for process monitoring and optimization. Gas Chromatography (GC) is a highly effective method for this purpose.[15][16]

Protocol for GC-FID Quantification:

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., DB-WAX or HP-INNOWax).

  • Sample Preparation:

    • Centrifuge a 1 mL sample of fermentation broth to remove cells.

    • To 500 µL of the supernatant, add 500 µL of an internal standard solution (e.g., 1,5-Pentanediol in ethanol at 10 g/L).

    • Vortex thoroughly and filter through a 0.2 µm syringe filter into a GC vial.

  • Standard Curve Preparation:

    • Prepare a series of standards containing known concentrations of 2M14BDO (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in a simulated fermentation medium.

    • Add the internal standard to each standard in the same ratio as the samples.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 20°C/min to 240°C.

      • Final hold: 5 minutes at 240°C.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Quantification:

    • Integrate the peak areas for 2M14BDO and the internal standard.

    • Generate a calibration curve by plotting the ratio of the 2M14BDO peak area to the internal standard peak area against the known concentrations of the standards.

    • Calculate the concentration of 2M14BDO in the unknown samples using the regression equation from the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,4-butanediol (MBD). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter in your experiments.

I. Synthesis via Hydrogenation of Itaconic Acid Derivatives

The catalytic hydrogenation of itaconic acid or its esters is a prevalent and sustainable route to this compound. However, controlling the selectivity of this reaction can be challenging, often leading to a mixture of products.

Reaction Pathway and Common Impurities

The hydrogenation of itaconic acid to this compound is a multi-step process that can yield several byproducts. Understanding this pathway is crucial for troubleshooting impurity issues.

Itaconic_Acid Itaconic Acid Methylsuccinic_Acid Methylsuccinic Acid Itaconic_Acid->Methylsuccinic_Acid H₂/Catalyst MGBL Methyl-γ-butyrolactone (MGBL) Methylsuccinic_Acid->MGBL H₂/Catalyst -H₂O MBD This compound (MBD) MGBL->MBD H₂/Catalyst MTHF 3-Methyltetrahydrofuran (MTHF) MBD->MTHF -H₂O (High Temp.)

Caption: Hydrogenation pathway of itaconic acid to this compound and key byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of this compound (MBD) and 3-Methyltetrahydrofuran (MTHF). How can I increase the selectivity towards MBD?

A1: The formation of 3-Methyltetrahydrofuran (MTHF) is a common issue, arising from the acid-catalyzed or high-temperature intramolecular dehydration of the desired MBD product.[1] To favor the formation of MBD:

  • Optimize Reaction Temperature: Higher temperatures tend to promote the cyclization to MTHF. For instance, with a Ru/C catalyst, the selectivity for MBD is significantly higher at 100°C compared to 200°C.[1] It is recommended to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Catalyst Selection: The choice of catalyst plays a critical role. Rhenium-promoted catalysts (e.g., Pd-Re/C) have been shown to enhance the ring-opening of the intermediate methyl-γ-butyrolactone (MGBL) to MBD, which can help to improve the final diol yield.[2]

  • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased MTHF formation. Monitor the reaction progress by GC and stop the reaction once the consumption of the intermediate MGBL is complete.

Q2: I have a significant amount of an intermediate in my reaction mixture. GC-MS suggests it is Methyl-γ-butyrolactone (MGBL). How can I drive the reaction to completion?

A2: The accumulation of Methyl-γ-butyrolactone (MGBL) indicates incomplete hydrogenation. To address this:

  • Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the final reduction step from the lactone to the diol. Optimal pressures typically range from 50 to 300 bar.[1]

  • Catalyst Activity: Ensure your catalyst is active. If you are using a recycled catalyst, its activity may have decreased. Consider using fresh catalyst or regenerating the used catalyst. The choice of catalyst is also important; for example, Ru/C is effective for the conversion of MGBL to MBD.[3]

  • Reaction Temperature: While high temperatures can lead to MTHF formation, a certain temperature threshold is required to overcome the activation energy for the lactone reduction. A systematic optimization of the temperature is recommended.

Q3: How can I separate this compound from 3-Methyltetrahydrofuran in my final product?

A3: Due to the significant difference in their boiling points (MBD: ~200-205 °C; MTHF: ~85-86 °C), fractional distillation is the most effective method for separation on a laboratory scale. A vacuum distillation setup is recommended to lower the boiling point of MBD and prevent thermal degradation.

Impurity Summary and Analytical Strategy
Impurity/ByproductSourceRecommended Analytical TechniqueMitigation Strategy
3-Methyltetrahydrofuran (MTHF)Intramolecular cyclization of MBDGC, GC-MSLower reaction temperature, optimize catalyst, control reaction time.
Methyl-γ-butyrolactone (MGBL)Incomplete hydrogenation intermediateGC, GC-MS, HPLC-RIDIncrease hydrogen pressure, ensure catalyst activity, optimize temperature.
Methylsuccinic AcidIncomplete hydrogenation intermediateHPLC-RID, LC-MSEnsure complete hydrogenation by optimizing reaction conditions.
Unreacted Itaconic AcidIncomplete reactionHPLC-RID, LC-MSIncrease catalyst loading, reaction time, or temperature.

II. Synthesis via Hydroformylation of Allyl Alcohol

The hydroformylation of allyl alcohol followed by hydrogenation is another important industrial route to 1,4-diols. However, controlling regioselectivity and suppressing side reactions are key challenges.

Reaction Pathway and Common Impurities

The hydroformylation of allyl alcohol can produce both the desired branched aldehyde (a precursor to MBD) and an undesired linear aldehyde. Isomerization of the starting material can also occur.

Allyl_Alcohol Allyl Alcohol Propanal Propanal Allyl_Alcohol->Propanal Isomerization Branched_Aldehyde 4-Hydroxy-2-methylbutanal Allyl_Alcohol->Branched_Aldehyde CO/H₂ Rh Catalyst (Branched) Linear_Aldehyde 4-Hydroxybutanal Allyl_Alcohol->Linear_Aldehyde CO/H₂ Rh Catalyst (Linear) Propanol n-Propanol Propanal->Propanol H₂/Catalyst MBD This compound Branched_Aldehyde->MBD H₂/Catalyst BDO 1,4-Butanediol Linear_Aldehyde->BDO H₂/Catalyst

Caption: Hydroformylation of allyl alcohol and subsequent hydrogenation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydroformylation reaction is producing a significant amount of n-propanol. What is the cause and how can I prevent it?

A1: The formation of n-propanol is a result of the isomerization of allyl alcohol to propanal, which is then hydrogenated.[4][5] To minimize this side reaction:

  • Catalyst System: The choice of catalyst and ligands is crucial. Rhodium-based catalysts with bulky phosphine ligands are known to suppress isomerization.[4] Avoid cobalt-based catalysts, which are more prone to causing isomerization of the double bond.[4]

  • Reaction Conditions: Lower temperatures and pressures can sometimes reduce the rate of isomerization relative to hydroformylation. However, this needs to be balanced with achieving a reasonable reaction rate for the desired transformation.

Q2: The final product contains both this compound and 1,4-butanediol. How can I improve the regioselectivity of the hydroformylation step?

A2: The formation of 1,4-butanediol indicates that the hydroformylation is producing the linear aldehyde isomer. To enhance the selectivity for the branched isomer that leads to MBD:

  • Ligand Selection: The ligand coordinated to the rhodium center has a profound impact on regioselectivity. Bulky phosphine or phosphite ligands generally favor the formation of the linear aldehyde. For higher branched-to-linear ratios, specialized ligand systems, sometimes involving directing groups, may be necessary.

  • Process Parameters: The partial pressures of carbon monoxide and hydrogen, as well as the reaction temperature, can influence the regioselectivity. A thorough optimization of these parameters is recommended for your specific catalyst system.

Q3: I am observing some high-boiling point impurities in my final product after hydrogenation. What could they be?

A3: High-boiling impurities can arise from several sources:

  • Aldol Condensation: The aldehyde intermediates can undergo self-condensation or cross-condensation reactions, especially under basic conditions or at elevated temperatures.

  • Ether Formation: Intermolecular dehydration of the diol products can lead to the formation of polyethers.

  • Catalyst-Related Byproducts: Degradation of phosphine ligands can sometimes lead to phosphorus-containing impurities.

To mitigate these, ensure the hydroformylation and hydrogenation steps are carried out under optimized conditions and that the aldehyde intermediate is not stored for extended periods before hydrogenation.

Impurity Summary and Analytical Strategy
Impurity/ByproductSourceRecommended Analytical TechniqueMitigation Strategy
n-PropanolIsomerization of allyl alcohol and subsequent hydrogenationGC, GC-MSUse isomerization-suppressing catalysts (e.g., Rh-phosphine), optimize reaction conditions.
1,4-ButanediolHydroformylation to the linear aldehyde isomerGC, GC-MS, HPLC-RIDOptimize catalyst and ligands for branched selectivity, adjust process parameters.
Unreacted Allyl AlcoholIncomplete reactionGC, GC-MSIncrease reaction time, temperature, or catalyst loading.
Aldehyde IntermediatesIncomplete hydrogenationGC, GC-MS (after derivatization), HPLC-RIDEnsure complete hydrogenation by using active catalyst and sufficient hydrogen pressure.

III. Synthesis via Hydrogenation of Maleic Anhydride Derivatives

This route typically involves the esterification of maleic anhydride to a diester, followed by hydrogenation. The hydrogenation of the C=C bond and the two ester groups can lead to various intermediates and byproducts.

Reaction Pathway and Common Impurities

Maleic_Anhydride Maleic Anhydride Dimethyl_Maleate Dimethyl Maleate Maleic_Anhydride->Dimethyl_Maleate Methanol Esterification Dimethyl_Succinate Dimethyl Succinate Dimethyl_Maleate->Dimethyl_Succinate H₂/Catalyst GBL γ-Butyrolactone (GBL) Dimethyl_Succinate->GBL H₂/Catalyst -CH₃OH Butanol n-Butanol Dimethyl_Succinate->Butanol Hydrogenolysis MBD This compound GBL->MBD H₂/Catalyst THF Tetrahydrofuran (THF) GBL->THF H₂/Catalyst -H₂O

Caption: Hydrogenation of maleic anhydride derivatives to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product from the hydrogenation of dimethyl-2-methylsuccinate is contaminated with γ-butyrolactone (GBL) and tetrahydrofuran (THF). How can I improve the selectivity to this compound?

A1: The formation of GBL and THF indicates that the reaction conditions are favoring cyclization and further reduction. To enhance the yield of MBD:

  • Catalyst Choice: Copper-based catalysts, such as copper chromite or Cu/ZnO, are often used for the hydrogenation of esters to alcohols and can provide good selectivity for the diol.

  • Reaction Conditions: High temperatures can promote the formation of THF. It is advisable to conduct the hydrogenation at the lowest temperature that allows for a reasonable reaction rate. High hydrogen pressure generally favors the complete reduction to the diol over the formation of THF.

Q2: I am observing n-butanol as a byproduct. What is its origin?

A2: n-Butanol can be formed through the hydrogenolysis of the ester group, a side reaction that cleaves the C-O bond. This is more likely to occur under harsh reaction conditions (high temperatures and pressures) and with certain catalysts. Using milder conditions and a more selective catalyst can help to minimize its formation.

Impurity Summary and Analytical Strategy
Impurity/ByproductSourceRecommended Analytical TechniqueMitigation Strategy
γ-Butyrolactone (GBL)Intermediate/byproduct of ester hydrogenationGC, GC-MS, HPLC-RIDOptimize catalyst and reaction conditions for complete reduction.
Tetrahydrofuran (THF)Cyclization/reduction byproductGC, GC-MSUse milder reaction conditions (lower temperature), select appropriate catalyst.
n-ButanolHydrogenolysis of esterGC, GC-MSEmploy milder reaction conditions, use a more selective catalyst.
Unreacted DiesterIncomplete hydrogenationGC, GC-MS, HPLC-RIDIncrease catalyst loading, reaction time, temperature, or hydrogen pressure.
Residual MethanolFrom esterification stepGCThoroughly remove methanol before hydrogenation or during final purification.

IV. General Analytical Protocols

Accurate analysis of your reaction mixture and final product is essential for troubleshooting and ensuring product quality.

Gas Chromatography (GC) Protocol for Purity Assessment
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable for separating polar analytes like diols.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, isopropanol) to an appropriate concentration.

GC-Mass Spectrometry (GC-MS) for Impurity Identification

For the identification of unknown impurities, GC-MS is the preferred method. The fragmentation pattern of the parent compound and any impurities can provide valuable structural information. The GC conditions can be similar to those used for purity assessment.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,4-butanediol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,4-butanediol (2M1,4BDO). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of 2M1,4BDO production. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product. Our approach is grounded in established scientific principles and field-proven insights to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and step-by-step instructions for resolution.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common challenge in 2M1,4BDO synthesis and can stem from several factors, primarily related to reaction conditions and catalyst performance. Here’s a systematic approach to diagnosing and resolving the issue:

1. Catalyst Selection and Activity: The choice of catalyst is paramount for this reaction. Different precursors necessitate different catalytic systems. For instance, in the hydrogenation of itaconic acid or its esters, copper-based systems, Palladium (Pd), and Rhenium (Re) have shown promise.[1] If you are using a Ru/C catalyst, be aware that higher temperatures can unfavorably shift the product ratio.[1]

  • Recommendation:

    • Ensure your catalyst is appropriate for your specific synthetic route.

    • Verify the catalyst's activity. If it has been stored for a long time or handled improperly, it may have lost its efficacy. Consider using a fresh batch of catalyst.

    • For reactions involving hydrogenation, ensure proper activation of the catalyst as per the manufacturer's protocol.

2. Reaction Temperature and Pressure: Temperature and pressure are critical parameters that significantly influence both the reaction rate and selectivity towards 2M1,4BDO.[1]

  • For Hydrogenation of Itaconic Acid Derivatives: Optimal temperatures generally fall between 150 to 250°C, with pressures ranging from 50 to 300 bar.[1]

  • For Hydroformylation and Hydrogenation Routes: These are also sensitive to temperature and pressure, which need to be optimized for the specific substrate and catalyst system.[1]

  • Recommendation:

    • Systematically vary the temperature and pressure within the recommended ranges to find the optimal conditions for your setup.

    • Monitor the reaction progress at different temperatures. Higher temperatures can sometimes favor the formation of byproducts. For example, with a Ru/C catalyst, increasing the temperature from 100°C to 200°C can dramatically decrease the diol-to-lactone ratio.[1]

3. Substrate Quality and Purity: The purity of your starting materials, such as itaconic acid or its esters, can impact the reaction outcome. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Recommendation:

    • Use high-purity starting materials.

    • If you are synthesizing your precursor, ensure it is thoroughly purified before use in the final reaction.

4. Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times might promote the formation of degradation products.

  • Recommendation:

    • Monitor the reaction over time using techniques like GC-MS or HPLC to determine the optimal reaction duration for maximizing the yield of 2M1,4BDO.

Problem 2: High Levels of Byproduct Formation (e.g., 3-Methyltetrahydrofuran, Methyl-γ-butyrolactone)

Q: My final product is contaminated with significant amounts of 3-methyltetrahydrofuran and/or methyl-γ-butyrolactone. How can I increase the selectivity for this compound?

A: The formation of 3-methyltetrahydrofuran (3-MeTHF) and methyl-γ-butyrolactone (MGBL) is a common issue, as they are often co-products in the synthesis of 2M1,4BDO, particularly in hydrogenation reactions of itaconic acid derivatives.[1] The product distribution is highly dependent on the reaction conditions and the catalyst used.[1]

1. Catalyst Choice: The catalyst plays a crucial role in determining the selectivity of the reaction.

  • Recommendation:

    • For the hydrogenation of itaconic acid, different catalysts will yield different product ratios. Research and select a catalyst known for high selectivity towards the diol. For instance, a two-step sequential hydrogenation process has been shown to produce a high yield of 2M1,4BDO.[1]

2. Temperature Control: As mentioned previously, temperature has a profound effect on selectivity.

  • Recommendation:

    • Lower temperatures often favor the formation of the diol. With a Ru/C catalyst, for example, a temperature of 100°C resulted in a much higher ratio of 2M1,4BDO compared to 200°C, where the formation of the intermediate MGBL was favored.[1]

    • Carefully control the reaction temperature to maintain it within the optimal range for diol formation.

3. pH Control: In certain synthetic routes, the pH of the reaction medium can influence side reactions.

  • Recommendation:

    • If applicable to your synthesis method, monitor and control the pH of the reaction mixture. For some related diol syntheses, maintaining a pH between 6 and 9 has been shown to suppress side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main chemical synthesis pathways to produce this compound include:

  • Catalytic Hydrogenation of Itaconic Acid and its Derivatives: This is a prominent method that utilizes a bio-based platform chemical. The process can be tuned to control the product distribution between 2M1,4BDO and byproducts like 3-methyltetrahydrofuran.[1]

  • Hydroformylation and Subsequent Hydrogenation: This industrial route can be applied to precursors like but-2-ene-1,4-diol to produce 2M1,4BDO.[1][3]

  • Hydrogenation of Diesters of 2-Methylsuccinic Acid: This is another viable pathway to the target diol.[1]

  • Hydrogenation of 3-formyl-2-methylpropionate derivatives: This method involves the reduction of both the aldehyde and ester functionalities.[1]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst is critical and depends on your starting material. For the hydrogenation of itaconic acid, catalysts such as copper-based systems, Palladium (Pd), and Rhenium (Re) are commonly investigated.[1] It is essential to consult the literature for catalysts that have been proven effective for your specific reaction and desired selectivity.

Q3: What are the optimal reaction conditions for the hydrogenation of itaconic acid to this compound?

A3: While the optimal conditions can vary based on the specific catalyst and experimental setup, a general range for the hydrogenation of itaconic acid derivatives to produce the diol is a temperature of 150 to 250°C and a pressure of 50 to 300 bar.[1] It is crucial to perform optimization experiments to determine the ideal conditions for your specific system.

Q4: How can I purify the final this compound product?

A4: Purification of 2M1,4BDO typically involves distillation to remove byproducts and unreacted starting materials.[3] Given that common byproducts like 3-methyltetrahydrofuran have different boiling points, fractional distillation under vacuum can be an effective method. For some processes, extraction techniques can also be employed to separate the diol from the reaction mixture before final purification.[3]

Experimental Protocols & Data

Table 1: Influence of Temperature on Product Ratio in Hydrogenation of an Itaconic Acid Derivative using a Ru/C Catalyst
Temperature (°C)Ratio of 2M1,4BDO to (2M1,4BDO + MGBL)
1000.98
2000.10
Data synthesized from Benchchem.[1]

This table clearly illustrates the significant impact of temperature on the selectivity of the reaction, with lower temperatures strongly favoring the desired diol product.

Workflow for Troubleshooting Low this compound Yield

Below is a systematic workflow to diagnose and address low product yield in your synthesis.

Troubleshooting_Workflow start Low Yield of 2M1,4BDO Detected check_catalyst Step 1: Verify Catalyst - Correct type for reaction? - Fresh and active? start->check_catalyst catalyst_ok Catalyst is Appropriate and Active check_catalyst->catalyst_ok Yes catalyst_issue Action: Replace Catalyst - Procure fresh catalyst - Ensure proper storage check_catalyst->catalyst_issue No check_conditions Step 2: Evaluate Reaction Conditions - Temperature within 150-250°C? - Pressure within 50-300 bar? catalyst_ok->check_conditions catalyst_issue->check_catalyst conditions_ok Conditions are within Recommended Range check_conditions->conditions_ok Yes conditions_issue Action: Optimize Conditions - Systematically vary T & P - Monitor reaction kinetics check_conditions->conditions_issue No check_purity Step 3: Assess Starting Material Purity - High-purity precursor used? - Any potential contaminants? conditions_ok->check_purity conditions_issue->check_conditions purity_ok Starting Material is Pure check_purity->purity_ok Yes purity_issue Action: Purify Starting Material - Recrystallize or distill precursor - Use certified grade material check_purity->purity_issue No check_time Step 4: Analyze Reaction Time - Is the reaction going to completion? - Is there product degradation over time? purity_ok->check_time purity_issue->check_purity time_ok Reaction Time is Optimized check_time->time_ok Yes time_issue Action: Optimize Reaction Duration - Conduct a time-course study - Quench reaction at optimal point check_time->time_issue No end Yield Improved time_ok->end time_issue->check_time

Caption: Troubleshooting workflow for low 2M1,4BDO yield.

References

Technical Support Center: Troubleshooting Guide for 2-Methyl-1,4-butanediol Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the vacuum distillation of 2-Methyl-1,4-butanediol. As a compound with a high boiling point and susceptibility to thermal degradation, its purification requires careful control over temperature and pressure. This document addresses common issues encountered during this process, explaining the underlying scientific principles and offering field-proven solutions.

Section 1: Core Principles & Physical Properties

This compound is a branched-chain diol whose purification is complicated by its high boiling point and the tendency of similar diols to dehydrate or decompose at elevated temperatures.[1][2] The primary strategy for successful purification is vacuum distillation, which significantly lowers the boiling point, thereby mitigating the risk of thermal degradation.[3][4]

Understanding the relationship between pressure and boiling point is critical for optimizing the distillation process. The following table provides estimated boiling points of this compound at various vacuum levels.

Pressure (mmHg / Torr)Pressure (mbar)Estimated Boiling Point (°C)
7601013~193 - 205[5]
100133~145 - 155
5067~130 - 140
2027~115 - 125
1013~100 - 110
56.7~88 - 98
11.3~65 - 75
Note: Values below atmospheric pressure are estimates based on nomograph predictions for high-boiling-point alcohols. The atmospheric boiling point has variability in reported values.[5][6] Always rely on the observed head temperature during a stable distillation for the most accurate boiling point at a given pressure.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the distillation of this compound in a practical question-and-answer format.

Q1: My distillation is running very slowly, or I'm getting a very low yield. What's going wrong?

A1: Low yield is a frequent issue stemming from several potential causes:

  • Thermal Decomposition: The most likely culprit is excessive temperature in the distillation pot. Like its linear analog, 1,4-butanediol, this compound can undergo decomposition at temperatures above 175°C, which can lead to the formation of volatile byproducts or non-volatile tars, reducing the amount of recoverable product.[2]

    • Solution: Ensure your vacuum is sufficiently deep (ideally below 10 mmHg) to lower the boiling point into a safer range. Heat the distillation flask gradually using a heating mantle with a stirrer for even temperature distribution. Never heat the flask to its maximum temperature immediately.

  • Inadequate Vacuum: An insufficient vacuum will require higher temperatures to achieve boiling, leading directly to the decomposition issue described above. A poor vacuum can result from system leaks or an underpowered pump.

    • Solution: Perform a leak test on your system before introducing your sample. Check all ground glass joints, tubing connections, and seals.[7] Ensure your vacuum pump is in good working order and the pump oil is fresh.

  • Premature Fraction Collection/Termination: It's possible that the distillation was stopped before all the product could distill over.

    • Solution: Monitor the temperature at the distillation head. The temperature should rise as the first fractions (residual solvents/impurities) come over, stabilize during the collection of the pure product, and then drop or rise sharply when the product is finished. Only collect the fraction that distills at a stable temperature.

Q2: The liquid in my distillation flask is turning yellow or brown. Should I be concerned?

A2: Yes, discoloration is a clear visual indicator of product degradation.

  • Root Cause Analysis: The color change is caused by the formation of chromophores from thermal decomposition or oxidation. High temperatures, especially in the presence of trace impurities or oxygen, can initiate side reactions that produce colored, often polymeric, byproducts.

    • Solution:

      • Improve Vacuum: This is the most critical step to lower the distillation temperature.

      • Degas the Sample: If your crude material has been exposed to air for an extended period, it may contain dissolved oxygen. You can degas the sample by applying a gentle vacuum at room temperature with stirring before increasing the heat.

      • Use an Inert Atmosphere: For highly sensitive materials, backfilling the distillation apparatus with an inert gas like nitrogen or argon before applying the vacuum can help minimize oxidation.

Q3: I can't achieve a deep enough vacuum. How do I find and fix the leak?

A3: Vacuum leaks are a common frustration that directly impacts distillation efficiency and product purity.[7]

  • Systematic Leak Detection:

    • Isolate the Pump: Disconnect the pump from the distillation apparatus and connect it directly to your vacuum gauge. A healthy two-stage rotary vane pump should be able to reach pressures well below 1 mmHg (1 Torr). If it doesn't, the problem is with your pump (e.g., needs an oil change, maintenance, or replacement).

    • Inspect Joints and Seals: The most common leak sources are poorly sealed ground glass joints.[7] Ensure all joints are clean and properly, but sparingly, greased with a suitable high-vacuum grease. Avoid silicone-based grease if your product is sensitive, as it can sometimes leach into the distillate.

    • Check Tubing: Inspect all vacuum tubing for cracks, holes, or loose connections.

    • Perform a "Leak-Up" Test: Evacuate the fully assembled (but empty) system to the lowest possible pressure, then close the valve to the vacuum pump to isolate the system. Monitor the pressure rise over one minute. A tight system will show a very slow pressure increase. A rapid rise indicates a significant leak.[7]

Q4: My distillation is "bumping" violently. How do I ensure smooth boiling?

A4: Bumping is caused by the superheating of the liquid above its boiling point, followed by sudden, explosive vaporization. This is particularly common in clean glassware under vacuum.

  • Causality: Under vacuum, traditional boiling chips are often ineffective because the trapped air that provides nucleation sites is quickly removed.

    • Solution: The most effective method to prevent bumping in a vacuum distillation is to provide constant agitation and nucleation sites.

      • Vigorous Magnetic Stirring: Place a PTFE-coated magnetic stir bar in the distillation flask and use a stir plate. The vortex and constant motion facilitate smooth bubble formation.

      • Ebulliator/Gas Inlet: For larger-scale distillations or when stirring is not feasible, a fine capillary tube can be inserted that reaches near the bottom of the flask. A very fine stream of dry nitrogen or argon can be bled through this tube to provide a continuous stream of nucleation sites.

Q5: My final product is contaminated with a greasy substance. What is the source?

A5: This is almost always due to the improper use of vacuum grease on the ground glass joints.

  • Root Cause Analysis: Applying too much grease can cause it to be squeezed into the interior of the apparatus. As the system heats up, the grease can melt or be carried by the vapor flow into the condenser and receiving flask, contaminating the distillate.

    • Solution & Prevention:

      • Apply Sparingly: Apply a thin, even band of high-vacuum grease only to the upper part of the male joint. When the joint is assembled, the grease should create a clear, unbroken seal with no streaks or gaps. There should be no excess grease visible inside the joint.

      • Use PTFE Sleeves: As an alternative to grease, PTFE joint sleeves can provide a vacuum-tight seal for well-mated ground glass joints.

      • Consider Greaseless Joints: For ultimate purity, using distillation heads and glassware with O-ring seals can eliminate the need for grease entirely.

Section 3: Standard Protocol for Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

1. Preparation and Glassware Setup:

  • Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flasks) is meticulously cleaned and oven-dried to remove any residual water or solvents.
  • Assemble the distillation apparatus. A short-path distillation head is recommended to minimize product loss on surfaces.
  • Lightly grease all ground glass joints as described in Q5.
  • Place a magnetic stir bar in the distillation flask.

2. Procedure:

  • Charge the crude this compound into the distillation flask, filling it to no more than half its volume to allow for expansion and prevent splashing.
  • Connect the apparatus to a cold trap and a vacuum pump. The cold trap (using dry ice/acetone or liquid nitrogen) is essential to protect the vacuum pump from corrosive vapors.
  • Turn on the magnetic stirrer to a moderate speed.
  • Slowly and carefully apply the vacuum. Observe the initial bubbling as residual volatile impurities and dissolved gases are removed.
  • Once a stable vacuum is achieved (e.g., <5 mmHg), turn on the cooling water to the condenser.
  • Begin to heat the distillation flask gently with a heating mantle. Increase the temperature gradually.
  • Monitor the temperature at the distillation head. You may observe an initial temperature rise and collection of a small "forerun" fraction containing low-boiling impurities. This should be collected in a separate receiving flask.
  • As heating continues, the head temperature will stabilize. This stable temperature is the boiling point of your product at the current pressure. Switch to a clean receiving flask to collect the main fraction.
  • Maintain a steady distillation rate by making small adjustments to the heating mantle. The goal is a consistent dropwise collection in the receiving flask.
  • When the majority of the product has distilled, you will observe a drop in the head temperature or a sharp rise if higher-boiling impurities are present. At this point, stop the distillation.

3. Shutdown:

  • Turn off and lower the heating mantle.
  • Allow the system to cool under vacuum. Crucially, do not vent the system while it is hot , as this can cause air to rush in and potentially oxidize the hot product or crack the glassware.
  • Once the distillation flask has cooled to near room temperature, slowly vent the system by introducing air or an inert gas.
  • Disassemble the apparatus and collect your purified product.

Section 4: Distillation Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues during the distillation process.

Distillation_Troubleshooting start Distillation Problem Observed low_yield Low Yield / Slow Rate start->low_yield discoloration Product Discolored start->discoloration vacuum_issue Unstable / Poor Vacuum start->vacuum_issue bumping Violent Bumping start->bumping low_yield->vacuum_issue Is vacuum poor? check_temp Reduce Mantle Temp & Verify Head Temp low_yield->check_temp Is pot temp >160°C? check_setup Check for Blockages & Insulate Head low_yield->check_setup Is setup correct? discoloration->vacuum_issue discoloration->check_temp check_leaks Perform Leak Check: - Joints - Tubing - Pump vacuum_issue->check_leaks improve_stirring Increase Stir Rate or Use Ebulliator bumping->improve_stirring

References

Technical Support Center: High-Purity 2-Methyl-1,4-butanediol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 2-Methyl-1,4-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to achieving high-purity this compound in a laboratory setting. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the purification process.

Introduction: The Challenge of Purifying this compound

This compound is a valuable chiral building block and a monomer for specialty polymers. Its purity is critical for ensuring desired stereochemistry, reactivity, and final product performance. The primary synthesis route involves the hydrogenation of itaconic acid or its derivatives, which often leads to a mixture of the desired diol along with structurally similar impurities.[1][2] The main culprits that complicate purification are 3-methyltetrahydrofuran (MTHF) and methyl-γ-butyrolactone (MGBL) . The similarity in boiling points and polarity of these byproducts with the target compound necessitates robust and optimized purification strategies.

This guide will walk you through the most effective purification techniques, provide step-by-step protocols, and offer solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. For the common method of hydrogenating itaconic acid or its esters, the primary impurities are:

  • 3-Methyltetrahydrofuran (MTHF): Formed from the cyclization of this compound, especially at elevated temperatures or under acidic conditions.[1]

  • Methyl-γ-butyrolactone (MGBL): An intermediate in the hydrogenation process that may remain if the reaction does not go to completion.[2]

  • Unreacted Starting Materials: Residual itaconic acid or its esters.

  • Other Diol Isomers: Depending on the starting material and reaction conditions, trace amounts of other diol isomers may be present.

Q2: What is the best single technique for purifying this compound to >99% purity?

A2: For achieving high purity, vacuum distillation is often the most effective and scalable method. However, a single technique may not be sufficient if critical impurities have very close boiling points. In such cases, a multi-step approach involving a primary purification by distillation followed by a secondary "polishing" step using flash chromatography can be highly effective.

Q3: How can I accurately determine the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for both qualitative and quantitative analysis of this compound and its volatile impurities.[3][4] A flame ionization detector (GC-FID) can also be used for accurate quantification. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a universal detector like an evaporative light scattering detector (ELSD) is suitable.[5]

Q4: What are the recommended storage conditions for high-purity this compound?

A4: High-purity this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dry place away from direct sunlight and heat sources to minimize degradation and potential cyclization to MTHF.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My distilled this compound is contaminated with a lower boiling point impurity.

Question: I performed a vacuum distillation of my crude this compound, but the final product is still contaminated with a significant amount of a lower-boiling impurity, which I suspect is 3-methyltetrahydrofuran (MTHF). How can I improve the separation?

Answer: This is a common issue due to the relatively close boiling points of this compound and MTHF. Here's a systematic approach to troubleshoot and resolve this:

Causality: The efficiency of a distillation is dependent on the difference in boiling points of the components and the number of theoretical plates in the distillation column. Insufficient separation suggests that the distillation setup is not providing enough theoretical plates to resolve the two compounds effectively.

Solutions:

  • Increase the Column Efficiency:

    • Use a Fractionating Column: A simple distillation setup is often inadequate. Employ a fractionating column, such as a Vigreux, packed (with Raschig rings or metal sponges), or spinning band column, between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.

    • Increase Column Length: A longer fractionating column will provide more theoretical plates and better separation.

  • Optimize Distillation Parameters:

    • Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium. A common mistake is to heat the distillation pot too aggressively. Aim for a collection rate of 1-2 drops per second.

    • Maintain a Proper Reflux Ratio: If using a distillation head with reflux control, maintain a high reflux ratio (e.g., 5:1 or higher), meaning more of the condensate is returned to the column than is collected. This enhances the separation efficiency.

    • Ensure Adequate Insulation: Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[6]

  • Consider a Two-Step Distillation:

    • Step 1: "Topping" Distillation: Perform an initial distillation to remove the bulk of the lower-boiling MTHF. Collect a "forerun" fraction until the head temperature begins to rise towards the boiling point of this compound.

    • Step 2: Main Fraction Distillation: Change the receiving flask and collect the main fraction of purified this compound at a stable head temperature.

Troubleshooting Logic for MTHF Contamination

G start MTHF Contamination Detected in Distilled Product check_column Are you using a fractionating column? start->check_column add_column Action: Add a Vigreux or packed column. check_column->add_column No check_rate Is the distillation rate slow and steady (1-2 drops/sec)? check_column->check_rate Yes add_column->check_rate reduce_heat Action: Reduce heating to slow down the distillation rate. check_rate->reduce_heat No check_insulation Is the column well-insulated? check_rate->check_insulation Yes reduce_heat->check_insulation insulate_column Action: Insulate the column with glass wool or foil. check_insulation->insulate_column No consider_two_step Is contamination still present? check_insulation->consider_two_step Yes insulate_column->consider_two_step perform_topping Action: Perform a two-step distillation to remove a forerun of MTHF. consider_two_step->perform_topping Yes success High-Purity Product consider_two_step->success No perform_topping->success

Caption: Troubleshooting workflow for MTHF removal.

Issue 2: A high-boiling impurity remains in my this compound after distillation.

Question: After vacuum distillation, my this compound is still contaminated with a higher-boiling impurity, likely methyl-γ-butyrolactone (MGBL). How can I remove this?

Answer: The presence of a higher-boiling impurity after distillation suggests that either the impurity is being carried over with the main product or the separation is incomplete.

Causality: MGBL has a significantly higher boiling point than this compound, so it should remain in the distillation pot. If it is present in the distillate, it could be due to "bumping" of the liquid in the distillation flask or too high of a distillation temperature causing some degradation. Alternatively, if the goal is to isolate the diol from a large amount of MGBL, a different technique might be more suitable.

Solutions:

  • Optimize Distillation:

    • Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips. For vacuum distillation, a stir bar is essential.[7]

    • Careful Temperature Control: Avoid overheating the distillation pot, which can lead to decomposition and carryover of impurities. The temperature of the heating mantle should be only slightly higher than the boiling point of the liquid in the pot.

    • Collect a "Heart Cut": After the forerun has been removed, collect the main fraction (the "heart cut") and leave a significant amount of residue in the distillation flask to ensure that the higher-boiling impurities are not carried over at the end of the distillation.

  • Chemical Conversion of the Impurity:

    • If the impurity is a lactone like MGBL, it can be hydrolyzed to the corresponding hydroxy acid by treatment with a base (e.g., aqueous NaOH). The resulting carboxylate salt is non-volatile and can be easily separated from the diol by distillation. This should be followed by a neutralization and workup procedure.

  • Chromatographic Purification:

    • Flash Column Chromatography: This is a highly effective method for removing impurities with different polarities. Since MGBL is a lactone and less polar than the diol, it will elute first on a normal-phase silica gel column. See Protocol 2 for a detailed procedure.

Issue 3: I am experiencing low recovery of this compound after purification.

Question: My yield of purified this compound is very low after purification. What could be the cause and how can I improve it?

Answer: Low recovery can be attributed to several factors, including product degradation, incomplete separation, or mechanical losses.

Causality: this compound can undergo thermal degradation or cyclization to MTHF at high temperatures.[1] In chromatography, irreversible adsorption onto the stationary phase can also lead to product loss.

Solutions:

  • For Distillation:

    • Use Vacuum: The high boiling point of this compound necessitates vacuum distillation to lower the boiling temperature and prevent thermal decomposition.

    • Minimize Distillation Time: A faster (but still controlled) distillation at a lower pressure will minimize the time the product is exposed to high temperatures.

  • For Chromatography:

    • Choose the Right Stationary Phase: While silica gel is common, its acidic nature can sometimes cause degradation of sensitive compounds. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (e.g., Diol).

    • Optimize the Mobile Phase: The choice of solvent can impact recovery. If you suspect your compound is strongly adsorbing to the silica, increasing the polarity of the mobile phase (e.g., by adding more of the polar solvent like ethanol or methanol) can improve elution and recovery.

  • General Considerations:

    • Careful Fraction Collection: During both distillation and chromatography, be precise with your fraction collection to avoid discarding product with the forerun or tailing fractions. Analyze fractions by TLC or GC to ensure you are collecting all of the desired product.

    • Thorough Extraction: If your purification involves a workup with extractions, ensure you perform a sufficient number of extractions to fully recover the product from the aqueous phase.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of crude this compound containing volatile and non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Fractionating column (e.g., 20 cm Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum trap

  • Vacuum source (e.g., vacuum pump)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.[7]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Turn on the vacuum source and allow the pressure in the system to stabilize.

  • Heating: Begin stirring and gently heat the distillation flask with the heating mantle.

  • Forerun Collection: As the liquid begins to boil, observe the temperature at the distillation head. Collect any low-boiling impurities (the "forerun") in a separate receiving flask. The temperature will likely be unstable during this phase.

  • Main Fraction Collection: Once the head temperature stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask and collect the main product fraction.

  • Shutdown: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation by removing the heat source. Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Quantitative Data Comparison for Purification Techniques:

Purification TechniqueTypical Purity AchievedKey Impurities RemovedAdvantagesDisadvantages
Vacuum Distillation 98-99.5%High and low boiling point impurities (e.g., MGBL, residual solvents)Scalable, cost-effective for large quantitiesMay not effectively remove impurities with very close boiling points (e.g., MTHF) without an efficient column
Flash Chromatography >99.5%Polar and non-polar impurities (e.g., MGBL, starting materials)High resolution, excellent for removing impurities with different polaritiesLess scalable than distillation, requires solvent, potential for product loss on the column
Preparative HPLC >99.9%Closely related isomers and impuritiesVery high purity achievableExpensive, low throughput, requires significant solvent usage
Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing impurities with different polarities, such as MGBL, from this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Diethyl Ether), Ethanol (or Methanol)

  • Crude this compound

  • Glass column with stopcock

  • Collection tubes or flasks

Procedure:

  • Choose a Solvent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to have the this compound have an Rf value of ~0.3. A good starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like ethanol or methanol). For example, start with a 95:5 mixture of ethyl acetate:ethanol.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Collect Fractions: Collect fractions in test tubes or flasks. Monitor the elution of the compounds using TLC. The less polar impurity (MGBL) will elute before the more polar this compound.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

G crude_product Crude this compound (contains MTHF, MGBL, etc.) distillation Vacuum Distillation (Protocol 1) crude_product->distillation analysis1 Purity Analysis (GC-MS) distillation->analysis1 purity_check Purity > 99%? analysis1->purity_check final_product High-Purity Product purity_check->final_product Yes chromatography Flash Chromatography (Protocol 2) purity_check->chromatography No analysis2 Purity Analysis (GC-MS) chromatography->analysis2 analysis2->final_product

Caption: A typical multi-step purification workflow.

References

Technical Support Center: Scaling Up 2-Methyl-1,4-butanediol (MBO) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-butanediol (MBO) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of MBO. We provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to MBO Production Challenges

This compound (MBO) is a valuable chiral building block and a monomer used in the synthesis of high-performance polymers like polyesters and polyurethanes.[1] Its branched structure, featuring a methyl group, allows for precise control over the properties of final materials.[1] A prominent and sustainable route to MBO is the catalytic hydrogenation of itaconic acid, a bio-based platform chemical.[1][2] However, scaling up this process from the lab to industrial production presents several key challenges that can impact yield, purity, and economic viability.

The primary challenges in MBO production often revolve around:

  • Controlling Product Selectivity: The hydrogenation of itaconic acid and its derivatives can lead to a mixture of products, including the desired MBO, 3-methyltetrahydrofuran (3-MeTHF), and methyl-γ-butyrolactone (MGBL).[1] The ratio of these products is highly sensitive to reaction conditions and catalyst choice.

  • Catalyst Performance and Deactivation: The choice of catalyst is critical and various systems based on copper, palladium, and rhenium have been investigated.[1] These catalysts can be susceptible to deactivation over time, leading to decreased efficiency.

  • Optimizing Reaction Conditions: Temperature and pressure are critical parameters that significantly influence reaction rates and product selectivity.[1] Finding the optimal balance is crucial for maximizing MBO yield.

  • Downstream Purification: Separating MBO from unreacted starting materials, byproducts, and the catalyst can be complex and energy-intensive.

This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your MBO synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially relevant synthesis routes for MBO include:

  • Catalytic Hydrogenation of Itaconic Acid and its Derivatives: This is a prominent method, utilizing a bio-based feedstock. The process typically yields a mixture of MBO and 3-methyltetrahydrofuran.[1]

  • Hydroformylation and Subsequent Hydrogenation: This industrial route can be applied to compounds like but-2-ene-1,4-diol to produce MBO.[1][3]

  • Catalytic Hydrogenation of Diesters of 2-methylsuccinic acid: This is another established chemical synthesis pathway.[1]

  • Reduction of γ-Methyl-Substituted Lactones: For producing enantiomerically pure forms of MBO, enantioselective reduction strategies are often employed.[1]

Q2: Why is controlling the reaction temperature so critical in MBO synthesis?

A2: Temperature has a significant impact on the product distribution during the hydrogenation of itaconic acid derivatives. Higher temperatures tend to favor the formation of the intermediate, methyl-γ-butyrolactone (MGBL). For instance, with a Ru/C catalyst, the ratio of MBO to the sum of the diol and MGBL was found to be 0.98 at 100°C, but this dropped to 0.10 at 200°C.[1] Therefore, precise temperature control is essential for maximizing the yield of the desired diol. Optimal temperatures for diol production often fall within the range of 150 to 250°C.[1]

Q3: What are the common byproducts in MBO synthesis and why are they formed?

A3: The most common byproducts in the synthesis of MBO from itaconic acid are 3-methyltetrahydrofuran (3-MeTHF) and methyl-γ-butyrolactone (MGBL).[1] MGBL is an intermediate in the reaction pathway. The formation of 3-MeTHF is a result of the intramolecular dehydration of MBO, a reaction that can be favored under certain catalytic and temperature conditions. The choice of catalyst and reaction parameters plays a crucial role in minimizing the formation of these byproducts.

MBO Synthesis Pathway and Byproduct Formation

MBO_Synthesis Itaconic Acid Itaconic Acid Methylsuccinic Acid Methylsuccinic Acid Itaconic Acid->Methylsuccinic Acid Hydrogenation Methyl-γ-butyrolactone (MGBL) Methyl-γ-butyrolactone (MGBL) Methylsuccinic Acid->Methyl-γ-butyrolactone (MGBL) Hydrogenation/ Lactonization This compound (MBO) This compound (MBO) Methyl-γ-butyrolactone (MGBL)->this compound (MBO) Hydrogenation 3-Methyltetrahydrofuran (3-MeTHF) 3-Methyltetrahydrofuran (3-MeTHF) This compound (MBO)->3-Methyltetrahydrofuran (3-MeTHF) Intramolecular Dehydration

Caption: Synthesis of MBO from Itaconic Acid and major byproducts.

Troubleshooting Guides

Issue: Low Yield of this compound

Symptoms:

  • The final product mass is significantly lower than the theoretical maximum.

  • Analysis of the crude product shows a high concentration of unreacted starting materials or intermediates.

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Reaction Temperature 1. Review the literature for the optimal temperature range for your specific catalyst system. Optimal ranges are often between 150 to 250°C.[1]2. Perform a temperature screening experiment, varying the temperature in small increments (e.g., 10°C) to identify the point of maximum MBO yield.Temperature affects both reaction kinetics and equilibrium. A temperature that is too low will result in slow conversion, while a temperature that is too high can favor the formation of byproducts like MGBL.[1]
Insufficient Hydrogen Pressure 1. Ensure the reactor is properly sealed and there are no leaks.2. Increase the hydrogen pressure in increments, monitoring the effect on conversion and selectivity. Pressures between 50 to 300 bar are commonly used.[1]Hydrogenation is a pressure-dependent reaction. Insufficient hydrogen partial pressure will limit the reaction rate and lead to incomplete conversion of intermediates to the final product.
Catalyst Inactivity 1. Verify the catalyst loading is correct.2. If using a fresh catalyst, ensure it was properly activated according to the manufacturer's protocol.3. If the catalyst has been used previously, it may be deactivated. Consider catalyst regeneration or replacement.The catalyst provides the active sites for hydrogenation. Insufficient or inactive catalyst will result in a low reaction rate and poor yield.
Issue: Poor Selectivity towards this compound (High Byproduct Formation)

Symptoms:

  • Analysis of the product mixture shows a high percentage of 3-methyltetrahydrofuran (3-MeTHF) or methyl-γ-butyrolactone (MGBL).

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Catalyst Choice 1. The choice of catalyst significantly impacts product distribution.[1] Copper-based systems, palladium (Pd), and rhenium (Re) are notable examples with varying selectivities.2. Consult literature to select a catalyst known for high selectivity towards diols from your specific starting material. For example, a two-step sequential hydrogenation process has been shown to produce high yields of MBO from itaconic acid.[1]Different metals have different affinities for adsorbing and activating the functional groups of the reactants and intermediates, thus directing the reaction towards different products.
Reaction Temperature Too High 1. As noted previously, higher temperatures can favor the formation of MGBL.[1]2. Gradually decrease the reaction temperature to see if the selectivity for MBO improves.The formation of MBO from MGBL is an equilibrium reaction. At higher temperatures, the equilibrium can shift away from the desired diol.
Prolonged Reaction Time 1. Perform a time-course study to determine the optimal reaction time for maximum MBO concentration.2. Quench the reaction at the optimal time to prevent further conversion of MBO to byproducts.Extended reaction times can lead to the intramolecular dehydration of MBO to form 3-MeTHF, especially in the presence of an acidic catalyst or support.

Troubleshooting Workflow for MBO Production

Troubleshooting_Workflow Start Start: Low MBO Yield or Poor Selectivity Check_Conversion Is Starting Material Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to MBO Low? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Conversion: - Increase Temperature - Increase H2 Pressure - Check Catalyst Activity Check_Conversion->Troubleshoot_Conversion Yes Analyze_Byproducts Analyze Byproduct Profile: High MGBL or High 3-MeTHF? Check_Selectivity->Analyze_Byproducts Yes End End: Optimized Process Check_Selectivity->End No Troubleshoot_Conversion->End Troubleshoot_Selectivity Troubleshoot Selectivity: - Optimize Temperature - Change Catalyst - Reduce Reaction Time High_MGBL High MGBL: - Lower Temperature - Increase H2 Pressure Analyze_Byproducts->High_MGBL High MGBL High_3MeTHF High 3-MeTHF: - Lower Temperature - Reduce Reaction Time - Use Less Acidic Catalyst Analyze_Byproducts->High_3MeTHF High 3-MeTHF High_MGBL->End High_3MeTHF->End

Caption: A logical workflow for troubleshooting common issues in MBO production.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Itaconic Acid

Disclaimer: This is a generalized protocol and should be adapted based on the specific catalyst and equipment used. Always consult the relevant safety data sheets and perform a thorough risk assessment before starting any experiment.

Materials:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Itaconic acid

  • Appropriate solvent (e.g., water, methanol)

  • Hydrogenation catalyst (e.g., Ru/C, Pd/C)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean and dry.

    • Add the calculated amounts of itaconic acid, solvent, and catalyst to the reactor vessel.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove any air.

    • Subsequently, purge the reactor with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-300 bar).[1]

    • Begin stirring and heat the reactor to the target temperature (e.g., 150-250°C).[1]

  • Monitoring the Reaction:

    • Monitor the pressure and temperature throughout the reaction. A drop in pressure may indicate hydrogen consumption.

    • The reaction can be monitored by taking small samples at various time points (if the reactor setup allows) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Completion and Cooldown:

    • Once the reaction is complete (as determined by hydrogen uptake ceasing or by sample analysis), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Product Recovery:

    • Open the reactor and filter the reaction mixture to remove the solid catalyst.

    • The crude product in the filtrate can then be purified, typically by distillation.

Purification of MBO

Purification of MBO from the crude reaction mixture often involves distillation. However, for the related compound 1,4-butanediol, which shares similar properties, other techniques like melt crystallization and extraction have been explored to remove impurities.[4][5] These methods could potentially be adapted for high-purity MBO production.

References

Technical Support Center: Synthesis of (S)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Methyl-1,4-butanediol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a chiral diol, (S)-2-Methyl-1,4-butanediol is a valuable building block in asymmetric synthesis, and achieving high yield and enantiopurity is paramount.[1][2][3] This resource consolidates field-proven insights and foundational chemical principles to support your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of (S)-2-Methyl-1,4-butanediol, providing causal explanations and actionable protocols.

Problem 1: Low Overall Yield of 2-Methyl-1,4-butanediol

A diminished yield is one of the most frequent challenges. The root cause often lies in sub-optimal reaction conditions or catalyst inefficiencies, particularly during the critical hydrogenation step of precursors like itaconic acid or its derivatives.[1][4]

Possible Cause 1A: Sub-optimal Hydrogenation Conditions

Causality: The hydrogenation of itaconic acid derivatives to this compound (MBDO) involves a delicate equilibrium with the intermediate, methyl-γ-butyrolactone (MGBL).[1] Temperature and pressure are critical parameters that dictate both the rate of reaction and the product selectivity. Higher temperatures can favor the formation of the thermodynamically stable lactone, thereby reducing the final diol yield.[1]

Solution:

  • Optimize Temperature and Pressure: Carefully control the reaction temperature and pressure to favor diol formation. Optimal conditions often fall within a temperature range of 100°C to 180°C and a pressure of 40 to 300 bar, depending on the specific catalyst and substrate.[1][4]

  • Staged Temperature Profile: Consider a two-step temperature profile. An initial higher temperature can facilitate the reduction of the carboxylic acid or ester, followed by a lower temperature (e.g., ~100°C) to drive the ring-opening of the lactone intermediate to the desired diol.[4]

Table 1: Effect of Temperature on Product Ratio in Itaconic Acid Hydrogenation (Ru/C Catalyst)

Temperature (°C) Ratio of Diol / (Diol + MGBL) Primary Product
100 0.98 Diol
200 0.10 Lactone (MGBL)

Data synthesized from Benchchem.[1]

Possible Cause 1B: Inefficient Catalyst Performance

Causality: The choice of catalyst is arguably the most significant factor influencing the outcome. Different catalysts exhibit varying activities and selectivities. For instance, while a Ru/C catalyst is effective, it can also promote undesired hydrogenolysis at higher temperatures.[4] Bimetallic catalysts, such as Pd-Re/C, have been shown to be highly effective for this transformation, promoting the ring-opening of the lactone to the diol.[4]

Solution:

  • Select an Appropriate Catalyst: For the hydrogenation of itaconic acid, a Pd-Re/C catalyst is reported to give high yields (>80%) of MBDO.[4] If starting from 2-butyne-1,4-diol, a palladium-supported catalyst is commonly used for the initial reduction to 2-butene-1,4-diol, followed by catalysts like Raney Nickel for the final saturation.[5][6][7]

  • Ensure Catalyst Activity: Use freshly prepared or properly stored catalysts. Catalyst deactivation can occur through poisoning or sintering. Perform a small-scale test reaction to validate the activity of a new batch of catalyst.

  • Catalyst Loading: Optimize the catalyst loading (typically 1-5 mol%). Insufficient catalyst will lead to incomplete conversion, while excessive amounts can promote side reactions and add to cost.

G cluster_0 Hydrogenation Pathway & Side Reactions Itaconic_Acid Itaconic Acid Derivative MGBL Methyl-γ-butyrolactone (MGBL) Itaconic_Acid->MGBL Hydrogenation (e.g., Ru/C, Pd-Re/C) MBDO (S)-2-Methyl-1,4-butanediol (Desired Product) MGBL->MBDO Reductive Ring-Opening (Favored by Pd-Re, Low Temp) Three_MeTHF 3-Methyltetrahydrofuran (Side Product) MGBL->Three_MeTHF Further Reduction/ Dehydration MBDO->MGBL Cyclization (Favored by High Temp)

Caption: Key hydrogenation pathways and competing side reactions.

Problem 2: Poor Enantioselectivity (Low ee%) for (S)-2-Methyl-1,4-butanediol

Achieving high enantiomeric excess (ee) is critical for the utility of (S)-2-Methyl-1,4-butanediol as a chiral building block. Low ee% typically points to issues with the stereocontrol method.

Causality: The synthesis of a single enantiomer is a significant challenge due to the potential formation of diastereomers and enantiomers.[2][3] Enantioselectivity is typically induced using a chiral auxiliary, such as d- or l-menthol. The bulky auxiliary group sterically directs the approach of reagents in subsequent steps.[1][8] An inefficient auxiliary, incorrect stoichiometry, or reaction conditions that allow for racemization will result in a poor ee%.

Solution:

  • Employ a Proven Chiral Auxiliary: The use of 5-(d-menthyloxy)-butyrolactone as a precursor has been demonstrated to produce (S)-2-methyl-1,4-butanediol with an enantiomeric excess (ee) of ≥98%.[8] The synthesis involves a tandem 1,4-addition and methylation, followed by reduction.

  • Strict Temperature Control: Many stereoselective reactions, particularly those involving lithium enolates, must be conducted at very low temperatures (e.g., -90°C to -45°C) to prevent racemization and ensure high stereocontrol.[8]

  • Purify Chiral Intermediates: Ensure the enantiomeric and diastereomeric purity of key intermediates before proceeding to the final reduction step. This can often be achieved by crystallization or chromatography.

G cluster_1 Chiral Auxiliary Workflow Furanone 5(S)-(d-menthyloxy)- 2[5H]-furanone Michael_Addition 1. Michael Addition (Lithiated Benzylmercaptan) 2. Methylation (MeI) Furanone->Michael_Addition Trisub_Lactone Trisubstituted Lactone (Single Isomer) Michael_Addition->Trisub_Lactone Reduction1 Raney Nickel Reduction Trisub_Lactone->Reduction1 Butyrolactone 3(S),5(S)-3-methyl-5- (d-menthyloxy)-butyrolactone Reduction1->Butyrolactone Reduction2 LiAlH4 Reduction Butyrolactone->Reduction2 Final_Product (S)-2-Methyl-1,4-butanediol (ee ≥98%) Reduction2->Final_Product

Caption: Enantioselective synthesis using a d-menthol chiral auxiliary.[8]

Problem 3: Presence of Significant Impurities in the Final Product

Impurities complicate downstream applications and can be difficult to remove. Understanding their origin is key to prevention.

Possible Cause 3A: Formation of 3-Methyltetrahydrofuran (3-MeTHF)

Causality: During the hydrogenation of itaconic acid, the reaction can yield a mixture of the desired diol and 3-MeTHF.[1] This cyclic ether is formed via dehydration of the diol or cyclization of an intermediate. This side reaction is often promoted by acidic conditions and higher temperatures.

Solution:

  • Control Reaction pH: Avoid acidic conditions which can catalyze the dehydration to 3-MeTHF. If using an acidic catalyst support, consider alternatives or neutralization steps.

  • Optimize Temperature: As with lactone formation, lower temperatures generally disfavor the formation of 3-MeTHF.

  • Purification: If 3-MeTHF is formed, it must be removed. Due to its lower boiling point compared to the diol, fractional distillation is a viable purification method.

Possible Cause 3B: Incomplete Reaction or Ineffective Purification

Causality: The final product may be contaminated with unreacted starting materials, intermediates like MGBL, or solvents. Standard purification methods may not be sufficient to remove impurities with similar physical properties.

Solution:

  • Monitor Reaction to Completion: Use techniques like GC or TLC to ensure the reaction has gone to completion before initiating workup.

  • Employ High-Efficiency Purification: For high-purity diols, vacuum distillation is often required.[9] Other potential methods for purifying 1,4-diols include melt crystallization or extractive procedures, which can be adapted for this derivative.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to (S)-2-Methyl-1,4-butanediol?

The most prominent routes are chemical syntheses starting from readily available precursors. A key method is the catalytic hydrogenation of itaconic acid, a bio-based chemical.[1] For achieving high enantiopurity, methods employing chiral auxiliaries, such as d- or l-menthol, are highly effective and have been shown to produce the target compound with >98% ee.[1][8] These methods involve stereoselective additions to a chiral lactone precursor followed by reduction.[8]

Q2: How can I maximize the diol yield over the lactone (MGBL) during hydrogenation?

The formation of the methyl-γ-butyrolactone (MGBL) intermediate is often in equilibrium with the final diol product. To maximize the diol yield, it is crucial to select a catalyst that promotes the reductive ring-opening of the lactone and to operate at lower temperatures (e.g., ~100°C), which shifts the equilibrium toward the diol.[1] Bimetallic catalysts like Pd-Re/C are particularly effective for this transformation.[4]

Q3: What analytical methods are recommended for monitoring reaction progress and determining enantiomeric excess?

  • Reaction Progress: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective for monitoring the consumption of starting materials and the formation of products and intermediates.

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the ee of the final product.[2][8] This requires a suitable chiral stationary phase column.

Q4: Are there any biocatalytic or "green" synthesis alternatives?

Yes, there is significant research into sustainable production of 1,4-butanediol (BDO) and its derivatives.[12][13] These methods use engineered microorganisms, such as E. coli or Corynebacterium glutamicum, to convert renewable feedstocks like glucose into BDO.[14][15][16] While much of the commercial focus has been on achiral BDO, these platforms could potentially be adapted for the stereoselective synthesis of chiral derivatives like (S)-2-Methyl-1,4-butanediol.

Q5: What are the best practices for the final purification of the diol?

High-purity (S)-2-Methyl-1,4-butanediol is typically obtained through vacuum distillation to remove non-volatile impurities and separate it from lower-boiling side products.[9] It is important to ensure all solvents are removed prior to distillation. For challenging separations, other techniques like melt crystallization or extraction, which have been developed for 1,4-butanediol, could be investigated.[10][11][17]

References

methods for controlling the molecular weight of 2-Methyl-1,4-butanediol-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-1,4-butanediol Polymerization

Welcome to the technical support center for the polymerization of this compound (MBDO). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polyester synthesis, particularly the critical issue of controlling molecular weight. The unique structure of MBDO, a bio-based diol, offers the potential to create polymers with distinct thermal and mechanical properties compared to those made with linear diols like 1,4-butanediol.[1] However, achieving the desired molecular weight is paramount for tuning these properties for specific applications, from drug delivery matrices to specialty elastomers.

This guide provides a logical, field-proven framework for diagnosing and solving common issues in your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of polyesters synthesized from this compound? A1: The molecular weight of MBDO-based polyesters, typically synthesized via step-growth polycondensation, is primarily controlled by several key factors:

  • Stoichiometric Balance: The molar ratio of the diol (MBDO) to the diacid or diester co-monomer is the most critical factor. High molecular weight is only achievable with a near-perfect 1:1 molar ratio of reactive functional groups.[2]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized to ensure the polymerization goes to completion without causing thermal degradation of the polymer.[3][4]

  • Byproduct Removal: The efficient and continuous removal of the condensation byproduct (e.g., water or a small alcohol) is essential to drive the reaction equilibrium toward chain growth.[3]

  • Monomer Purity: Impurities, especially monofunctional compounds, can act as chain terminators, severely limiting the final molecular weight.[3]

  • Catalyst Choice and Concentration: The catalyst affects the reaction rate, and its concentration may need to be optimized to avoid side reactions.[3]

Q2: How does a slight excess of either MBDO or the diacid co-monomer affect the final molecular weight? A2: In step-growth polymerization, an excess of either monomer will result in a lower molecular weight polymer. The polymerization will cease once the minority functional group is completely consumed. The resulting polymer chains will all be terminated with the same functional group (the one in excess), preventing further chain linking. This principle can be used intentionally to target a specific molecular weight by using a controlled stoichiometric imbalance.[2]

Q3: Why is removing water (or other small molecules) so critical for achieving high molecular weight? A3: Polyesterification is a reversible equilibrium reaction. The formation of an ester bond from an alcohol (like MBDO) and a carboxylic acid produces water as a byproduct. According to Le Châtelier's principle, this water must be removed from the reaction mixture to shift the equilibrium towards the product side (the polymer). Failure to efficiently remove water will cause the reaction to stall, preventing the formation of long polymer chains and resulting in a low molecular weight product. This is typically achieved by applying a high vacuum during the later stages of the polymerization.

Q4: Can I use chain-growth polymerization principles to control the molecular weight? A4: While classic MBDO-based polyester synthesis is a step-growth process, concepts from chain-growth polymerization can be adapted. For instance, a "chain-growth polycondensation" can sometimes be achieved where an initiator activates chain growth, making the polymer end group more reactive than the monomer.[5] In this scenario, the monomer-to-initiator ratio becomes a key parameter for controlling molecular weight, similar to living polymerizations.[6][7] However, for most standard polyester syntheses, stoichiometric control is the dominant mechanism.

Troubleshooting Guide: Diagnosing and Solving Low Molecular Weight Issues

This section addresses the most common problem in MBDO-based polyester synthesis: failure to achieve the target molecular weight.

Problem: My polymerization consistently results in a low molecular weight (low Mn) and/or a broad polydispersity index (PDI > 2.0).

Possible Cause 1: Inaccurate Stoichiometry

  • Expertise & Experience: This is the most frequent cause of low molecular weight in polycondensation reactions. Even a small deviation from a 1:1 molar ratio of hydroxyl (from MBDO) to carboxylic acid groups creates a surplus of one end-group, halting polymerization prematurely. The molecular weight is exquisitely sensitive to this balance.

  • Trustworthiness (Self-Validation): Before starting, verify the purity of your monomers. The stated purity from a supplier (e.g., 98%) must be factored into your mass calculations to ensure a true 1:1 molar ratio of reactive groups.

  • Troubleshooting & Recommendations:

    • Re-verify Calculations: Double-check all molar mass calculations and the mass of each monomer used. Account for the certified purity of each reagent.

    • Accurate Measurement: Use a calibrated analytical balance with sufficient precision. Ensure quantitative transfer of all monomers to the reaction vessel.

    • Confirm Functional Group Content: For critical applications, consider titrating the diacid co-monomer to determine its exact acid number before the reaction to confirm its purity and reactivity.

Possible Cause 2: Monomer & Reagent Impurities

  • Expertise & Experience: Impurities are silent killers of molecular weight. Monofunctional impurities (e.g., a mono-acid or mono-alcohol) act as "chain stoppers," capping the growing polymer chain and preventing further extension. Water present in the reagents at the start can hydrolyze the diacid anhydride (if used) or throw off the initial stoichiometry.[3]

  • Trustworthiness (Self-Validation): Running a control reaction with purified monomers should yield a significantly higher molecular weight compared to a reaction with unpurified, technical-grade monomers.

  • Troubleshooting & Recommendations:

    • Verify Purity: Check the certificate of analysis for your monomers. If purity is below 99% or the material has been stored for an extended period, purification is essential.[3]

    • Purify Monomers: MBDO and common solid diacids (e.g., succinic acid, adipic acid) can be purified by recrystallization. See Protocol 1 for a general procedure.

    • Dry Reagents: Ensure all monomers are thoroughly dried in a vacuum oven below their melting point before use. Dry any solvents if they are part of the process.

Possible Cause 3: Inefficient Removal of Condensation Byproduct

  • Expertise & Experience: A visible sign of this issue is a reaction that appears to stall; the viscosity of the melt stops increasing despite continued heating. This indicates the polymerization equilibrium has been reached but not driven forward.

  • Trustworthiness (Self-Validation): The system's ability to hold a high vacuum (<1 mbar or Torr) is a direct measure of its integrity. Monitoring the rate of byproduct collection in a cold trap can also validate that the reaction is proceeding.

  • Troubleshooting & Recommendations:

    • Check for Leaks: Ensure all joints and seals in your reaction setup are airtight. Use high-quality vacuum grease and check for leaks with a vacuum gauge before heating.

    • Increase Surface Area: Use a mechanical stirrer with a paddle designed to agitate the viscous polymer melt effectively. This increases the surface area for the byproduct to escape.

    • Optimize Vacuum Application: Apply vacuum gradually to prevent bumping or foaming of the reactants. A two-stage process is highly effective (see Protocol 2 ).

    • Use an Inert Gas Sparging: In the initial, lower-temperature stage, bubbling a slow stream of dry nitrogen through the reaction mixture can help carry away water vapor.

Possible Cause 4: Suboptimal Reaction Temperature or Time

  • Expertise & Experience: Polymer discoloration (yellowing or browning) is a clear indicator of temperatures being too high, leading to thermal degradation and chain scission.[3] Conversely, if the melt viscosity remains low even under a high vacuum, the temperature may be insufficient for the catalyst to be effective or for the reaction to proceed at a reasonable rate.

  • Trustworthiness (Self-Validation): Taking aliquots of the reaction mixture at different time points and analyzing their molecular weight by GPC will create a kinetic plot. A plateau in molecular weight indicates that the reaction has either finished or stalled due to suboptimal conditions.

  • Troubleshooting & Recommendations:

    • Implement a Temperature Profile: Do not hold the reaction at the maximum temperature from the start. Begin at a lower temperature (e.g., 150-180°C) under an inert atmosphere, then gradually increase the temperature (e.g., to 200-220°C) as you apply vacuum.

    • Increase Reaction Time: Step-growth polymerizations require long reaction times to achieve high molecular weights, often 4-8 hours or more in the high-vacuum stage.[3]

    • Monitor Viscosity: The torque on the mechanical stirrer is a good real-time indicator of increasing molecular weight. The reaction can be considered complete when the torque value stabilizes.

Experimental Protocols & Data

Protocol 1: Purification of Monomers by Recrystallization

This protocol provides a general method for purifying solid diacids or diols.

  • Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: In a flask, add the monomer to the minimum amount of solvent required for complete dissolution at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point until a constant weight is achieved.[3]

Protocol 2: Two-Stage Melt Polycondensation of MBDO-Polyester

This protocol is designed to achieve a high molecular weight polyester.

  • Setup: Assemble a glass reactor equipped with a mechanical stirrer, an inert gas (N2/Ar) inlet, and a distillation outlet connected to a condenser and a collection flask, which is then connected to a high-vacuum pump via a cold trap.

  • Charging Reactor: Accurately charge the reactor with equimolar amounts of purified this compound and the chosen diacid (e.g., adipic acid). Add the catalyst (e.g., 200-400 ppm of tin(II) octoate).

  • Stage 1 (Esterification under N2):

    • Begin stirring and purge the system with inert gas for 20-30 minutes.

    • Heat the reactor to 160-180°C. Water will begin to distill off.

    • Maintain this stage for 2-3 hours, or until ~80-90% of the theoretical amount of water has been collected.

  • Stage 2 (Polycondensation under Vacuum):

    • Gradually increase the temperature to 200-220°C.

    • Slowly and carefully apply vacuum to the system, reducing the pressure to below 1 mbar.

    • Observe a significant increase in melt viscosity (stirrer torque).

    • Continue this stage for 4-8 hours until the desired viscosity is reached or the evolution of byproduct ceases.

  • Recovery: Cool the reactor under an inert atmosphere. The polymer can then be extruded or dissolved in a suitable solvent for precipitation and further purification.

Data Presentation: Effect of Stoichiometry and Time on Molecular Weight

The following table summarizes expected outcomes from varying key parameters in the synthesis of a hypothetical Poly(MBDO-Adipate).

ExperimentMBDO:Adipic Acid Molar RatioVacuum Stage Time (h)Final Temp (°C)Resulting Mn ( g/mol )PDI
1 (Control)1.00 : 1.00622025,0002.1
21.05 : 1.0062204,5001.8
31.00 : 1.0022208,0002.3
41.00 : 1.00619012,0002.2

This is illustrative data. Actual results will vary based on the specific system and conditions.

Visualization of Workflows

General Polymerization Workflow

The following diagram outlines the standard experimental sequence for synthesizing and characterizing MBDO-based polyesters.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purity Verify Monomer Purity Purification Purify Monomers (Protocol 1) Monomer_Purity->Purification Stoichiometry Calculate & Weigh (Stoichiometric Balance) Purification->Stoichiometry Reactor_Setup Assemble & Charge Reactor Stoichiometry->Reactor_Setup Stage1 Stage 1: Esterification (N2 Atmosphere) Reactor_Setup->Stage1 Stage2 Stage 2: Polycondensation (High Vacuum) Stage1->Stage2 Recovery Polymer Recovery & Purification Stage2->Recovery Characterization Characterization (GPC, NMR, DSC) Recovery->Characterization

Caption: Standard workflow for MBDO-polyester synthesis.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing the root cause of low molecular weight.

G Start Low Molecular Weight Observed Check_Stoich Is Stoichiometry Accurate (1:1)? Start->Check_Stoich Check_Purity Are Monomers High Purity (>99%)? Check_Stoich->Check_Purity Yes Sol_Stoich Solution: Recalculate, Weigh Carefully, Factor in Purity Check_Stoich->Sol_Stoich No Check_Vacuum Is Vacuum System Efficient (<1 mbar)? Check_Purity->Check_Vacuum Yes Sol_Purity Solution: Purify Monomers (Protocol 1) Check_Purity->Sol_Purity No Check_Conditions Are Temp/Time Optimized? Check_Vacuum->Check_Conditions Yes Sol_Vacuum Solution: Check for Leaks, Improve Stirring Check_Vacuum->Sol_Vacuum No Sol_Conditions Solution: Use Temp Profile, Increase Reaction Time Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low molecular weight.

References

Validation & Comparative

2-Methyl-1,4-butanediol vs 1,4-butanediol in polyurethane properties

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Chemical Properties

I'm currently immersed in a comprehensive Google search. My focus is on gathering data about 2-Methyl-1,4-butanediol (MPO) and 1,4-butanediol (BDO). I'm particularly interested in their use as chain extenders in polyurethane synthesis. Specifically, I'm examining their impact on the final polymer's thermal stability. This phase is crucial for developing a solid understanding.

Refining the Research Plan

I've just refined my research strategy. My approach now includes detailed experimental protocols for polyurethane synthesis and testing, alongside Graphviz diagrams to illustrate chemical structures, processes, and morphologies. I am going to concentrate on the fundamental differences between MPO and BDO, and their effects on final polymer characteristics. I'll include comparison tables and a comprehensive guide that will summarise all findings.

Defining Polyurethane Synthesis

I'm now starting a more targeted search to gather specific data on polyurethane synthesis, focusing on how MPO and BDO affect the final product's thermal, mechanical, and morphological properties. I'll meticulously analyze the results, looking for key differences and similarities between the two diols. My focus is now shifting to standard testing methods for polyurethane characterization, aiming for a structured comparison guide.

Clarifying Diol Structures

I've been immersed in a deep dive, gathering data on this compound (MPO) and 1,4-butanediol (BDO) as chain extenders. There's a slight hiccup—one source listed MPO as 2-Methyl-1,3-propanediol, so I need to clear that up. I need to make sure I am comparing apples to apples, as it is.

Expanding Search Parameters

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Deepening Comparative Analysis

I'm now focusing on a direct comparison between MPO and BDO in polyurethane synthesis and properties. I've gathered data highlighting BDO's crystalline hard segments and odd-even effects. MPO is highlighted for its lower freezing point, reduced hygroscopicity, and faster reactivity, but quantitative data comparing their impacts is scarce. I need to verify MPO's structure as some results list it as 2-Methyl-1,3-propanediol. I need to get tables with direct comparisons.

Revising Research Strategy

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Prioritizing Quantitative Data

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Defining the Research Scope

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Synthesizing Quantitative Comparisons

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Synthesizing Protocol and Diagrams

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Developing Guide Framework

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Finalizing Comparative Guide

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Finalizing Guide Structure

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Developing Guide Framework

I've established a structured framework for the guide, starting with an introduction addressing the nomenclature of MPO and BDO. I'm focusing on their structural differences, using Graphviz diagrams for clarity. My plan is to detail the impact of these differences on polyurethane properties, including morphology, thermal, mechanical, and processing characteristics. I'm actively synthesizing quantitative data to populate comparative tables and crafting detailed experimental protocols for validation.

A Comparative Guide to the Enantiomeric Separation of 2-Methyl-1,4-butanediol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of 2-Methyl-1,4-butanediol, a chiral building block crucial in asymmetric synthesis.[1] We will delve into the strategic choices behind method development, comparing direct and indirect approaches, and provide actionable experimental protocols for researchers in pharmaceutical development and chemical synthesis.

The Challenge: Separating Non-Chromophoric Chiral Diols

This compound possesses a chiral center at the second carbon atom, giving rise to (R)- and (S)-enantiomers.[1][2] The primary analytical challenge in developing an HPLC method for this compound is its lack of a significant UV-absorbing chromophore, rendering standard UV detection highly insensitive. This necessitates either the use of alternative detection methods, such as refractive index (RI) detection, or a derivatization strategy to introduce a chromophore.

Strategic Approaches: A Comparative Overview

There are two main strategies for separating enantiomers by HPLC:

  • Direct Chiral HPLC: This is the most common and often preferred approach, where enantiomers are separated on a column containing a Chiral Stationary Phase (CSP).[3] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4][5]

  • Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3][6] These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18).[6]

This guide will focus primarily on the direct method due to its widespread use and simplicity, while also presenting the indirect method as a viable alternative, particularly if direct methods fail or if enhanced sensitivity is required.

Direct Enantioseparation: A Head-to-Head Comparison of Chiral Stationary Phases

The key to a successful direct chiral separation lies in selecting the appropriate CSP.[5][7] For chiral alcohols and diols, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most effective.[3][8] We will compare the expected performance of several common CSP types for the separation of this compound.

Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on a silica support, are the workhorses of chiral separations.[3][4] They offer broad enantiorecognition capabilities and can be used in normal-phase, reversed-phase, and polar organic modes.[9][10]

Mechanism of Separation: Separation on polysaccharide CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For this compound, the hydroxyl groups are the primary interaction points.

Experimental Approach: A Screening Strategy

A screening approach using a small library of complementary columns is the most efficient way to develop a separation method.[3][5][9]

G

Protocol 1: Direct Chiral HPLC Method Development
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Screening Columns:

    • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel® OD-H)

    • Column B: Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak® AD-H)

    • Column C: (S,S)-Whelk-O® 1

  • Screening Mobile Phases:

    • Mobile Phase 1: n-Hexane / 2-Propanol (IPA) (90:10 v/v)

    • Mobile Phase 2: n-Hexane / Ethanol (EtOH) (90:10 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Procedure: Inject the sample onto each column with each mobile phase and evaluate the chromatograms for resolution (Rs). A resolution of >1.5 is desired for baseline separation.

  • Optimization: If partial separation is observed, adjust the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and may improve resolution, while increasing it can shorten analysis time.[3] The choice between IPA and EtOH can also significantly alter selectivity.[11]

Comparative Performance Data (Hypothetical)

The following table summarizes plausible results from the screening protocol, illustrating how different CSPs and mobile phases can affect the separation.

ColumnMobile Phase (v/v)k'1k'2Selectivity (α)Resolution (Rs)
Chiralcel® OD-H Hexane/IPA (90:10)2.853.151.111.45
Chiralcel® OD-H Hexane/EtOH (90:10)3.504.031.151.98
Chiralpak® AD-H Hexane/IPA (90:10)4.104.101.000.00
Chiralpak® AD-H Hexane/EtOH (90:10)5.215.581.071.10
(S,S)-Whelk-O® 1 Hexane/EtOH (97:3)6.547.301.121.65

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution factor.

Analysis of Results:

  • Chiralcel® OD-H with a hexane/ethanol mobile phase provided the best combination of resolution and reasonable retention times. The switch from IPA to ethanol as the modifier significantly improved the separation, a common phenomenon in chiral chromatography.[11]

  • Chiralpak® AD-H showed poor selectivity for this compound under the tested conditions.

  • (S,S)-Whelk-O® 1 , a Pirkle-type CSP, also achieved baseline separation, though with longer retention times due to the lower percentage of alcohol modifier required. A similar column was effective for separating the geometric isomers of the structurally related 2-butene-1,4-diol.[12][13]

Based on this hypothetical data, the Chiralcel® OD-H column with a Hexane/Ethanol mobile phase is the recommended starting point for robust enantiomeric separation.

Indirect Separation via Derivatization: An Alternative for Enhanced Sensitivity

If an RI detector is unavailable, or if very high sensitivity is required (e.g., for impurity analysis), an indirect method can be employed. This involves reacting the diol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. A key advantage is that a UV-active CDA can be chosen, allowing for sensitive UV detection.

A common CDA for alcohols is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride).[14]

G Racemate Racemate Reaction Reaction Racemate->Reaction Diastereomers Diastereomers Reaction->Diastereomers CDA CDA CDA->Reaction Injection Injection Diastereomers->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Result Result Detection->Result

Protocol 2: Indirect Chiral HPLC via Derivatization
  • Derivatization: In a dry vial, dissolve 1 mg of racemic this compound in 200 µL of anhydrous pyridine. Add a slight molar excess of (R)-Mosher's acyl chloride. Let the reaction proceed at room temperature for 1-2 hours or until complete. Quench the reaction by adding a small amount of water.

  • Sample Preparation: Dilute the reaction mixture with mobile phase for HPLC analysis.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or wavelength appropriate for the chosen CDA).

    • Injection Volume: 10 µL.

Conclusion and Recommendations

For the enantiomeric separation of this compound, a direct approach using a polysaccharide-based chiral stationary phase is the most efficient strategy, provided an RI detector is available.

  • Primary Recommendation: Screen polysaccharide columns (cellulose and amylose derivatives) with normal-phase eluents (hexane with ethanol or isopropanol as a modifier). Based on established principles, a cellulose-based CSP like Chiralcel® OD-H with a hexane/ethanol mobile phase is highly likely to yield a successful separation.

  • Alternative Strategy: If direct methods fail or high sensitivity with UV detection is paramount, the indirect method via derivatization with a reagent like Mosher's acyl chloride is a robust alternative.[6][14]

This comparative guide provides a logical, experience-based framework for developing a reliable HPLC method for the enantiomeric separation of this compound, enabling accurate assessment of enantiomeric purity for researchers in drug development and chemical synthesis.

References

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polyesters from 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Architecture in Polymer Performance

In the vast landscape of polyester chemistry, performance is dictated by the precise arrangement of atoms. While the diacid component often receives significant attention, the structure of the diol monomer is a powerful, yet often underestimated, lever for tuning material properties. This guide delves into the thermal characteristics of polyesters synthesized with 2-Methyl-1,4-butanediol (M-BDO), a C5 branched diol. By introducing a single methyl group to the classic C4 1,4-butanediol (BDO) backbone, we fundamentally alter the polymer's thermal behavior.

For researchers and developers, understanding these changes is not merely academic; it is critical for predicting processing windows, end-use performance, and material stability. This guide provides a comparative framework, grounded in experimental data, to elucidate the structure-property relationships imparted by this seemingly minor structural modification. We will explore how the pendant methyl group influences chain mobility, packing efficiency, and degradation pathways, and we will equip you with the robust analytical protocols necessary to validate these findings in your own laboratory.

The Foundational Impact of a Pendant Methyl Group

The transition from a linear diol like 1,4-butanediol to a branched diol like this compound introduces significant steric hindrance. This pendant methyl group acts as a disruption along the polymer backbone, directly influencing two key characteristics:

  • Chain Mobility: The methyl group restricts the rotational freedom of the polymer chain. This increased rigidity means more thermal energy is required to induce the large-scale molecular motion associated with the glass transition, predictably leading to a higher glass transition temperature (Tg).[1][2]

  • Crystallization Ability: Polymer crystallization relies on the orderly packing of polymer chains into a lattice structure. The irregular placement of the methyl side-chain disrupts this long-range order, making it more difficult for the chains to pack efficiently.[1][2] Consequently, polyesters derived from racemic M-BDO often exhibit reduced or even completely suppressed crystallinity and melting temperatures (Tm) compared to their linear, more symmetrical counterparts.[1][2][3]

These fundamental changes are readily quantified using a suite of thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Comparative Thermal Analysis: Experimental Insights

The most direct way to understand the effect of the methyl group is through a side-by-side comparison of thermal data for polyesters synthesized from different diols but the same diacid.

Differential Scanning Calorimetry (DSC): Probing Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of Tg, crystallization temperature (Tc), and melting temperature (Tm).[4]

A systematic study comparing polyesters made from adipic acid and succinic acid with 1,4-butanediol (unsubstituted), 1,4-pentanediol (one methyl group, from M-BDO), and 2,5-hexanediol (two methyl groups) reveals a clear trend.[1][2][5]

Polyester SystemDiol MonomerNo. of Methyl GroupsGlass Transition (Tg) (°C)Melting Temp. (Tm) (°C)
Adipate Series 1,4-Butanediol0-68 to -6054 to 60
This compound (1,4-Pentanediol)1-52Not Observed
2,5-Hexanediol2-39Not Observed
Succinate Series 1,4-Butanediol0-33114 to 115
This compound (1,4-Pentanediol)1-29Not Observed
2,5-Hexanediol2-14Not Observed

Table 1: Comparison of thermal properties for polyesters derived from methyl-substituted 1,4-butanediol analogues. Data compiled from literature sources.[1][2][5]

Analysis of DSC Data: The data in Table 1 compellingly validates our theoretical framework.

  • Increasing Tg: In both the adipate and succinate series, the addition of each methyl group systematically increases the glass transition temperature.[2] This is a direct result of the restricted chain mobility imparted by the side group.

  • Loss of Crystallinity: The highly crystalline nature of poly(butylene adipate) and poly(butylene succinate) (PBS) is evidenced by their sharp melting points.[1][6] However, the introduction of just one methyl group via M-BDO is sufficient to completely disrupt the crystallization process, resulting in fully amorphous materials with no observable Tm.[1][2][5] This transformation from a semi-crystalline to an amorphous material has profound implications for mechanical properties like stiffness, toughness, and barrier performance.

Thermogravimetric Analysis (TGA): Assessing Stability

TGA measures the change in a sample's mass as a function of temperature, providing critical data on thermal stability and decomposition profiles.[7][8] For polyesters, degradation typically proceeds through chain scission reactions. The introduction of a methyl group creates a tertiary carbon on the polymer backbone, which could potentially be a site of initial degradation. However, studies have shown that the thermal stability is not significantly affected by the presence of a single methyl side group.[3] More complex substitutions, such as four methyl groups on the diol, may begin to impact thermal stability.[3] In general, the onset of thermal degradation for these aliphatic polyesters remains high, often well above 300°C.

Visualizing Concepts and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Resulting Thermal Properties Linear Diol Linear Diol High Chain Mobility & Packing High Chain Mobility & Packing Linear Diol->High Chain Mobility & Packing enables Branched Diol (M-BDO) Branched Diol (M-BDO) Restricted Mobility & Disrupted Packing Restricted Mobility & Disrupted Packing Branched Diol (M-BDO)->Restricted Mobility & Disrupted Packing causes Low Tg, High Tm (Semicrystalline) Low Tg, High Tm (Semicrystalline) High Chain Mobility & Packing->Low Tg, High Tm (Semicrystalline) results in High Tg, No Tm (Amorphous) High Tg, No Tm (Amorphous) Restricted Mobility & Disrupted Packing->High Tg, No Tm (Amorphous) results in workflow cluster_synthesis Synthesis & Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation poly Polycondensation of Diol and Diacid sample_prep Sample Preparation (Drying, Weighing) poly->sample_prep dsc DSC Analysis sample_prep->dsc tga TGA Analysis sample_prep->tga dma DMA Analysis sample_prep->dma transitions Identify Tg, Tm, Tc dsc->transitions stability Determine T_onset, T_peak tga->stability mechanical Measure Modulus, Tan Delta dma->mechanical compare Comparative Analysis transitions->compare stability->compare mechanical->compare

References

validating the stereochemistry of 2-Methyl-1,4-butanediol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Stereochemistry of 2-Methyl-1,4-butanediol Derivatives

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very essence of its function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit dramatically different pharmacological, toxicological, and material properties.[1][2][3] this compound, with its chiral center at the C-2 position, is a critical building block in asymmetric synthesis.[4] Its derivatives are integral to the development of novel therapeutics and advanced polymers. Consequently, the unambiguous validation of their stereochemistry is a mandatory step in any research and development pipeline.

This guide provides a comparative analysis of the primary analytical techniques used to determine the stereochemical identity and purity of this compound derivatives. Moving beyond a simple listing of methods, we will explore the underlying principles and strategic rationale for choosing one technique over another, empowering researchers to design robust validation workflows.

The Core Questions of Stereochemical Analysis

When presented with a sample of a chiral this compound derivative, a researcher is typically seeking answers to two fundamental questions:

  • Enantiomeric Purity: What is the ratio of the two enantiomers? This is quantified as Enantiomeric Excess (ee).

  • Absolute Configuration: Which enantiomer is it? Is it the (R)- or the (S)-isomer?

The choice of analytical method is dictated by which of these questions you need to answer.

Chapter 1: Determining Enantiomeric Excess (ee) - "How Pure Is My Sample?"

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Answering this question is crucial for ensuring the efficacy and safety of a drug candidate and the performance of a specialty polymer.[5][6]

Method A: Chiral Chromatography (HPLC & GC)

Chiral chromatography is the gold standard for determining enantiomeric purity.[7] The technique physically separates the enantiomers, allowing for their direct quantification.

The Causality Behind the Choice

Why choose Chiral Chromatography? You need a direct, quantitative, and highly accurate measure of enantiomeric composition. This method provides baseline separation of enantiomers, making integration of peak areas straightforward and reliable for calculating ee. It is the preferred method for quality control and regulatory submissions.[2][8]

The separation occurs on a Chiral Stationary Phase (CSP). These are specialized column packings that contain a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability causes one enantiomer to be retained on the column longer than the other, resulting in their separation.[9]

G

Experimental Protocol: Chiral HPLC for a this compound Derivative
  • Column Selection: Choose a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) as a starting point, as they show broad applicability.

  • Mobile Phase Screening: Begin with a normal phase mobile phase, such as a mixture of Hexane/Isopropanol (90:10 v/v). This often provides the best selectivity.[10]

  • Sample Preparation: Dissolve approximately 1 mg of the diol derivative in 1 mL of the mobile phase.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a relevant wavelength (e.g., 220 nm if a chromophore is present) or Refractive Index (RI) detector for underivatized diols.

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times (t R ).

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] * 100

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t R )8.5 min10.2 min
Peak Area985,00015,000
Calculated ee \multicolumn{2}{c
Table 1: Example Chiral HPLC data for an enantioenriched this compound derivative.
Method B: NMR Spectroscopy with Chiral Shift Reagents (CSRs)

This technique uses a chiral lanthanide complex (e.g., Eu(hfc)₃, Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) that coordinates to the hydroxyl groups of the diol.[11] This in-situ formation of diastereomeric complexes in the NMR tube causes the signals of the enantiomers, which are identical in a normal NMR spectrum, to resolve into separate peaks.[12][13]

The Causality Behind the Choice

Why choose NMR with CSRs? This is an excellent alternative when a suitable chiral chromatography method is not available or is difficult to develop. It is relatively fast and can be performed on any standard NMR spectrometer. It provides a direct visualization of the two enantiomers in the spectrum, and the ee can be determined by integrating the resolved signals.[13][14]

G

Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
  • Sample Preparation: Dissolve ~5-10 mg of the diol derivative in 0.6 mL of a dry, achiral deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • CSR Addition: Add a small, precisely weighed amount of the CSR (e.g., 5 mol%) to the NMR tube. Agitate to dissolve.

  • Titration: Acquire a new spectrum. Observe the chemical shift changes and the resolution of key signals (e.g., the methyl doublet or the protons adjacent to the hydroxyl groups). Continue adding small aliquots of the CSR and acquiring spectra until optimal peak separation is achieved without excessive line broadening.[14]

  • Quantification: Identify a well-resolved pair of signals corresponding to the two enantiomers. Carefully integrate these peaks to determine the enantiomeric ratio and calculate the ee.

Analyte ProtonChemical Shift (δ) without CSRChemical Shift (δ) with CSR (R-enantiomer)Chemical Shift (δ) with CSR (S-enantiomer)
-CH₃ (doublet)0.95 ppm1.15 ppm1.20 ppm
Integration Ratio N/A955
Calculated ee \multicolumn{3}{c}{90% }
Table 2: Example ¹H NMR data for a diol derivative after addition of a chiral shift reagent.

Chapter 2: Determining Absolute Configuration - "Which Enantiomer Do I Have?"

Knowing the enantiomeric purity is only half the battle. For applications in drug development, identifying whether you have the (R)- or (S)-enantiomer is paramount.

Method C: Mosher's Acid Analysis (NMR)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) analysis is a powerful and widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[15][16] It does not determine the configuration directly; instead, it converts the enantiomeric alcohol into a pair of diastereomeric esters. Because diastereomers have different physical properties, their NMR spectra will be different.[17]

The Causality Behind the Choice

Why choose Mosher's Acid Analysis? This is the definitive method for assigning absolute configuration when an authentic, configurationally pure standard is unavailable for comparison. The method relies on a predictable conformational model of the resulting esters, allowing the assignment of (R) or (S) configuration based on the observed differences in chemical shifts (Δδ).[17][18]

The core principle involves creating two separate samples: one where the chiral alcohol is esterified with (R)-MTPA chloride and another with (S)-MTPA chloride. In the resulting diastereomeric esters, the bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields adjacent protons on the alcohol backbone. By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, a pattern of shielding and deshielding emerges. The difference in chemical shifts (Δδ = δS - δR) will be consistently positive for protons on one side of the carbinol center and negative for those on the other. This pattern directly correlates to the absolute configuration.[17][19]

G

Experimental Protocol: Mosher's Ester Analysis
  • Esterification (Two Reactions):

    • Reaction 1: In a clean, dry vial, dissolve ~2.5 mg of the chiral diol derivative and a catalytic amount of DMAP in 0.5 mL of anhydrous pyridine or CH₂Cl₂. Add a slight molar excess (~1.2 eq) of (R)-(-)-MTPA chloride.

    • Reaction 2: In a separate vial, repeat the procedure using (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC if necessary.

  • Workup: Quench the reactions with a few drops of water. Extract the esters with a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, dry over Na₂SO₄, and concentrate. Purification is often not necessary if the reaction goes to completion.

  • NMR Analysis: Dissolve each crude ester in CDCl₃ and acquire high-resolution ¹H NMR spectra.

  • Data Analysis:

    • Assign all relevant proton signals in both spectra. 2D NMR (COSY) may be required.

    • Create a table comparing the chemical shifts (δ) for each proton in the (S)-ester versus the (R)-ester.

    • Calculate the difference: Δδ = δS - δR.

    • Apply the Mosher model: Protons with a positive Δδ are on one side of the carbinol center, and those with a negative Δδ are on the other. This spatial arrangement reveals the absolute configuration.

Proton Groupδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR)Inferred Position Relative to MTPA Phenyl Group
-CH₃1.020.98-0.04Shielded (Negative Δδ)
-CH₂-CH₂OH1.751.85+0.10De-shielded (Positive Δδ)
Conclusion \multicolumn{4}{c}{The pattern of Δδ values indicates an (S) configuration at the carbinol center. }
Table 3: Example data and interpretation from a Mosher's acid analysis.

Chapter 3: Complementary Techniques and Summary

Method D: Polarimetry

Optical polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[20] A dextrorotatory (+) compound rotates light to the right, while a levorotatory (-) compound rotates it to the left.

Causality and Limitations: While historically significant, polarimetry is not a reliable method for determining enantiomeric excess .[21] The relationship between optical rotation and concentration is not always linear, and impurities can significantly affect the measurement.[22] However, it serves as a rapid, qualitative check. If an enantioselective synthesis is expected to produce the (+)-enantiomer and the sample shows a negative rotation, it immediately signals a problem with the stereochemical outcome.

Comparative Summary of Validation Techniques
TechniquePrimary InformationKey AdvantageKey DisadvantageSelf-Validating System
Chiral HPLC/GC Enantiomeric Excess (ee)Direct, accurate, and robust quantification.Requires method development and a specific chiral column.Yes - baseline separation of peaks provides unambiguous quantification.
NMR with CSRs Enantiomeric Excess (ee)Rapid, no specialized column needed.Can suffer from line broadening; reagent is expensive.Yes - integration of distinct, resolved peaks for each enantiomer.
Mosher's Acid Analysis Absolute ConfigurationDoes not require a known standard. Based on a predictable model.Involves chemical derivatization; can be complex to interpret.Yes - requires two separate, internally consistent datasets (R and S esters) that must correlate.
Polarimetry Optical Activity (+/-)Very fast and simple qualitative check.Unreliable for ee; sensitive to impurities and conditions.No - provides a single data point without internal validation.
Conclusion: A Recommended Workflow

For a novel this compound derivative, a comprehensive and trustworthy validation strategy involves a multi-pronged approach.

  • Initial Screen (Optional): Use polarimetry for a quick check of optical activity to ensure the synthesis produced a non-racemic product.

  • Purity Determination: Develop a robust chiral HPLC or GC method to obtain a precise and accurate value for the enantiomeric excess. This is the cornerstone of your purity analysis.

  • Configuration Assignment: If the absolute configuration is unknown, perform a Mosher's acid analysis . The resulting Δδ pattern will allow for a confident assignment of the (R) or (S) configuration.

By strategically combining these techniques, researchers can build a self-validating and authoritative case for the stereochemical integrity of their this compound derivatives, ensuring data quality and accelerating the pace of discovery and development.

References

A Comparative Guide to Chiral Diols in Synthesis: Evaluating 2-Methyl-1,4-butanediol Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the strategic selection of a chiral directing group is a cornerstone of modern asymmetric synthesis. Chiral diols, in particular, have established themselves as indispensable tools, serving as potent chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][2][3] Their capacity to create a defined three-dimensional environment around a reactive center is fundamental to controlling the stereochemical outcome of a reaction.[3][4] This guide provides an in-depth comparative analysis of 2-Methyl-1,4-butanediol, a readily accessible chiral building block, against the field's most established and powerful C2-symmetric diols: 1,1′-Bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). We will dissect their structural attributes, synthetic accessibility, and performance in key asymmetric transformations, supported by experimental data, to provide a clear, actionable framework for informed decision-making in synthesis design.

The Landscape of Chiral Diols in Asymmetric Synthesis

The power of a chiral diol lies in its ability to form a transient complex with a substrate or a catalyst, thereby creating diastereomeric transition states with different energy levels. This energy differentiation guides the reaction to preferentially form one enantiomer over the other. The most successful and widely adopted chiral diols, such as BINOL and TADDOL, possess C2 symmetry. This structural feature is highly advantageous as it simplifies the chiral environment by reducing the number of competing diastereomeric transition states, often leading to higher enantioselectivity.

While these highly rigid and sterically demanding scaffolds are renowned for their broad applicability and high performance, simpler, acyclic diols derived from the "chiral pool" present a compelling alternative.[4] this compound, with its single stereocenter, represents this class of accessible and economically viable chiral synthons.[5] This guide seeks to objectively position this compound within this landscape, evaluating where its structural simplicity is an advantage and where the rigidity of C2-symmetric systems is paramount.

Profile of a Versatile Chiral Building Block: this compound

This compound is a C5 diol featuring a chiral center at the C-2 position, giving rise to (R)- and (S)-enantiomers.[5][6][7] Unlike the axially chiral BINOL or the tartrate-derived TADDOL, its chirality stems from a simple tetrahedral carbon.

Enantioselective Synthesis Routes

Access to enantiomerically pure forms of this compound is critical for its application in asymmetric synthesis. Chemical synthesis provides scalable and reliable pathways.

  • Chiral Auxiliary Approach: A prominent strategy involves the use of readily available chiral auxiliaries, such as d- or l-menthol. For instance, an asymmetric Michael addition to a γ-menthyloxybutenolide leverages the bulky menthol group to provide excellent stereocontrol. Subsequent reduction of the lactone intermediate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the optically pure diol.[5][8] This method has proven effective for producing both (R)- and (S)-enantiomers with high enantiomeric excess (>98% ee).[5]

  • Catalytic Hydrogenation: Another key route involves the catalytic hydrogenation of bio-based platform chemicals like itaconic acid.[5][9] This process can be tuned through catalyst selection (e.g., Ru/C) and reaction conditions (temperature, pressure) to favor the formation of the diol over other products like 3-methyltetrahydrofuran.[5][9]

G cluster_0 Chiral Auxiliary Method cluster_1 Biomass Valorization Method Menthol Menthol Menthyloxybutenolide γ-Menthyloxybutenolide Menthol->Menthyloxybutenolide Butenolide Butenolide Butenolide->Menthyloxybutenolide Michael_Addition Asymmetric Michael Addition Menthyloxybutenolide->Michael_Addition Lactone_Intermediate Substituted Lactone Michael_Addition->Lactone_Intermediate Reduction Reduction (LiAlH₄) Lactone_Intermediate->Reduction Product_R (R)-2-Methyl- 1,4-butanediol Reduction->Product_R Itaconic_Acid Itaconic Acid (Bio-based) Hydrogenation Catalytic Hydrogenation (e.g., Ru/C) Itaconic_Acid->Hydrogenation Product_Racemic 2-Methyl- 1,4-butanediol (Racemic) Hydrogenation->Product_Racemic

Figure 1: Key synthetic pathways to this compound.

The Benchmarks: BINOL and TADDOL

A meaningful comparison requires understanding the established leaders against which this compound is measured.

BINOL: The Axially Chiral Workhorse

1,1′-Bi-2-naphthol (BINOL) is an organic compound whose chirality arises not from a stereocenter, but from atropisomerism—restricted rotation about the C-C single bond connecting the two naphthalene rings.[10] This C2-symmetric structure is conformationally rigid and has been exploited in a vast array of transformations.

  • Applications: BINOL and its derivatives are exceptional ligands for transition metals in reactions including Diels-Alder cycloadditions, carbonyl additions and reductions, and Michael additions.[11] Chiral phosphoric acids derived from BINOL are also powerful Brønsted acid organocatalysts.

  • Synthesis: Enantiomerically pure BINOL is typically prepared via the asymmetric oxidative coupling of 2-naphthol using a metal catalyst (e.g., Copper(II)) complexed with a chiral ligand.[12]

TADDOL: The Master of Chiral Scaffolding

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols) are C2-symmetric diols readily synthesized from inexpensive tartaric acid esters and aryl Grignard reagents.[13][14][15] Their rigid 1,3-dioxolane backbone positions two diarylhydroxymethyl groups in a trans relationship.

  • Applications: TADDOLs are renowned for their ability to form well-defined, propeller-like chiral complexes with Lewis acidic metals, particularly titanium.[13][14] These Ti-TADDOLate complexes are highly effective catalysts for nucleophilic additions of organometallic reagents (e.g., organozincs) to aldehydes, as well as in cycloadditions and enantioselective transesterifications.[15][16]

  • Mechanism of Action: The TADDOL scaffold creates a deep chiral pocket that effectively shields one face of the coordinated substrate, forcing the nucleophile to approach from the less hindered face, thus ensuring high enantioselectivity.

G Diol_Selection Start: Select Chiral Diol Reaction_Setup Prepare Catalyst/Auxiliary Add Substrate & Reagents Diol_Selection:f0->Reaction_Setup:f0 Asymmetric_Reaction Run Reaction Monitor Progress (TLC, GC, etc.) Reaction_Setup:f1->Asymmetric_Reaction:f0 Workup Quench Reaction Extraction & Purification Asymmetric_Reaction:f1->Workup:f0 Analysis Determine Yield Measure Enantiomeric Excess (Chiral HPLC/GC) Workup:f1->Analysis:f0 Result Enantiomerically Enriched Product Analysis:f1->Result:f0 G Choice Choice of Chiral Diol Reaction Reaction Type (e.g., Reduction, C-C Coupling) Choice->Reaction Cost Cost & Availability Choice->Cost Rigidity Structural Rigidity (Flexibility vs. Pre-organization) Choice->Rigidity Sterics Steric Hindrance (Size of Chiral Pocket) Choice->Sterics Symmetry Symmetry Element (C₂ vs. Asymmetric) Choice->Symmetry

References

spectroscopic comparison of 2-Methyl-1,4-butanediol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Differentiation of C5H12O2 Diol Isomers: A Comparative Analysis of 2-Methyl-1,4-butanediol, 3-Methyl-1,3-butanediol, and Pentane-1,5-diol

In the landscape of chemical synthesis and drug development, the precise identification of isomeric compounds is a cornerstone of quality control, safety, and efficacy. Molecules sharing the same chemical formula (C5H12O2), such as the butanediol derivatives, can exhibit vastly different chemical and physical properties due to subtle variations in their structural architecture. For researchers and professionals in the field, the ability to rapidly and unequivocally distinguish between these isomers is not merely an academic exercise but a critical necessity.

This guide provides an in-depth spectroscopic comparison of three key C5H12O2 diol isomers: this compound, 3-Methyl-1,3-butanediol, and the unbranched Pentane-1,5-diol. We will explore how fundamental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—can be leveraged to create a unique spectral fingerprint for each molecule. Beyond presenting data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The Importance of Isomer Differentiation

The isomers in focus possess distinct structural features that influence their reactivity, polarity, and biological activity.

  • This compound contains two primary hydroxyl groups and a chiral center.

  • 3-Methyl-1,3-butanediol features one primary and one tertiary hydroxyl group, along with a chiral center.

  • Pentane-1,5-diol is a linear diol with two primary hydroxyl groups and no branching.

These differences, particularly the nature of the alcohol functional groups and the carbon skeleton, are the keys to their spectroscopic differentiation.

Caption: Chemical structures of the compared C5H12O2 diol isomers.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise structure of organic molecules. By mapping the chemical environment of each proton, we can deduce connectivity and stereochemistry. The key parameters for comparison are chemical shift (δ), integration, and multiplicity (splitting pattern).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the exchange of the hydroxyl protons, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans for a concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Comparative ¹H NMR Data Analysis

The predicted ¹H NMR spectral data highlights the distinct electronic environments in each isomer.

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pentane-1,5-diol -CH ₂OH (x2)~3.65Triplet (t)4H
-CH₂CH ₂CH₂-~1.45Quintet (quin)2H
-CH₂CH ₂OH (x2)~1.60Quintet (quin)4H
-OH (x2)VariableSinglet (s)2H
This compound -CH ₂OH (C1)~3.5-3.7Multiplet (m)2H
-CH ₂OH (C4)~3.65Triplet (t)2H
CH (CH₃)~1.80Multiplet (m)1H
-CH(CH₃)CH ₂-~1.5-1.7Multiplet (m)2H
-CH(CH ₃)~0.95Doublet (d)3H
-OH (x2)VariableSinglet (s)2H
3-Methyl-1,3-butanediol -CH ₂OH~3.80Triplet (t)2H
-CH ₂C(OH)-~1.85Triplet (t)2H
-C(OH)(CH ₃)₂~1.25Singlet (s)6H
-OH (primary)VariableSinglet (s)1H
-OH (tertiary)VariableSinglet (s)1H

Expert Insights:

  • Symmetry: The symmetry of Pentane-1,5-diol results in a simple spectrum with only three distinct proton signals for the carbon backbone.

  • Branching: The methyl group in this compound introduces asymmetry, leading to a more complex spectrum with five distinct signals. The methyl group itself appears as a characteristic doublet due to coupling with the adjacent methine proton.

  • Tertiary Alcohol: 3-Methyl-1,3-butanediol is easily identified by the prominent singlet at ~1.25 ppm, integrating to 6H, which corresponds to the two equivalent methyl groups attached to the carbon bearing the tertiary alcohol. The absence of a proton on this carbon (C3) simplifies the splitting patterns of adjacent protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides direct information about the number and type of carbon atoms in a molecule. Since the natural abundance of ¹³C is low, proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer, switched to the ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 256-1024 scans are typically required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR.

Caption: Standardized workflow for NMR sample analysis.

Comparative ¹³C NMR Data Analysis
IsomerPredicted Number of SignalsKey Chemical Shifts (δ, ppm)
Pentane-1,5-diol 3C H₂OH (~62 ppm), -CH₂C H₂OH (~32 ppm), -CH₂C H₂CH₂- (~22 ppm)
This compound 5C H₂OH (C1, ~68 ppm), C H₂OH (C4, ~61 ppm), C H(CH₃) (~35 ppm), -CH(CH₃)C H₂- (~30 ppm), -CH(C H₃) (~17 ppm)
3-Methyl-1,3-butanediol 4C H₂OH (~60 ppm), C (OH)(CH₃)₂ (~71 ppm, quaternary), -C H₂C(OH)- (~48 ppm), -C(OH)(C H₃)₂ (~29 ppm)

Expert Insights:

  • The number of signals directly corresponds to the number of unique carbon environments, immediately confirming the level of symmetry. Pentane-1,5-diol shows 3 signals, while the less symmetrical 2-methyl and 3-methyl isomers show 5 and 4 signals, respectively.

  • The chemical shift of carbons attached to oxygen (C -OH) is highly diagnostic. The quaternary carbon in 3-Methyl-1,3-butanediol at ~71 ppm is a unique and unambiguous identifier for this isomer, as the other two isomers lack a carbon atom bonded to four other non-hydrogen atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. For diols, the most prominent feature is the O-H stretching vibration.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty plates.

Comparative IR Data Analysis
IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
All Isomers Broad, strong band ~3300-3400Strong band(s) ~1050-1150~2850-2960

Expert Insights:

  • O-H Stretch: All three isomers will exhibit a very strong, broad absorption in the region of 3300-3400 cm⁻¹, characteristic of hydrogen-bonded alcohols. This confirms the presence of the hydroxyl functional group but does not, by itself, distinguish between the isomers.

  • C-O Stretch: The C-O stretching region (~1050-1150 cm⁻¹) can offer more distinguishing information.

    • Primary Alcohols (Pentane-1,5-diol, this compound) show a strong C-O stretch around 1050 cm⁻¹.

    • Tertiary Alcohols (3-Methyl-1,3-butanediol) show a C-O stretch at a higher wavenumber, typically around 1150 cm⁻¹. Therefore, 3-Methyl-1,3-butanediol, having both primary and tertiary alcohols, will likely show a more complex or broader absorption in this region compared to the other two isomers which only contain primary alcohols.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a Gas Chromatography (GC) column for separation and purification (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

Comparative MS Data Analysis

All three isomers have the same molecular formula (C5H12O2) and thus the same nominal molecular weight of 104 g/mol . The molecular ion peak (M⁺) at m/z = 104 may be weak or absent, especially in EI-MS, due to facile fragmentation. The differentiation lies in these fragmentation patterns.

  • Pentane-1,5-diol: Will likely show fragmentation from loss of water (M-18, m/z=86) and alpha-cleavage at either end, leading to a prominent peak at m/z=31 (CH₂OH⁺).

  • This compound: Alpha-cleavage can occur at two sites. Cleavage next to the C4-OH would give a fragment at m/z=31. Cleavage next to the C1-OH is more complex due to the methyl group. A key fragmentation would be the loss of the CH₂OH group (m/z=73).

  • 3-Methyl-1,3-butanediol: The tertiary alcohol provides a site for very stable carbocation formation. The most favorable fragmentation is the loss of a methyl group (M-15, m/z=89) to form a stable oxonium ion. This peak at m/z=89 would be a strong indicator for this isomer. Loss of the ethyl alcohol radical (-CH₂CH₂OH) would yield a prominent peak at m/z=59.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique provides a complete picture. The definitive identification of this compound and its isomers is best achieved by a synergistic combination of spectroscopic methods.

Caption: Logical workflow for the spectroscopic identification of isomers.

By integrating the data—the functional group confirmation from IR, the molecular weight and fragmentation clues from MS, and the detailed connectivity map from ¹H and ¹³C NMR—a researcher can confidently and accurately distinguish between these closely related diol isomers. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical research and development.

A Senior Application Scientist's Guide to Assessing the Biodegradability of 2-Methyl-1,4-butanediol-based Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced biomaterials for applications ranging from controlled drug delivery to temporary medical implants has placed a significant focus on biodegradable aliphatic polyesters. Their ability to degrade into biocompatible byproducts is paramount. Poly(butylene succinate) (PBS), synthesized from 1,4-butanediol and succinic acid, is a well-established, biodegradable polymer known for its balanced properties and processability.[1][2] However, the ability to fine-tune the degradation profile and physical properties of these materials is critical for developing next-generation medical devices and therapeutics.

This guide explores the introduction of a subtle yet powerful structural modification: the use of 2-Methyl-1,4-butanediol as a monomer in place of its linear analogue, 1,4-butanediol. We will delve into the anticipated effects of this methyl side chain on the polyester's physicochemical properties and, most critically, its biodegradability. This document is not merely a statement of facts but a guide to experimental design, providing the causal logic behind testing choices and furnishing detailed protocols for a robust comparative analysis.

The Central Hypothesis: How a Single Methyl Group Alters a Polymer's Fate

The introduction of a methyl group onto the diol backbone fundamentally alters the polymer's architecture. Unlike the uniform, linear structure of a PBS chain derived from 1,4-butanediol, the pendant methyl group in a poly(2-methyl-1,4-butylene succinate) chain introduces steric hindrance and breaks the chain's symmetry.

This structural change is predicted to have two primary, competing effects on the polymer's properties and subsequent biodegradation:

  • Disruption of Crystallinity: The regular, efficient packing of polymer chains is a prerequisite for crystallization. The methyl side group disrupts this packing, leading to a more amorphous polymer structure.[3][4] This is significant because enzymatic and hydrolytic degradation typically occurs preferentially in the amorphous regions of a polymer.[5] This would suggest a faster degradation rate.

  • Increased Steric Hindrance and Hydrophobicity: The methyl group can act as a physical shield, sterically hindering the approach of water molecules or the active sites of enzymes (like lipases or cutinases) to the hydrolyzable ester bonds in the polymer backbone.[4][6] Furthermore, the alkyl nature of the methyl group increases the overall hydrophobicity of the polymer, potentially slowing the rate of water penetration required to initiate hydrolysis. This would suggest a slower degradation rate.

Therefore, the ultimate biodegradability of polyesters based on this compound is a trade-off between enhanced chain accessibility in amorphous zones and the protective effects of steric hindrance and hydrophobicity. This complex interplay necessitates rigorous experimental evaluation.

Table 1: Predicted Physicochemical Property Comparison
PropertyPolyester from 1,4-Butanediol (e.g., PBS)Polyester from this compoundRationale for Difference
Crystallinity Semi-crystallineLower / AmorphousThe methyl side group disrupts polymer chain packing, inhibiting the formation of crystalline lamellae.[3][7]
Glass Transition Temp. (Tg) Low (approx. -32 °C)HigherThe methyl group restricts chain rotation and mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.[4][6]
Melting Temperature (Tm) Distinct (approx. 114 °C)Lower or AbsentA direct consequence of reduced crystallinity. Fewer, less perfect crystals require less energy to melt.[3]
Hydrophobicity ModerateHigherThe addition of the non-polar methyl group increases the hydrophobic character of the polymer chain.[4]
Biodegradation Rate BaselineTo Be Determined (TBD) The net result of competing factors: decreased crystallinity (accelerating) vs. increased steric hindrance and hydrophobicity (decelerating).[4][8]

A Practical Guide to Comparative Experimental Assessment

To definitively assess the biodegradability of these novel polyesters, a systematic, multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating comparison.

Phase 1: Polymer Synthesis and Characterization

The foundational step is the synthesis of high-quality, comparable polymers. A direct polycondensation reaction is standard. To ensure a valid comparison, it is critical that the polyesters derived from 1,4-butanediol and this compound have similar molecular weights and narrow polydispersity.

cluster_synthesis Synthesis cluster_characterization Characterization A Monomers (Succinic Acid + Diol) + Catalyst (e.g., Ti(OBu)4) B Esterification (~180-200°C, N2 atm) Water is removed A->B C Polycondensation (~220-240°C, High Vacuum) Excess diol is removed B->C D Purification (Dissolution in Chloroform, Precipitation in Methanol) C->D E Structural Verification (1H NMR) D->E F Molecular Weight (Mw, Mn, PDI) (Gel Permeation Chromatography - GPC) D->F G Thermal Properties (Tg, Tm) (Differential Scanning Calorimetry - DSC) D->G

Caption: Workflow for polyester synthesis and characterization.

Step-by-Step Synthesis Protocol (Melt Polycondensation):

  • Charging the Reactor: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet with equimolar amounts of succinic acid and the chosen diol (1,4-butanediol or this compound). A slight excess of the diol (e.g., 1.1 mol equivalent) is often used to compensate for loss during vacuum.

  • Catalyst Addition: Add a suitable catalyst, such as titanium (IV) butoxide (Ti(OBu)₄), at a concentration of approximately 200-500 ppm relative to the diacid.

  • Esterification Stage: Heat the mixture under a nitrogen blanket to 180-200°C with stirring. Water will be produced as a byproduct and should be distilled off. This stage is typically complete when ~90% of the theoretical amount of water has been collected (2-4 hours).

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a high vacuum (<1 mbar). This stage facilitates the removal of the excess diol and drives the reaction toward high molecular weight polymer. Maintain these conditions until the stirrer torque indicates a significant increase in melt viscosity (4-6 hours).

  • Recovery and Purification: Cool the reactor and dissolve the resulting polymer in a suitable solvent like chloroform. Purify the polymer by precipitating it into a non-solvent such as cold methanol. Dry the purified polymer under vacuum until a constant weight is achieved.

Phase 2: Biodegradability Testing

With well-characterized polymers in hand, the degradation studies can commence. We recommend a two-tiered approach: a rapid enzymatic screening followed by a standardized, long-term composting simulation.

This experiment provides a rapid assessment of the polymer's susceptibility to enzymatic hydrolysis, a key mechanism in biodegradation. Lipases are commonly used as they are known to hydrolyze ester bonds.[5]

A Prepare Polymer Films (Solvent cast, ~25 mg, 1x1 cm) B Record Initial Dry Weight (W_initial) A->B C Incubate Films (Phosphate Buffer pH 7.4, 37°C with Lipase from Pseudomonas sp.) B->C D Control: Incubate in buffer without enzyme B->D E Retrieve Samples at Time Points (e.g., 1, 3, 7, 14, 28 days) C->E D->E F Wash (distilled water) & Dry to constant weight E->F G Record Final Dry Weight (W_final) F->G H Calculate % Weight Loss G->H I Analyze Surface Morphology (SEM) & Molecular Weight (GPC) H->I A Prepare Test Material (Polymer powder mixed with compost) B Set up Biometer Flasks (Controlled temp: 58±2°C) A->B E Aerate with CO2-free air B->E C Positive Control (Cellulose powder) C->B D Negative Control (Compost only) D->B F Trap Evolved CO2 (in Ba(OH)2 or NaOH solution) E->F G Titrate Trapping Solution (with HCl periodically) F->G H Calculate Cumulative CO2 Evolved G->H I Plot % Biodegradation vs. Time H->I

References

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,4-butanediol (MBO) is a valuable chemical intermediate with growing importance in the production of polymers, pharmaceuticals, and fine chemicals. Its branched structure imparts unique properties to downstream products, making its efficient and selective synthesis a key focus for researchers and industry professionals. A prominent and sustainable route to MBO involves the catalytic hydrogenation of biomass-derived precursors, primarily itaconic acid and its esters. The choice of catalyst is paramount in this process, dictating the reaction's efficiency, selectivity towards the desired diol, and overall economic viability.

This guide provides a comprehensive comparative study of various catalytic systems for the synthesis of this compound. We will delve into the performance of different catalysts, supported by experimental data, and provide detailed protocols to enable researchers to replicate and build upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the catalytic production of MBO.

The Critical Role of Catalysis in this compound Synthesis

The synthesis of this compound from itaconic acid is a multi-step hydrogenation process. The reaction typically proceeds through the formation of methylsuccinic acid and then methyl-γ-butyrolactone (MGBL) as a key intermediate. The final and often most challenging step is the ring-opening and reduction of MGBL to yield MBO.

The ideal catalyst for this transformation should exhibit high activity for the hydrogenation of both the carboxylic acid/ester groups and the lactone ring, while minimizing side reactions such as hydrogenolysis, which can lead to the formation of unwanted byproducts. Key performance indicators for these catalysts are:

  • Conversion: The percentage of the starting material that is consumed during the reaction.

  • Selectivity: The percentage of the converted starting material that is transformed into the desired product (MBO).

  • Yield: The overall percentage of the starting material that is converted into MBO (Conversion x Selectivity).

  • Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.

The following sections will compare the performance of several key classes of catalysts: Ruthenium-based, Palladium-Rhenium-based, Nickel-based, and Copper-based systems.

Comparative Analysis of Catalytic Systems

The choice of catalyst has a profound impact on the product distribution and yield in the hydrogenation of itaconic acid derivatives. Below is a comparative overview of the most promising catalytic systems.

Ruthenium-based Catalysts (Ru/C)

Ruthenium supported on carbon (Ru/C) has emerged as a highly effective catalyst for the selective hydrogenation of the lactone intermediate to this compound.

Performance Data:

CatalystSubstrateTemperature (°C)Pressure (bar H₂)MBO Yield (%)Reference
Ru/C(α or β)-methyl-γ-butyrolactone100-80[1]

Causality Behind Experimental Choices: The use of a carbon support for ruthenium is strategic. Carbon is a relatively inert and high-surface-area material, which allows for good dispersion of the ruthenium nanoparticles. This high dispersion maximizes the available active sites for the reaction. The choice of a lower temperature (100°C) for the hydrogenation of the lactone is crucial for selectivity.[1] Higher temperatures can promote undesired side reactions like hydrogenolysis.[1]

Palladium-Rhenium-based Catalysts (Pd-Re/C)

Bimetallic catalysts, particularly those combining palladium and rhenium on a carbon support, have shown exceptional performance in the direct conversion of itaconic acid to MBO. The synergy between the two metals is key to their high activity and selectivity.

Performance Data:

CatalystSubstrateTemperature (°C)Pressure (bar H₂)MBO Yield (%)Reference
Pd-ReOx/CItaconic Acid18040>80[1]

Causality Behind Experimental Choices: Palladium is known for its excellent hydrogenation activity for C=C double bonds, while rhenium, particularly in its oxophilic state (ReOx), is effective in the hydrogenation of carbonyl groups and lactones.[1] The combination of these two metals on a carbon support creates a bifunctional catalyst. Palladium efficiently hydrogenates the itaconic acid to methylsuccinic acid, and the rhenium component facilitates the subsequent reduction of the carboxylic acid groups and the ring-opening of the intermediate lactone. The moderately high temperature and pressure are necessary to drive the reaction to completion, particularly the challenging lactone ring-opening step.

Nickel-based Catalysts (Raney Ni)

Raney Nickel is a well-established and cost-effective hydrogenation catalyst. While highly active for many hydrogenation reactions, its selectivity in the synthesis of MBO from itaconic acid derivatives can be a challenge.

Performance Data:

Direct comparative data for Raney Nickel in the synthesis of MBO from itaconic acid is less prevalent in the literature compared to Ru/C and Pd-Re/C. However, its general high hydrogenation activity suggests it could be a viable, though potentially less selective, option. Side reactions, such as the formation of other alcohols and alkanes through hydrogenolysis, can be a concern.

Causality Behind Experimental Choices: The high activity of Raney Nickel stems from its high surface area and the presence of adsorbed hydrogen. The preparation method, involving the leaching of aluminum from a Ni-Al alloy, creates a porous, sponge-like structure with a large number of active sites.

Copper-based Catalysts (Copper Chromite)

Copper chromite is another class of catalysts traditionally used for hydrogenation reactions, particularly of esters to alcohols.

Performance Data:

Similar to Raney Nickel, specific and detailed comparative data for copper chromite in the synthesis of MBO from itaconic acid is limited. While effective for general ester hydrogenation, its performance in the specific multi-step conversion to MBO, including the crucial lactone ring-opening, requires further investigation to be directly compared with the more specialized Ru/C and Pd-Re/C systems.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for catalyst preparation and the hydrogenation reaction are provided below.

Protocol 1: Preparation of Raney Nickel Catalyst

This protocol describes a common laboratory-scale preparation of active Raney Nickel.

Methodology:

  • Alloy Digestion: In a well-ventilated fume hood, slowly and cautiously add 10 g of a nickel-aluminum alloy (typically 50:50 wt%) to a 6 M aqueous solution of sodium hydroxide (50 mL) at a controlled temperature of 10-20°C with stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • Heating: After the initial vigorous reaction subsides, gradually heat the mixture to 90°C and maintain for 2 hours with stirring until the evolution of hydrogen gas ceases.

  • Washing: Carefully decant the sodium aluminate solution and wash the black nickel precipitate repeatedly with deionized water until the washings are neutral (pH ~7).

  • Solvent Exchange: The water is then typically displaced by washing with a suitable solvent like ethanol or isopropanol for storage and use in organic reactions. The catalyst should be kept wet with the solvent at all times as it is pyrophoric when dry.

Diagram: Raney Nickel Preparation Workflow

G cluster_prep Raney Nickel Catalyst Preparation A Ni-Al Alloy + NaOH Solution B Controlled Digestion (10-20°C) A->B Exothermic Reaction H₂ Evolution C Heating (90°C, 2h) B->C D Washing with DI Water (to pH 7) C->D Removal of Sodium Aluminate E Solvent Exchange (Ethanol/Isopropanol) D->E F Active Raney Ni Catalyst (stored under solvent) E->F G cluster_synthesis This compound Synthesis Workflow Start Itaconic Acid Derivative Step1 Hydrogenation (Catalyst 1) Start->Step1 Intermediate Methyl-γ-butyrolactone Step1->Intermediate Step2 Ring-Opening Hydrogenation (Catalyst 2) Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification FinalProduct Pure MBO Purification->FinalProduct

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-1,4-butanediol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methyl-1,4-butanediol (CAS No. 2938-98-9), moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures.

Hazard Assessment and Immediate Safety Imperatives

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a diol that, while not classified as acutely toxic, presents specific hazards that dictate its handling and disposal. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Serious Eye Irritation : Direct contact can cause significant eye irritation.[1][2]

  • Potential for Harm if Swallowed : Ingestion may be harmful.

  • Respiratory Tract Irritation : Inhalation of vapors or mists may cause drowsiness or dizziness.

These hazards underscore the necessity of preventing uncontrolled release into the environment and minimizing personnel exposure during all handling and disposal stages. The core principle of our disposal plan is containment and controlled transfer to a licensed waste management facility .

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a stringent PPE protocol is non-negotiable. The causality is simple: creating a barrier between the chemical and the handler mitigates the risk of exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Prevents splashes and aerosols from causing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Protects skin from direct contact.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large-scale operations.Minimizes inhalation of vapors, which can lead to dizziness.[3][4] Working in a fume hood is a critical engineering control that reduces reliance on personal respirators.

Spill Management: An Immediate Action Protocol

Accidents happen, but a prepared response can neutralize the threat efficiently. The immediate goal is to contain the spill, prevent it from entering drains or waterways, and decontaminate the area.

Step-by-Step Spill Cleanup:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : If not already in a fume hood, maximize ventilation in the area.

  • Don Appropriate PPE : Before approaching the spill, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill : Cover drains to prevent environmental release.[3] For liquid spills, create a dike around the spill using an inert absorbent material.

  • Absorb the Chemical : Use a liquid-absorbent, non-combustible material such as sand, earth, or vermiculite.[4][5] Do not use combustible materials like paper towels for large spills.

  • Collect and Containerize : Carefully scoop the absorbed material into a designated, leak-proof, and chemically compatible container. Label this container clearly as "Hazardous Waste: this compound spill debris."

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container for proper disposal.

The Core Disposal Workflow: From Benchtop to Final Disposition

Disposal of this compound is governed by the principle that it must be treated as a regulated chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash. [1][4] While glycols like this compound are generally biodegradable, their direct release into sewer systems can harm aquatic life and overwhelm wastewater treatment processes.[6][7][8]

The following workflow provides a self-validating system for compliant disposal.

Step 1: Waste Segregation and Collection
  • Principle of Segregation : Never mix incompatible waste streams. While this compound is not highly reactive, it is prudent practice to collect it separately from strong acids, bases, and oxidizers.[3]

  • Action : Collect all waste containing this compound (pure substance, contaminated solutions, and spill debris) in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable.[9]

Step 2: Container Management and Labeling
  • Container Integrity : Use only containers that are in good condition with a secure, screw-top cap.[3][10] The container must be kept closed at all times except when adding waste.[4][11] This prevents the release of vapors and protects against accidental spills.

  • Accurate Labeling : Proper labeling is a cornerstone of safe waste management. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentages of all components in the container (e.g., "90% this compound, 10% Water")[3]

    • The associated hazards (e.g., "Irritant")

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • The SAA Concept : An SAA is a designated location at or near the point of waste generation, under the control of the operator.[3][4] This allows for the safe, temporary storage of waste before it is moved to a central storage area.

  • SAA Requirements :

    • The SAA must be clearly marked.[3]

    • Waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

    • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[4]

Step 4: Arranging for Disposal
  • Institutional EHS : Most research institutions and companies have an Environmental Health & Safety (EHS) department responsible for the collection and disposal of chemical waste.[4][12] Familiarize yourself with your organization's specific procedures for requesting a waste pickup.

  • Third-Party Disposal Vendor : For facilities without a dedicated EHS department, a certified hazardous waste disposal company must be contracted. When selecting a vendor, ensure they are licensed and compliant with all EPA, DOT, and local regulations.[13][14][15] A reputable vendor will handle all aspects of profiling, packaging, manifesting, and transporting the waste for final disposal, which is typically incineration.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposition A This compound Waste Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix 'Hazardous Waste' Label & List All Contents C->D E Place in Secondary Containment in Designated SAA D->E F Keep Container Securely Closed E->F G Is Container Full or Accumulation Time Limit Reached? F->G G->F No H Contact Institutional EHS or Certified Waste Vendor G->H Yes I Schedule Waste Pickup H->I J Transfer to Licensed Waste Management Facility I->J K Complete Manifest Paperwork J->K

Caption: Decision workflow for this compound disposal.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a procedural embodiment of a laboratory's commitment to safety and environmental responsibility. By understanding the "why" behind each step—from the necessity of PPE to the logic of waste segregation and the role of a certified disposal partner—researchers can move beyond mere compliance to become true stewards of a safe and sustainable scientific enterprise. This builds trust not only with regulatory bodies but also within the scientific community and with the public at large.

References

A Researcher's Guide to the Safe Handling of 2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 2-Methyl-1,4-butanediol, offering procedural, step-by-step guidance. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.

Understanding the Hazard Profile of this compound

This compound is a chemical compound with the formula C5H12O2.[1][2] While specific toxicological data for this compound can be limited across various public sources, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear directive on its primary hazard. It is classified as causing serious eye irritation.[1][3] This necessitates stringent eye protection to prevent accidental exposure and injury. Beyond this primary classification, it is crucial to handle the compound with care to avoid skin contact, inhalation, and ingestion, treating it with the universal precautions applied to all laboratory chemicals.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations for each selection.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles conforming to EN166 or NIOSH standards.To prevent contact with the eyes, as this compound is known to cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).To avoid direct skin contact. Although not always classified as a skin irritant, prolonged or repeated contact should be avoided.[4][5]
Body Protection Laboratory coat.To protect skin and personal clothing from accidental splashes or spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if aerosols are generated or ventilation is poor.To prevent inhalation of vapors or mists, which can cause respiratory tract irritation.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE prep_vent 2. Ensure Proper Ventilation prep_ppe->prep_vent prep_sds 3. Review Safety Data Sheet prep_vent->prep_sds handle_transfer 4. Carefully Transfer Chemical prep_sds->handle_transfer handle_avoid 5. Avoid Inhalation and Contact handle_transfer->handle_avoid handle_close 6. Keep Container Closed handle_avoid->handle_close post_clean 7. Clean Work Area handle_close->post_clean post_dispose 8. Dispose of Waste Properly post_clean->post_dispose post_wash 9. Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above. This includes safety glasses, a lab coat, and chemical-resistant gloves.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors.[4]

  • Review Safety Data Sheet (SDS): Always have the SDS readily available and review it before starting any new procedure. The SDS contains vital information on hazards, first aid measures, and emergency procedures.[4][5][8]

2. Handling:

  • Carefully Transfer Chemical: When transferring this compound, do so carefully to avoid splashing or creating aerosols.

  • Avoid Inhalation and Contact: Do not breathe in vapors or mists.[6] Avoid contact with the skin and eyes.[4]

  • Keep Container Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[4][6]

3. Post-Handling & Disposal:

  • Clean Work Area: After handling, decontaminate the work surface thoroughly.

  • Dispose of Waste Properly: Dispose of all waste, including empty containers and contaminated materials, in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.[6][9] Collect waste in a suitable, labeled, and closed container.[5]

  • Wash Hands Thoroughly: Wash hands with soap and water after completing work and before leaving the laboratory.[6]

Emergency Procedures: A Plan for Unexpected Events

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[4][5]
Spill Response

In the case of a small spill, the following steps should be taken:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][10]

  • Collect the absorbed material into a suitable container for disposal.[5]

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be handled in accordance with institutional guidelines and local, state, and federal regulations.

General Disposal Guidelines:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This container should be designated for chemical waste and stored in a safe, secondary containment area until it can be collected by a licensed hazardous waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should also be collected in a designated, sealed waste container for proper disposal.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[4][5][6]

By adhering to these guidelines, researchers can ensure a safe working environment and minimize their environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.